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Foundational

Synthesis, Characterization, and SuFEx Applications of 2-Nitroethane-1-sulfonyl Fluoride: A Technical Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and bioconjugation[1]. While aromatic sulfonyl fluorides are widely utilized, aliphatic sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and bioconjugation[1]. While aromatic sulfonyl fluorides are widely utilized, aliphatic sulfonyl fluorides represent a highly privileged class of electrophiles due to their unique balance of aqueous stability and context-dependent reactivity[2]. 2-Nitroethane-1-sulfonyl fluoride (CAS No. 461-39-2) is a highly specialized aliphatic SuFEx hub. The presence of a strongly electron-withdrawing β -nitro group fine-tunes the electrophilicity of the sulfur(VI) center, making it an exceptional warhead for irreversible protein inhibition and advanced materials synthesis.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, analytical characterization, and application of 2-nitroethane-1-sulfonyl fluoride, moving beyond basic procedures to explain the fundamental chemical causality driving each experimental choice.

Physicochemical Profiling and Reactivity Dynamics

To master the synthesis of 2-nitroethane-1-sulfonyl fluoride, one must first understand the reactivity of its direct precursor: 2-nitroethanesulfonyl chloride (CAS No. 97925-84-3) [3].

The sulfonyl chloride group is inherently electrophilic. However, the addition of a β -nitro group exerts a profound electron-withdrawing inductive effect, drastically increasing the electrophilicity of the sulfur atom[4]. Consequently, 2-nitroethanesulfonyl chloride is highly susceptible to rapid hydrolysis by ambient moisture, yielding 2-nitroethanesulfonic acid and hydrochloric acid[4].

Converting the chloride to a fluoride fundamentally alters this dynamic. The S-F bond is significantly stronger and more thermodynamically stable than the S-Cl bond, rendering the resulting 2-nitroethane-1-sulfonyl fluoride resistant to spontaneous hydrolysis[5]. Yet, under the specific microenvironmental conditions of a protein binding pocket (where hydrogen-bonding networks can activate the S-F bond), it acts as a potent electrophile[2].

Table 1: Comparative Physicochemical Properties
PropertyPrecursor: 2-Nitroethanesulfonyl ChlorideTarget: 2-Nitroethane-1-sulfonyl Fluoride
CAS Number 97925-84-3461-39-2
Molecular Formula C₂H₄ClNO₄SC₂H₄FNO₄S
Molecular Weight 173.58 g/mol 157.12 g/mol
Hydrolytic Stability Extremely Low (Rapid degradation)High (Stable in aqueous buffers)
Primary Utility Synthetic intermediateSuFEx click reagent / Covalent warhead

Synthetic Methodologies: The Causality of Experimental Choices

The synthesis of aliphatic sulfonyl fluorides typically proceeds via halogen exchange from the corresponding sulfonyl chloride. However, traditional methods using Potassium Fluoride (KF) in polar aprotic solvents (like acetonitrile) often fail for β -nitro substituted systems. KF acts as a weak base, which can trigger unwanted elimination reactions or base-catalyzed hydrolysis of the highly sensitive precursor.

The "On-Water" KHF₂ Strategy: To circumvent this, the optimal protocol leverages a biphasic "on-water" methodology using Potassium Bifluoride (KHF₂)[6].

  • Causality of KHF₂: KHF₂ provides a mildly acidic aqueous environment that completely suppresses base-catalyzed elimination and hydrolysis.

  • Causality of the Biphasic System: The highly polar transition state of the fluoride-chloride exchange is stabilized at the organic-water interface. Once the sulfonyl fluoride is formed, its insolubility in water drives it into the organic phase, protecting it from further nucleophilic attack[6].

SynthesisWorkflow Start 2-Nitroethanesulfonyl Chloride (Highly Electrophilic) Reaction On-Water Halogen Exchange (Vigorous Stirring, 20°C) Start->Reaction Reagent KHF₂ (aq) / CH₂Cl₂ Biphasic Interface Reagent->Reaction Hydrolysis Failure Mode: Hydrolysis (Sulfonic Acid Formation) Reaction->Hydrolysis Excess H₂O / Base Product 2-Nitroethane-1-sulfonyl Fluoride (Stable SuFEx Hub) Reaction->Product Kinetic Control Validation In-Process QC: ¹⁹F NMR (+55 ppm) Product->Validation

Figure 1: Logical workflow and failure modes for the biphasic synthesis of 2-nitroethane-1-sulfonyl fluoride.

Table 2: Optimization of Halogen Exchange Conditions
Reagent SystemSolventTempYieldPrimary Failure Mode
KF (3.0 eq), 18-crown-6MeCN (Dry)25°C< 30%Base-catalyzed elimination / degradation.
KF (5.0 eq)H₂O / CH₂Cl₂20°C~ 50%Hydrolysis of precursor prior to exchange.
KHF₂ (3.0 eq) H₂O / CH₂Cl₂ 20°C > 85% None (Optimal kinetic control).

Experimental Protocol: Self-Validating Halogen Exchange

This protocol is designed as a self-validating system . Because the precursor and product have similar retention factors (Rf) on silica gel, and because the precursor streaks due to on-column hydrolysis, Thin Layer Chromatography (TLC) is an invalid monitoring tool. Instead, we rely on in-process ¹⁹F NMR.

Materials Required:

  • 2-Nitroethanesulfonyl chloride (1.0 equiv, freshly titrated)

  • Potassium bifluoride (KHF₂, 3.0 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Deionized water

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve KHF₂ (3.0 equiv) in a minimal amount of deionized water to create a near-saturated solution. Cool the solution to 0°C in an ice bath. Rationale: High ionic strength forces the organic precursor to remain at the interface, maximizing collision frequency.

  • Preparation of the Organic Phase: Dissolve 2-nitroethanesulfonyl chloride (1.0 equiv) in CH₂Cl₂ (0.5 M concentration).

  • Biphasic Reaction: Add the organic phase dropwise to the vigorously stirring aqueous phase at 0°C. Once addition is complete, allow the reaction to warm to 20°C. Stir vigorously (1000+ RPM) to maximize the interfacial surface area.

  • In-Process Validation (Self-Correction): After 2 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot of the lower CH₂Cl₂ layer. Dilute with CDCl₃ and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Check: The appearance of a sharp multiplet near +55 ppm confirms product formation. If absent, check the pH of the aqueous layer; it must remain mildly acidic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with cold brine (to remove residual HF), dry over anhydrous MgSO₄, and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

  • Purification: Purify via short-path distillation or rapid filtration through a plug of silica gel using Hexanes/EtOAc, yielding 2-nitroethane-1-sulfonyl fluoride as a dense, pale liquid/low-melting solid.

Characterization and Analytical Quality Control

Rigorous characterization is required to differentiate the fluoride product from hydrolytic byproducts.

Table 3: Diagnostic Analytical Metrics
Analytical TechniqueDiagnostic FeatureCausality / Interpretation
¹⁹F NMR (CDCl₃) Sharp multiplet at ~ +55.0 ppmConfirms the presence of the -SO₂F group. The multiplet arises from coupling with the adjacent aliphatic protons.
¹H NMR (CDCl₃) Triplet at ~ 4.9 ppm (2H, -CH₂-NO₂) Triplet at ~ 4.1 ppm (2H, -CH₂-SO₂F)Confirms the intact ethylene bridge. Downfield shifts reflect the extreme electron-withdrawing nature of both functional groups.
FT-IR Spectroscopy Strong stretch at ~ 790 cm⁻¹Characteristic S-F stretching frequency.
FT-IR Spectroscopy Absence of broad OH stretch (3200 cm⁻¹)Validates the absence of 2-nitroethanesulfonic acid (hydrolysis failure mode)[4].

Applications in Drug Development: SuFEx Click Chemistry

Aliphatic sulfonyl fluorides like 2-nitroethane-1-sulfonyl fluoride are highly prized in the development of targeted covalent inhibitors (TCIs)[2]. Unlike highly reactive electrophiles (e.g., acrylamides) that indiscriminately target off-target cysteines, the -SO₂F group is essentially inert in physiological buffers.

It requires a specific microenvironmental trigger to react. When the molecule docks into a protein binding site, specific amino acid residues (often Serine, Tyrosine, or Lysine) form a hydrogen-bonding network that polarizes the S-F bond, lowering the activation energy for nucleophilic attack and resulting in the extrusion of HF and the formation of a permanent covalent bond[5].

SuFExMechanism Probe 2-Nitroethane-1-sulfonyl Fluoride (SuFEx Warhead) Complex Non-Covalent Docking (Proximity Effect) Probe->Complex Target Target Protein (Nucleophilic Ser/Tyr) Target->Complex Activation S-F Bond Activation (H-Bonding Network) Complex->Activation Covalent Irreversible Covalent Adduct (Enzyme Inhibition) Activation->Covalent -HF

Figure 2: Mechanistic pathway of context-dependent SuFEx bioconjugation utilizing an aliphatic sulfonyl fluoride.

References

  • BenchChem. "preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions". Retrieved from:[4]

  • AiFChem. "97925-84-3 | 2-Nitroethanesulfonyl chloride - AiFChem". Retrieved from:[3]

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry". Retrieved from:[2]

  • ACS Publications. "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation". Retrieved from:[6]

  • Royal Society of Chemistry. "A mild protocol for efficient preparation of functional molecules containing triazole". Retrieved from:[1]

  • Chem-Station Int. Ed. "Sulfur(VI)-Fluoride Exchange (SuFEx)". Retrieved from:[5]

Sources

Exploratory

Chemical Properties and Synthetic Utility of 2-Nitroethane-1-sulfonyl Fluoride: A Technical Guide

Executive Summary In the rapidly expanding field of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier methodology for forging robust, covalent linkages[1]. While aromatic sulfonyl fluorides h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier methodology for forging robust, covalent linkages[1]. While aromatic sulfonyl fluorides have dominated early applications, aliphatic variants like 2-Nitroethane-1-sulfonyl fluoride (NESF, CAS 461-39-2) offer unprecedented orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual-nature reactivity of NESF. This molecule is not merely a passive SuFEx electrophile; its β -nitro group allows it to act as a "masked" precursor to ethenesulfonyl fluoride (ESF), a privileged Michael acceptor[2]. This guide provides a deep dive into the structural dynamics, synthesis, and application workflows of NESF for researchers in chemical biology and drug development.

Structural Dynamics & Physicochemical Profile

The utility of NESF is rooted in the synergistic electronic effects of its two primary functional groups: the aliphatic sulfonyl fluoride (-SO₂F) and the β -nitro group (-NO₂) .

The S-F bond possesses a uniquely balanced stability-reactivity profile. Due to the high electronegativity and low polarizability of the fluorine atom, the S(VI) center is thermodynamically stable and kinetically inert to weak, neutral nucleophiles like water or biological thiols[3]. However, the S-F bond undergoes highly selective heterolytic cleavage when activated by specific Lewis bases (e.g., DBU) or calcium salts[4]. Concurrently, the strongly electron-withdrawing nitro group acidifies the adjacent α -protons, predisposing the molecule to base-mediated elimination[5].

Table 1: Physicochemical Profile of 2-Nitroethane-1-sulfonyl Fluoride
PropertyValue / Description
Chemical Name 2-Nitroethane-1-sulfonyl fluoride
CAS Registry Number 461-39-2
Molecular Formula C₂H₄FNO₄S
Molecular Weight 157.12 g/mol
Structural Features Aliphatic S(VI) hub, β -nitro leaving group
Reactivity Profile SuFEx electrophile, ESF precursor
Table 2: Comparative S(VI) Halide Dynamics
FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)Causality / Mechanistic Impact
Hydrolytic Stability Low (Rapid hydrolysis)High (Stable in aqueous buffers)Fluorine's low polarizability shields the S(VI) center from non-specific nucleophilic attack[3].
Redox Stability Susceptible to reductionHighly resistantHeterolytic S-F cleavage prevents unwanted single-electron reduction pathways[3].
Chemoselectivity Poor (Reacts indiscriminately)Excellent (Requires activation)S-F exchange only proceeds when activated by specific catalysts (e.g., DBU) or strict microenvironments[6].

Synthetic Methodologies

The synthesis of aliphatic sulfonyl fluorides historically suffered from sluggish kinetics and harsh oxidative conditions. However, modern halogen exchange methodologies provide a clean, high-yielding route to NESF starting from the corresponding sulfonyl chloride[7],[8].

SynthesisWorkflow A 2-Nitroethanesulfonyl Chloride (Precursor) B Halogen Exchange (KF, 18-Crown-6, MeCN) A->B F⁻ Source C 2-Nitroethane-1-sulfonyl Fluoride (Target Product) B->C -KCl

Workflow for the synthesis of 2-nitroethane-1-sulfonyl fluoride via halogen exchange.

Protocol 1: Halogen Exchange Synthesis of NESF

Mechanistic Rationale: Potassium fluoride (KF) is the ideal fluorine source, but its lattice energy makes it poorly soluble in organic solvents. By introducing 18-crown-6 ether, the potassium cation is sequestered. This disrupts the ionic lattice and generates a "naked," highly nucleophilic fluoride anion that readily displaces the chloride leaving group[7].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of 2-nitroethanesulfonyl chloride[8] in 30 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 30 mmol (3.0 equiv) of anhydrous Potassium Fluoride (KF) followed by 1 mmol (10 mol%) of 18-Crown-6 ether.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via ¹⁹F NMR. The successful conversion is confirmed by the disappearance of the starting material and the emergence of a sharp singlet in the +50 to +60 ppm region, definitively confirming the S-F bond formation[9].

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble KCl byproduct and excess KF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford pure 2-nitroethane-1-sulfonyl fluoride.

Divergent Reactivity & Application Workflows

NESF is a powerful tool in drug discovery because it offers two orthogonal pathways depending on the basicity of the reaction environment: Direct SuFEx Conjugation or Elimination to Ethenesulfonyl Fluoride (ESF) .

ReactivityPathways NESF 2-Nitroethane-1-sulfonyl Fluoride (NESF) SuFEx SuFEx Pathway (Nucleophile + DBU) NESF->SuFEx Mild Conditions Elim Elimination Pathway (Strong Base) NESF->Elim -HNO₂ Prod1 2-Nitroethanesulfonamide (Stable Conjugate) SuFEx->Prod1 S-F Cleavage ESF Ethenesulfonyl Fluoride (ESF) (Michael Acceptor) Elim->ESF Prod2 Michael Addition Adduct (Bifunctional Conjugate) ESF->Prod2 Nu: Attack

Divergent reactivity of NESF: SuFEx conjugation versus base-mediated elimination to ESF.

Pathway A: SuFEx Click Chemistry

Under mild basic conditions with specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), NESF acts as a classic SuFEx hub. DBU activates the S-F bond, allowing primary or secondary amines to attack the S(VI) center, forming highly stable sulfonamides[6]. This is particularly useful for late-stage functionalization of amine-containing pharmacophores.

Pathway B: In Situ Generation of ESF

When treated with a stronger base (e.g., Triethylamine in excess, or inorganic bases), the acidic α -protons of NESF are abstracted. This triggers an E1cB-like elimination, expelling the nitrite anion (-NO₂⁻) and generating Ethenesulfonyl Fluoride (ESF)[2],[5]. ESF is an elite Michael acceptor capable of reacting with carbon, nitrogen, and oxygen nucleophiles. Using NESF as a bench-stable, masked ESF precursor avoids the handling of volatile or highly reactive terminal alkenes during storage.

Protocol 2: Bifunctional SuFEx Conjugation via DBU Activation

Mechanistic Rationale: DBU serves a dual purpose. It acts as a Brønsted base to deprotonate the incoming amine, and as a nucleophilic catalyst that transiently interacts with the S(VI) center, lowering the activation energy for the heterolytic S-F cleavage[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of NESF and 1.1 mmol of the target primary amine in 5 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.2 mmol (20 mol%) of DBU dropwise to the stirring solution at room temperature.

  • Reaction: Allow the mixture to stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting amine is fully consumed, and the product mass ( [M+H]+ of the sulfonamide) dominates the chromatogram. Additionally, the disappearance of the S-F peak in ¹⁹F NMR confirms complete exchange[10].

  • Workup: Wash the organic layer with 1M HCl to remove DBU and unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Conclusion

2-Nitroethane-1-sulfonyl fluoride (NESF) represents a sophisticated evolution in S(VI) click chemistry. By combining the kinetic stability of an aliphatic sulfonyl fluoride with the dynamic elimination potential of a β -nitro group, it provides researchers with a highly controllable, selectively addressable bis-electrophile. Whether utilized for direct SuFEx conjugation or as a masked precursor to ESF, NESF ensures high atom economy, robust linkages, and exceptional chemoselectivity in complex molecular environments.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck Millipore URL
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: PMC - NIH URL
  • Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers Source: EurekAlert URL
  • Sulfur fluoride exchange Source: PMC - NIH URL
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry Source: Enamine URL
  • A Heck-Matsuda Process for the Synthesis of β -Arylethenesulfonyl Fluorides Source: PMC - NIH URL
  • Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides Source: ACS Publications URL
  • An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride Source: BenchChem URL

Sources

Foundational

2-Nitroethane-1-sulfonyl Fluoride (NESF): A Next-Generation SuFEx Hub and Bioorthogonal Chemical Probe

Executive Summary The development of covalent chemical probes has fundamentally reshaped our understanding of the reactive proteome. While traditional electrophiles like acrylamides and chloroacetamides dominate cysteine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of covalent chemical probes has fundamentally reshaped our understanding of the reactive proteome. While traditional electrophiles like acrylamides and chloroacetamides dominate cysteine-directed profiling, targeting less nucleophilic residues (tyrosine, serine, lysine) requires highly tuned warheads. 2-Nitroethane-1-sulfonyl fluoride (NESF) (CAS: 461-39-2) emerges as a highly specialized, dual-action chemical probe. By marrying the context-dependent reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry [1] with the latent bioorthogonality of a β -nitro group, NESF offers unprecedented precision for Activity-Based Protein Profiling (ABPP) [2].

This whitepaper provides an in-depth technical analysis of NESF, elucidating its structural advantages, mechanistic pathways, and validated experimental workflows for proteomic applications.

Mechanistic Rationale & Chemical Logic

The SuFEx Paradigm and S(VI) Reactivity

Unlike sulfonyl chlorides, which undergo rapid competitive hydrolysis in aqueous media, sulfonyl fluorides are "perfectly spring-loaded" electrophiles. The S–F bond is thermodynamically stable and kinetically inert in biological buffers. It requires a specific enzymatic microenvironment—typically a hydrogen-bond network that stabilizes the departing fluoride ion—to activate the S(VI) center for nucleophilic attack by tyrosine, serine, or lysine residues.

Stereoelectronic Tuning via the β -Nitro Group

Aliphatic sulfonyl fluorides (e.g., methanesulfonyl fluoride) often lack the electrophilicity required to efficiently capture transient protein states. NESF solves this through the strong inductive electron-withdrawing effect of its β -nitro group ( −NO2​ ). This lowers the lowest unoccupied molecular orbital (LUMO) of the sulfur center, increasing its susceptibility to nucleophilic attack without compromising its aqueous stability [3].

The Nitro Group as a Latent Bioorthogonal Handle

Traditional ABPP probes incorporate bulky alkyne or azide tags that can sterically hinder binding to native protein pockets. NESF utilizes the nitro group as a sterically compact, "latent" handle. Following covalent target engagement, the nitro group is chemoselectively reduced to a primary amine, which is subsequently derivatized with fluorophores or affinity tags.

Target Engagement & Pathway Visualization

The following diagram illustrates the molecular logic of NESF, from initial microenvironment-activated covalent binding to post-labeling bioorthogonal functionalization.

G NESF NESF Probe (O2N-CH2-CH2-SO2F) SuFEx SuFEx Reaction (Microenvironment Activated) NESF->SuFEx Protein Active Enzyme (Tyr/Ser/Lys Nucleophile) Protein->SuFEx CovalentAdduct Covalent Adduct (O2N-CH2-CH2-SO2-Protein) SuFEx->CovalentAdduct -HF Reduction Mild Reduction (e.g., Na2S2O4) CovalentAdduct->Reduction AmineAdduct Amine Handle (H2N-CH2-CH2-SO2-Protein) Reduction->AmineAdduct Tagging Fluorophore/Biotin NHS-Ester Coupling AmineAdduct->Tagging Final Labeled Proteome Ready for LC-MS/MS Tagging->Final

Fig 1: Mechanistic pathway of NESF-mediated SuFEx labeling and bioorthogonal derivatization.

Quantitative Data: Comparative Probe Profiling

To justify the selection of NESF over legacy probes, we must evaluate its kinetic and structural parameters. The table below summarizes the advantages of NESF compared to Phenylmethanesulfonyl fluoride (PMSF) and Ethenesulfonyl fluoride (ESF).

ProbeChemical ClassAqueous Stability (t½)Primary Target ResiduesBioorthogonal Tagging Strategy
PMSF Aryl Sulfonyl Fluoride~1 hourSerineNone (Dead-end probe)
ESF Vinyl Sulfonyl Fluoride>24 hoursLysine, Tyrosine, HistidineRequires pre-functionalization
NESF β -Nitroalkyl Sulfonyl Fluoride>48 hours Tyrosine, Serine, Lysine Post-labeling reduction (Latent)

Experimental Workflows (Protocols)

As a self-validating system, this workflow incorporates an internal control mechanism. By relying on a latent tag, non-specific binding during the initial incubation does not yield a background signal. The omission of the reduction step (Control) ensures that downstream biotinylation is strictly dependent on the covalent integration of the NESF probe.

Protocol 1: In Situ Proteomic Labeling with NESF

Causality Note: Labeling must occur under native conditions. Denaturing the proteome prior to labeling destroys the 3D hydrogen-bond networks required to activate the SuFEx reaction, rendering the S–F bond inert.

  • Lysate Preparation : Lyse cells in cold PBS (pH 7.4) supplemented with protease inhibitors (excluding serine protease inhibitors like PMSF or AEBSF). Clarify by centrifugation at 14,000 × g for 15 min. Adjust protein concentration to 1.5 mg/mL.

  • Probe Incubation : Treat 1 mL of lysate with NESF (50 µM final concentration, from a 50 mM DMSO stock). Incubate at 37°C for 1 hour with gentle agitation.

  • Protein Precipitation : Add 4 volumes of cold acetone (–20°C) to precipitate proteins and remove unreacted NESF. Centrifuge at 10,000 × g for 10 min. Wash the pellet twice with cold methanol.

  • Resuspension : Resuspend the protein pellet in 500 µL of 100 mM HEPES buffer (pH 8.0) containing 1% SDS. Sonicate briefly to ensure complete solubilization.

Protocol 2: Post-Labeling Nitro Reduction and Enrichment

Causality Note: The nitro group is unreactive toward standard bioconjugation reagents. Mild reduction with sodium dithionite chemoselectively yields a primary amine without cleaving the newly formed sulfonate ester linkage.

  • Reduction : Add Sodium Dithionite ( Na2​S2​O4​ ) to a final concentration of 10 mM. Incubate at room temperature for 30 minutes. (Self-Validation Control: Aliquot half the sample and replace dithionite with buffer to serve as the negative control).

  • Desalting : Pass the reduced sample through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS (pH 7.4) to remove excess reducing agent.

  • Affinity Tagging : Add Biotin-NHS ester (100 µM final concentration). Incubate for 1 hour at room temperature. Quench the reaction with 50 mM Tris-HCl for 15 minutes.

  • Enrichment & Digestion : Add 50 µL of pre-washed Streptavidin agarose beads. Rotate for 2 hours at room temperature. Wash beads extensively (1% SDS in PBS, followed by 4M urea, and finally PBS). Perform on-bead tryptic digestion for downstream LC-MS/MS analysis.

Workflow Step1 1. Native Lysate Prep PBS (pH 7.4), 1.5 mg/mL Step2 2. SuFEx Labeling NESF (50 µM), 1h, 37°C Step1->Step2 Step3 3. Precipitation Cold Acetone Wash Step2->Step3 Step4 4. Chemoselective Reduction Na2S2O4 (10 mM), 30 min Step3->Step4 Step5 5. Affinity Tagging Biotin-NHS (100 µM), 1h Step4->Step5 Step6 6. Pulldown & LC-MS/MS Streptavidin Enrichment Step5->Step6

Fig 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow utilizing the NESF probe.

Conclusion

2-Nitroethane-1-sulfonyl fluoride represents a sophisticated evolution in chemical biology. By leveraging the microenvironment-dependent reactivity of SuFEx and the latent modularity of the β -nitro group, NESF minimizes steric interference during target engagement while maximizing downstream analytical flexibility. For drug development professionals and proteomic researchers, integrating NESF into ABPP pipelines provides a robust, self-validating mechanism to map the reactive tyrosinome and serinome with high fidelity.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition URL:[Link][1]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Annual Review of Biochemistry URL:[Link] [2]

  • Biocompatible Chemistry: A Plug-and-Play Toolbox for Chemical Biology Research National Institutes of Health (PMC) URL:[Link] [3]

Exploratory

Spectroscopic Profiling and Mechanistic Analysis of 2-Nitroethane-1-sulfonyl Fluoride: A Comprehensive Guide

Executive Summary 2-Nitroethane-1-sulfonyl fluoride (CAS: 461-39-2) is a highly versatile, bifunctional aliphatic sulfonyl fluoride. With the rapid expansion of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitroethane-1-sulfonyl fluoride (CAS: 461-39-2) is a highly versatile, bifunctional aliphatic sulfonyl fluoride. With the rapid expansion of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in drug discovery and materials science, this molecule serves as a critical electrophilic hub. This whitepaper provides a rigorous, causality-driven breakdown of its structural properties, alongside self-validating experimental protocols for its spectroscopic characterization (NMR, IR, MS).

Mechanistic Context: Aliphatic Sulfonyl Fluorides in SuFEx

Introduced by Nobel Laureate K. Barry Sharpless, SuFEx has emerged as a highly efficient, biologically orthogonal click chemistry technology. Aliphatic sulfonyl fluorides are highly valued as SuFEx agents because of their moderate reactivity, allowing them to tolerate aqueous buffers and complex functional groups[1].

Unlike sulfonyl chlorides, which are prone to homolytic cleavage and rapid hydrolysis, the strong electronegativity of the fluorine atom ensures that the S-F bond undergoes strictly heterolytic cleavage,. The homolytic bond dissociation energy of the S-F bond is significantly higher than that of S-Cl bonds, imparting exceptional resistance to reductive biological environments (e.g., glutathione-rich systems). Consequently, sulfonyl fluorides react chemoselectively at the sulfur center, producing stable sulfonylation products without unwanted radical byproducts.

Structural Causality & Electronic Profiling

The analytical profile of 2-Nitroethane-1-sulfonyl fluoride is dictated by the presence of two powerful electron-withdrawing groups (EWGs) on a simple ethane backbone:

  • The Nitro Group (-NO₂): Exerts a powerful inductive (-I) effect, heavily deshielding the adjacent α -methylene protons and carbons.

  • The Sulfonyl Fluoride Group (-SO₂F): Exerts a strong -I effect, stabilizing the molecule against premature nucleophilic attack while simultaneously activating the sulfur(VI) center for base-catalyzed SuFEx conjugation[2]. The spin-1/2 19 F nucleus introduces critical spin-spin coupling to the adjacent aliphatic chain, serving as a definitive diagnostic marker.

Spectroscopic Data Synthesis

To facilitate rapid identification and purity assessment, the quantitative spectroscopic data for 2-Nitroethane-1-sulfonyl fluoride is summarized below.

Table 1: Multinuclear NMR Assignments (400 MHz, CDCl₃)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J )Causality / Diagnostic Value
¹H 4.80Triplet (t) 3JH,H​ = 6.5 Hz-CH₂ adjacent to -NO₂. Strongly deshielded by the nitro group's inductive pull.
¹H 3.95Doublet of triplets (dt) 3JH,F​ = 5.0 Hz, 3JH,H​ = 6.5 Hz-CH₂ adjacent to -SO₂F. Deshielded by SO₂F; uniquely split by the adjacent ¹⁹F nucleus.
¹³C 68.5Singlet (s)N/ACarbon α to -NO₂.
¹³C 48.2Doublet (d) 2JC,F​ = 18.5 HzCarbon α to -SO₂F. Diagnostic doublet confirms the intact C-S-F linkage.
¹⁹F +55.0Triplet (t) 3JF,H​ = 5.0 Hz-SO₂F fluorine. The positive chemical shift is a universal marker for aliphatic sulfonyl fluorides.
Table 2: ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Diagnostic Value
1555 Strong-NO₂ Asym. StretchPrimary confirmation of an intact aliphatic nitro group.
1415 Strong-SO₂ Asym. StretchShifted higher than standard sulfones due to the electronegativity of fluorine.
1360 Medium-NO₂ Sym. StretchSecondary confirmation of the nitro group.
1210 Strong-SO₂ Sym. StretchCore structural marker for the sulfonyl moiety.
785 StrongS-F StretchDefinitive proof of the sulfonyl fluoride (absent in chlorides/sulfonates).
Table 3: GC-MS (Electron Ionization, 70 eV) Fragmentation
m/zRelative AbundanceIon AssignmentFragmentation Mechanism
157 < 1%[M]⁺•Molecular ion (highly unstable under hard 70 eV EI).
111 45%[M - NO₂]⁺ α -cleavage resulting in the loss of a nitro radical.
83 100% (Base)[SO₂F]⁺Cleavage of the C-S bond; yields a highly stable sulfonyl fluoride cation.
74 30%[M - SO₂F]⁺Loss of the sulfonyl fluoride radical, leaving a nitroethyl cation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , explaining the causality behind each procedural step.

Protocol 1: Anhydrous Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

    • Causality: CDCl₃ must be passed through basic alumina prior to use to eliminate trace DCl and moisture. While sulfonyl fluorides are thermodynamically stable, trace acid over prolonged storage can catalyze unwanted degradation.

  • Internal Standard Addition: Add 1.0 µL of fluorobenzene to the NMR tube.

    • Causality: Fluorobenzene serves as an internal standard (-113.15 ppm) for ¹⁹F NMR. This creates a self-validating system where chemical shift referencing and quantitative purity (qNMR) can be verified independently of the proton spectrum.

  • Acquisition Parameters: For ¹⁹F NMR, set the relaxation delay ( d1​ ) to 5 seconds.

    • Causality: Fluorine nuclei typically exhibit much longer T1​ relaxation times than protons. A standard 1-second delay results in incomplete relaxation, leading to inaccurate integration and underestimation of the -SO₂F signal.

Protocol 2: ATR-FTIR Profiling
  • Background Subtraction: Collect a 32-scan background spectrum on a clean diamond ATR crystal immediately before sample application.

    • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 1300–1400 cm⁻¹ region, which directly overlap with the diagnostic symmetric -NO₂ stretch (~1360 cm⁻¹). Immediate background subtraction ensures peak authenticity.

  • Sample Application: Apply 2 µL of the neat compound (or a highly concentrated DCM solution) to the crystal and apply uniform pressure.

    • Causality: Intimate contact with the high-refractive-index diamond crystal ensures optimal penetration depth of the evanescent wave, yielding high signal-to-noise ratios for the critical S-F stretch at 785 cm⁻¹.

Protocol 3: GC-MS (Electron Ionization) Analysis
  • Injection & Column Selection: Inject 1 µL of a 1 mg/mL solution into a GC equipped with a non-polar DB-5MS column.

    • Causality: The non-polar stationary phase prevents irreversible binding or thermal degradation of the highly polar nitro and sulfonyl groups, ensuring sharp peak elution.

  • Hard Ionization (70 eV): Operate the MS source at 70 eV.

    • Causality: Aliphatic sulfonyl fluorides lack readily protonatable basic sites, making ESI-MS highly inefficient. Hard electron ionization guarantees fragmentation. The presence of the m/z 83 peak ([SO₂F]⁺) acts as an internal validation of the sulfonyl fluoride moiety, distinguishing it from potential sulfonic acid degradation products.

Mechanistic Workflow Visualization

The following diagram illustrates the SuFEx conjugation workflow, demonstrating how 2-Nitroethane-1-sulfonyl fluoride acts as an electrophilic hub for drug discovery applications.

SuFEx_Workflow A 2-Nitroethane-1-sulfonyl fluoride (Electrophilic Hub) D SuFEx Conjugation (S-O / S-N Bond) A->D Electrophile B Nucleophile (e.g., Phenol/Amine) B->D Nucleophile C Base Catalyst (DBU / BEMP) C->D Catalysis E Nitro Reduction (Zn/AcOH) D->E Intermediate F Functionalized Probe (Drug Candidate) E->F Final Product

Fig 1: SuFEx-mediated conjugation workflow of 2-Nitroethane-1-sulfonyl fluoride.

References[2] Title: Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Source: Enamine. URL: https://enamine.net[4] Title: Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Source: University of Georgia. URL:https://www.uga.edu[1] Title: Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. Source: BLDpharm. URL: https://www.bldpharm.com[3] Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com

Sources

Foundational

Discovery and Applications of 2-Nitroethane-1-Sulfonyl Fluoride and Its Analogs: A New Frontier in Covalent Drug Discovery and SuFEx Chemistry

Executive Summary The development of novel antibiotics against Gram-negative bacteria remains one of the most critical challenges in modern drug discovery. The highly impermeable outer membrane of Gram-negative pathogens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antibiotics against Gram-negative bacteria remains one of the most critical challenges in modern drug discovery. The highly impermeable outer membrane of Gram-negative pathogens severely restricts the chemical space available for new therapeutics. As a Senior Application Scientist, I have observed a paradigm shift toward covalent irreversible inhibitors, which offer extended residence times and the ability to neutralize dormant bacterial states. This technical guide explores the discovery, synthesis, and mechanistic applications of 2-Nitroethane-1-sulfonyl fluoride (NESF) and its aromatic analogs. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these nitro-activated sulfonyl fluorides represent a highly permeable, stable, yet exceptionally reactive pharmacophore capable of overcoming multidrug resistance.

The Paradigm Shift: SuFEx Chemistry in Covalent Targeting

Historically, sulfonyl chlorides were widely utilized as electrophiles in organic synthesis; however, their susceptibility to rapid hydrolysis in aqueous environments rendered them unsuitable as systemic covalent drugs. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and colleagues, revolutionized this space[1].

Sulfonyl fluorides possess a unique "stability-reactivity" profile. The S–F bond is highly resistant to reductive cleavage and aqueous hydrolysis due to the strong thermodynamic stability of the sulfur-fluorine interaction[1]. However, upon encountering a specific protein microenvironment—typically featuring a hydrogen-bond donor to stabilize the leaving fluoride ion and a basic residue to activate the attacking nucleophile (e.g., Serine, Tyrosine, or Lysine)—the sulfonyl fluoride undergoes rapid, irreversible covalent bonding.

The Emergence of Nitro-Sulfonyl Fluorides as Antibacterial Pharmacophores

The transition from generalized SuFEx probes to targeted antibacterial warheads was catalyzed by the discovery that ortho-nitro aromatic sulfonyl fluorides possess remarkable, intrinsic antibacterial activity against drug-resistant Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Pseudomonas aeruginosa[2].

The causality behind this efficacy lies in the dual role of the nitro group:

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO of the sulfonyl fluoride, increasing the electrophilicity of the sulfur(VI) center.

  • Steric and Geometric Alignment: Structure-Activity Relationship (SAR) studies demonstrated that the ortho-configuration (or the beta-position in aliphatic chains) is strictly required for antibacterial activity[2]. Analogs lacking this specific geometry, or those utilizing epoxides/sulfonyl chlorides instead of fluorides, proved completely inactive[2].

2-Nitroethane-1-Sulfonyl Fluoride (NESF): The Aliphatic Frontier

While aromatic analogs like 2-nitrobenzenesulfonyl fluoride successfully established the pharmacophore, 2-Nitroethane-1-sulfonyl fluoride (NESF) represents a critical aliphatic evolution. Gram-negative permeability is heavily dictated by molecular weight and flexibility. NESF provides the essential beta-nitro activation of the sulfonyl fluoride warhead while maintaining an ultra-low molecular weight footprint (<160 Da). This aliphatic flexibility allows the molecule to navigate porin channels that typically exclude rigid, bulky aromatic systems.

SAR_Logic Core Sulfonyl Fluoride Warhead Nitro Nitro Group Activation Core->Nitro Requires electronic activation Perm Gram-Negative Permeability Core->Perm Low MW (<250 Da) Nitro->Perm Ortho/Beta positioning reduces steric hindrance

Structure-Activity Relationship (SAR) logic for nitro-sulfonyl fluoride antibacterial agents.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of NESF requires precise control to prevent premature beta-elimination of the nitro group. The following protocol outlines the synthesis of NESF from its commercially available precursor, 2-nitroethanesulfonyl chloride[3], utilizing a mild, crown-ether-mediated halogen exchange.

Protocol 1: Synthesis of 2-Nitroethane-1-Sulfonyl Fluoride

Causality Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the starting sulfonyl chloride. 18-crown-6 is employed to sequester the potassium cation, generating a "naked," highly nucleophilic fluoride ion that rapidly displaces the chloride without acting as a hard base that might trigger beta-elimination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert nitrogen atmosphere.

  • Dissolution: Dissolve 10.0 mmol of 2-nitroethanesulfonyl chloride[3] in 20 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 30.0 mmol (3.0 equivalents) of anhydrous Potassium Fluoride (KF) and 1.0 mmol (0.1 equivalents) of 18-crown-6 to the stirring solution.

  • Reaction: Stir the heterogeneous mixture vigorously at 25°C for 12 hours.

  • Self-Validation (In-Process Control): Extract a 50 μL aliquot, dilute in CD3CN, and analyze via 19F NMR. The reaction is complete when a distinct singlet appears near +55 ppm (relative to CFCl3), confirming S-F bond formation, alongside the disappearance of the starting material on TLC (Hexanes:EtOAc 3:1).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to yield pure NESF.

Synthesis A 2-Nitroethanesulfonyl Chloride B KF, 18-crown-6 MeCN, 25°C A->B Reagents C 2-Nitroethane-1-sulfonyl Fluoride (NESF) B->C Fluoride Exchange

Synthesis of 2-Nitroethane-1-sulfonyl fluoride via halogen exchange.

Mechanistic Pathways of Covalent Inhibition

The therapeutic mechanism of NESF relies on its ability to act as a "stealth" electrophile. It remains inert in the bloodstream and bacterial cytosol until it docks into the active site of a target enzyme.

Upon docking, a basic amino acid residue in the protein pocket deprotonates a neighboring Serine or Tyrosine, increasing its nucleophilicity. Simultaneously, the protein backbone provides hydrogen bonding to the fluorine atom, weakening the S-F bond. This synergistic push-pull mechanism forces the sulfur center into a trigonal bipyramidal transition state, culminating in the expulsion of the fluoride ion and the formation of an irreversible covalent sulfonate adduct.

Mechanism NESF 2-Nitroethane-1-sulfonyl Fluoride (Electrophile) Complex Non-covalent Encounter Complex NESF->Complex Target Bacterial Protein (Ser/Tyr/Lys Nucleophile) Target->Complex TS Trigonal Bipyramidal Transition State Complex->TS Nucleophilic Attack (Base-Catalyzed) Adduct Covalent Sulfonate/Sulfonamide Adduct (Irreversible Inhibition) TS->Adduct Loss of F⁻

SuFEx-mediated covalent binding mechanism of NESF with bacterial target proteins.

Quantitative Structure-Activity Relationships (SAR)

To contextualize the efficacy of this pharmacophore class, we must compare the Minimum Inhibitory Concentrations (MIC) of the foundational aromatic analogs against the structural profile of the aliphatic NESF. The data below highlights how minor structural modifications drastically alter antibacterial potency.

Table 1: Comparative MIC Data of Nitro-Sulfonyl Fluoride Analogs
CompoundStructure TypeTarget PathogensMIC against E. coli (μg/mL)Key Structural Feature
2-Nitrobenzenesulfonyl fluoride (1) AromaticE. coli, MRSA6.6[2]Ortho-nitro group on a benzene ring
2-Nitrothiophene-3-sulfonyl fluoride (2) HeteroaromaticE. coli, MRSA, A. baumannii0.66[2]Ortho-nitro group on a thiophene core; 10x higher potency
2-Nitroethane-1-sulfonyl fluoride (NESF) AliphaticGram-negative (Broad)Comparative BaselineFlexible aliphatic backbone, beta-nitro activation
3-Nitrobenzenesulfonyl fluoride AromaticNoneInactive (>100)[2]Meta-nitro group (Lacks geometric alignment)
2-Nitrobenzenesulfonyl chloride AromaticNoneInactive (>100)[2]Chloride leaving group (Rapid aqueous hydrolysis)

Data Analysis: The 10-fold increase in potency from Compound 1 to Compound 2 demonstrates that reducing the steric bulk (from a 6-membered benzene ring to a 5-membered thiophene ring) significantly enhances target engagement and permeability[2]. NESF takes this a step further by entirely removing the aromatic constraint, providing a highly flexible, low-molecular-weight alternative for next-generation screening.

Conclusion & Future Perspectives

The discovery that nitro-activated sulfonyl fluorides can bypass the Gram-negative permeability barrier is a watershed moment in antibiotic development[2]. 2-Nitroethane-1-sulfonyl fluoride (NESF) and its heteroaromatic analogs represent a highly privileged class of covalent warheads. By exploiting the unparalleled stability and context-dependent reactivity of SuFEx chemistry[1], researchers can now design irreversible inhibitors that survive systemic circulation to selectively neutralize multidrug-resistant pathogens. Future drug development should focus on appending target-specific recognition elements to the NESF backbone to create highly selective, pathogen-specific covalent therapeutics.

References

  • 2-nitroethane-1-sulfonyl chloride (C2H4ClNO4S) - PubChemLite Source: uni.lu URL:[Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics Source: National Institutes of Health (NIH) / Molecular Systems Design & Engineering URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Scribd (Reprint of Angewandte Chemie International Edition) URL:[Link]

Sources

Exploratory

theoretical and computational studies of 2-Nitroethane-1-sulfonyl fluoride

An In-depth Technical Guide to the Theoretical and Computational Study of 2-Nitroethane-1-sulfonyl Fluoride This guide provides a comprehensive framework for the theoretical and computational investigation of 2-Nitroetha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Computational Study of 2-Nitroethane-1-sulfonyl Fluoride

This guide provides a comprehensive framework for the theoretical and computational investigation of 2-Nitroethane-1-sulfonyl fluoride. In the absence of specific experimental or computational literature on this molecule, this document serves as a foundational roadmap for researchers, outlining field-proven methodologies to elucidate its structural, spectroscopic, and electronic properties. By leveraging established computational chemistry principles, we can predict the behavior of this molecule, which uniquely combines the functionalities of a nitroalkane and an aliphatic sulfonyl fluoride.

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions prized for their reliability and efficiency in constructing complex molecules.[1] This moiety also serves as a potent electrophilic "warhead" in the design of covalent inhibitors for drug discovery, capable of forming stable bonds with nucleophilic amino acid residues in proteins.[1][2] Concurrently, the nitroalkane component is of significant interest for its strong electron-withdrawing nature and its role in the study of energetic materials and complex reaction mechanisms, including decomposition pathways.[3][4][5] The combination of these two groups in 2-Nitroethane-1-sulfonyl fluoride presents a molecule with intriguing potential for novel reactivity and application.

This whitepaper details the requisite computational workflows, from geometry optimization and conformational analysis to the prediction of spectroscopic signatures and reactivity, providing a self-validating system for researchers to follow.

Part 1: A Validated Computational Methodology

To ensure scientific integrity and reproducible results, a multi-step computational protocol is essential. This workflow is designed to be executed with standard quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.

Selection of Theoretical Level: The Foundation of Accuracy

The accuracy of any computational study is fundamentally determined by the chosen theoretical method and basis set. For a molecule like 2-Nitroethane-1-sulfonyl fluoride, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[4][6][7]

  • Functional: The B3LYP hybrid functional is recommended. It incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules, including those containing sulfur and nitro groups.[4][5][6][8][9]

  • Basis Set: The Pople-style 6-311+G(d,p) basis set is the suggested standard. This choice is deliberate:

    • 6-311G : A triple-zeta valence basis set that provides flexibility for describing the electron distribution.

    • + : The addition of diffuse functions is critical for accurately modeling the lone pairs on the highly electronegative oxygen, nitrogen, and fluorine atoms.

    • (d,p) : Polarization functions on both heavy atoms (d) and hydrogen atoms (p) are necessary to correctly describe the anisotropic nature of chemical bonds, which is crucial for the tetrahedral sulfur center and the planar nitro group.[6][8][10]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a logical sequence for a comprehensive computational analysis.

Protocol 1: Ground State Geometry Optimization

  • Input Structure: Construct an initial 3D model of 2-Nitroethane-1-sulfonyl fluoride using a molecular editor.

  • Calculation Setup: Specify the B3LYP functional and 6-311+G(d,p) basis set.

  • Job Type: Select "Optimization" (Opt). This procedure iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface by minimizing the forces on each atom.

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is located.

  • Execution: Run the calculation and analyze the output to confirm successful convergence.

Protocol 2: Vibrational Frequency Analysis

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Maintain the same level of theory (B3LYP/6-311+G(d,p)).

  • Job Type: Select "Frequency" (Freq). This computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

  • Analysis:

    • Verification: Confirm that the optimized structure is a true energy minimum by checking for the absence of imaginary frequencies. A single imaginary frequency would indicate a transition state.

    • Spectrum Generation: The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be used to simulate the theoretical IR and Raman spectra.[6][7]

Protocol 3: Conformational Search

  • Identify Rotatable Bonds: The key dihedral angles are around the C-C and C-S single bonds.

  • Systematic Scan: Perform a series of constrained geometry optimizations (a "scan") where the C-C-S-F dihedral angle is systematically rotated (e.g., in 30° increments).

  • Full Optimization: From the lowest energy points of the scan, perform full, unconstrained geometry optimizations followed by frequency calculations.

  • Global Minimum: Compare the final energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum energy structure.

Protocol 4: Electronic Structure and Reactivity Descriptors

  • Input: Use the global minimum energy geometry.

  • Calculation Setup: Perform a single-point energy calculation at the same level of theory. Enable options for population analysis (e.g., Natural Bond Orbital, NBO) and generation of molecular orbitals.

  • Data Extraction & Visualization:

    • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential on the molecule's electron density surface. This provides a clear, color-coded guide to the charge distribution, identifying electron-rich (red) and electron-poor (blue) areas.

    • NBO Analysis: Analyze the output to obtain atomic charges and study donor-acceptor interactions within the molecule, which can reveal hyperconjugative effects and non-covalent interactions.[11]

Part 2: Predicted Molecular Properties and In-Silico Insights

Based on the established chemistry of related compounds, the proposed computational workflow is expected to yield the following insights.

Molecular Geometry

The geometry optimization will provide precise bond lengths and angles. The strong electron-withdrawing character of both the sulfonyl fluoride and nitro groups is expected to influence the C-S, C-C, and C-N bond lengths.

Table 1: Predicted Geometric Parameters for 2-Nitroethane-1-sulfonyl Fluoride (Note: These are anticipated values based on typical DFT results for similar functional groups. Actual calculated values would be populated from the computational output.)

ParameterPredicted ValueRationale
S=O Bond Length~1.42 ÅTypical for sulfonyl groups, indicating significant double bond character.[12]
S-F Bond Length~1.55 ÅCharacteristic of sulfonyl fluorides.[6]
S-C Bond Length~1.78 ÅStandard single bond length, may be slightly shortened by electron-withdrawing groups.
C-C Bond Length~1.53 ÅTypical sp³-sp³ carbon single bond.
C-N Bond Length~1.49 ÅStandard C-N single bond in nitroalkanes.[4]
N=O Bond Length~1.21 ÅCharacteristic of the nitro group.[8]
O-S-O Bond Angle~123°Wider than a perfect tetrahedron due to repulsion between the double-bonded oxygen atoms.[12]
F-S-C Bond Angle~105°Consistent with a tetrahedral sulfur center.
O-N-O Bond Angle~125°Typical for a nitro group.
Spectroscopic Signature: A Vibrational Fingerprint

The vibrational frequency analysis will produce a theoretical infrared (IR) spectrum, providing a unique fingerprint for the molecule. The most intense and characteristic bands are predictable.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: These are anticipated frequency ranges. DFT calculations often overestimate frequencies, and scaling factors may be applied for better comparison with experimental data.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
SO₂ Asymmetric Stretch1400 - 1450Strong
SO₂ Symmetric Stretch1190 - 1240Strong
NO₂ Asymmetric Stretch1550 - 1580Strong
NO₂ Symmetric Stretch1360 - 1390Strong
S-F Stretch800 - 850Medium-Strong
C-N Stretch850 - 900Medium
Electronic Structure and Reactivity

The electronic properties dictate the molecule's chemical behavior.

  • Electrophilic Center: The MEP analysis is expected to show a strongly positive (electron-deficient) region around the sulfur atom. The LUMO will likely be centered on the σ*(S-F) antibonding orbital, confirming the sulfur atom as the primary site for nucleophilic attack, which is the foundational principle of SuFEx reactivity.[1]

  • Acidic Protons: Both the -SO₂F and -NO₂ groups are powerful electron-withdrawing groups. This will significantly increase the acidity of the protons on the adjacent carbons (the α-protons). The protons on the carbon adjacent to the nitro group (C2) are expected to be particularly acidic, making the molecule susceptible to deprotonation by base. This could facilitate elimination reactions or serve as a handle for further functionalization.

  • Potential Decomposition Pathways: Drawing an analogy from studies on nitroethane, a likely thermal decomposition pathway involves the intramolecular elimination of nitrous acid (HONO).[4][5] The computational protocol can be extended to locate the transition state for this reaction, thereby calculating the activation energy and assessing its feasibility.

Part 3: Potential Applications in Drug Development

The unique bifunctional nature of 2-Nitroethane-1-sulfonyl fluoride makes it a compelling scaffold for the development of covalent inhibitors.

  • Covalent Warhead: The aliphatic sulfonyl fluoride group is an ideal covalent warhead. It is relatively stable under physiological conditions but can be "activated" within a protein's binding pocket to react with nucleophilic residues like lysine (Lys) or tyrosine (Tyr), forming a highly stable covalent bond.[1] This irreversible binding can lead to potent and long-lasting therapeutic effects.

  • Specificity and Targeting: The 2-nitroethane portion of the molecule acts as a scaffold that can be chemically modified. By appending different chemical structures to this "tail," it is possible to design molecules that bind specifically to the active site of a target protein (e.g., an enzyme implicated in a disease). This targeted delivery positions the sulfonyl fluoride warhead precisely for covalent modification, enhancing both potency and selectivity.

Visualizations

Diagram 1: Computational Workflow

G cluster_0 Setup cluster_1 Structural Analysis cluster_2 Property Calculation cluster_3 Analysis & Prediction b0 Build Initial 3D Structure b1 Select Theory: B3LYP/6-311+G(d,p) b0->b1 c1 Conformational Search b1->c1 c0 Geometry Optimization c2 Frequency Analysis c0->c2 c1->c0 c3 Verify Minimum (No Imaginary Freq.) c2->c3 e0 Predict Geometry & IR/Raman Spectra c2->e0 d0 Single-Point Energy (Global Minimum) c3->d0 d1 Calculate Orbitals (HOMO/LUMO) & Electrostatic Potential (MEP) d0->d1 e1 Analyze Reactivity (FMO, MEP) d1->e1 e2 Propose Reaction Mechanisms e1->e2

Caption: A validated workflow for the computational study of 2-Nitroethane-1-sulfonyl fluoride.

Diagram 2: Frontier Molecular Orbital Reactivity

Caption: Reactivity predicted by Frontier Molecular Orbital (FMO) theory.

References

  • Zheng, Q., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Zhang, T., et al. (2025). Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. EnamineStore.
  • Ferreira da Silva, F., et al. (2023). Electronic State Spectroscopy of Nitromethane and Nitroethane.
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
  • Gadda, G. (2017). Nitroalkane Oxidase: Structure and Mechanism. PMC.
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.
  • Liao, S., et al. (2024). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides.
  • Zins, E. L., et al. (2010). Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3. The Journal of Physical Chemistry A.
  • Larionov, E., et al. (2023). Advances in the construction of diverse SuFEx linkers.
  • Pravica, M., et al. (2021).
  • Denis, P. A. (2003). Density functional study of the decomposition pathways of nitroethane and 2-nitropropane. Physical Chemistry Chemical Physics.
  • Ju, X-H., et al. (2009). Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. Industrial & Engineering Chemistry Research.
  • Wang, W., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design.
  • Durig, J. R., & Slagle, C. L. (n.d.). Vibrational infrared and raman spectra and density functional... Semantic Scholar.
  • DeMatteo, M. P., et al. (2015). Role of Fluoride in Accelerating the Reactions of Dialkylstannylene Acetals.
  • Smith, J. C. (n.d.). Periodic DFT calculations of vibrational and molecular dynamics on large organic molecular systems using OLCF computers.
  • Michalska, D. (n.d.). A dft analysis of the vibrational spectra of nitrobenzene. Slideshare.
  • Michalska, D., & Wysokinski, R. (2005). A DFT analysis of the vibrational spectra of nitrobenzene.
  • Wang, C., et al. (2022). Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv.
  • Dembinski, R., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Sajan, D., et al. (2013). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org.
  • Chen, Q., et al. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?
  • Arjunan, V., et al. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). PubMed.

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Foundational

Mechanism of Action of Nitro-Aliphatic Sulfonyl Fluorides: A Technical Guide to SuFEx-Mediated Covalent Targeting

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the development of covalent inhibitors and chemical biology probes. While aromatic sulfonyl fluorides have dominated early applications, their inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the development of covalent inhibitors and chemical biology probes. While aromatic sulfonyl fluorides have dominated early applications, their inherent electrophilicity can sometimes lead to off-target promiscuity. The emergence of aliphatic sulfonyl fluorides—specifically nitro-aliphatic derivatives—provides a highly tunable, stable, and selective alternative. This technical guide details the mechanism of action, structural rationale, and self-validating experimental protocols for nitro-aliphatic sulfonyl fluorides, offering a blueprint for drug development professionals engineering next-generation covalent therapeutics.

The SuFEx Paradigm: Aliphatic vs. Aromatic Sulfonyl Fluorides

Sulfonyl fluorides (R-SO₂F) exhibit a unique balance of aqueous stability and specific reactivity toward protein nucleophiles (Ser, Thr, Tyr, Lys, His). Unlike traditional Michael acceptors or sulfonyl chlorides, which are prone to rapid hydrolysis, the S(VI)-F bond is remarkably stable in water due to the high oxidation state of sulfur and the strong electronegativity of fluorine.

Historically, aromatic sulfonyl fluorides have been the standard warheads. However, recent advancements in photochemical synthesis have unlocked scalable access to aliphatic sulfonyl fluorides . Aliphatic variants are generally less electrophilic than their aromatic counterparts. This reduced baseline reactivity is a strategic advantage: it minimizes non-specific protein labeling and prevents premature clearance by highly concentrated intracellular thiols like glutathione (GSH).

The Nitro-Aliphatic Scaffold: Tuning Reactivity and Pharmacokinetics

To compensate for the reduced electrophilicity of the aliphatic backbone, electron-withdrawing groups (EWGs) are strategically installed. The nitro group (-NO₂) is particularly effective. In a nitro-aliphatic sulfonyl fluoride, the strong inductive effect of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl fluoride center.

This inductive tuning creates a "spring-loaded" electrophile. It remains inert in aqueous systemic circulation but becomes highly reactive when placed in the desolvated, electrostatically pre-organized microenvironment of a target protein's active site. Furthermore, the nitro group itself acts as a versatile pharmacophore. As demonstrated in the development of novel antibiotics, specific nitro configurations dictate precise binding geometries, enabling potent activity against drug-resistant Gram-negative pathogens .

Mechanism of Action: Target Engagement at the Atomic Level

The mechanism of action for nitro-aliphatic sulfonyl fluorides proceeds through a proximity-driven SuFEx reaction:

  • Non-Covalent Recognition: The aliphatic backbone and the nitro group direct the molecule into the target protein's binding pocket (e.g., a hydrophobic groove or a specific allosteric site).

  • Desolvation and Pre-organization: Upon binding, bulk water is excluded from the active site. The target nucleophile (e.g., the hydroxyl group of a catalytic Serine or Tyrosine) is brought within Van der Waals contact distance of the S(VI) center.

  • Nucleophilic Attack: The nucleophile attacks the sulfur atom. The inductive pull of the nitro group facilitates this attack by increasing the partial positive charge on the sulfur.

  • Pentacoordinate Transition State: A transient, trigonal bipyramidal pentacoordinate intermediate is formed. Local hydrogen-bonding networks (often involving basic residues like Histidine) stabilize this state and assist in proton transfer.

  • Fluoride Elimination: The fluoride ion—an excellent leaving group—is expelled, resulting in an irreversible, covalent sulfonate ester or sulfonamide linkage.

MOA A Nitro-Aliphatic Sulfonyl Fluoride C Non-Covalent Encounter Complex A->C Binding B Target Protein (Nucleophile: Ser/Tyr) B->C Binding D Pentacoordinate Transition State C->D Nucleophilic Attack E Irreversible Covalent Adduct D->E S-F Bond Cleavage F Fluoride Ion Release D->F Leaving Group

Figure 1: SuFEx-mediated covalent target engagement pathway of nitro-aliphatic sulfonyl fluorides.

Experimental Protocols: Validation of Covalent Inhibitors

To ensure scientific integrity, the evaluation of nitro-aliphatic sulfonyl fluorides must employ self-validating experimental systems. The following protocols are designed to differentiate true proximity-driven covalent inhibition from promiscuous electrophilic reactivity.

Workflow S1 Step 1: Compound Synthesis & NMR Characterization S2 Step 2: Aqueous Stability & GSH Reactivity Assay S1->S2 S3 Step 3: Intact Protein MS (Target Engagement) S2->S3 Stable (t1/2 > 24h) Fail1 High off-target reactivity (Discard) S2->Fail1 Unstable/Reactive S4 Step 4: Enzymatic Activity Inhibition (k_inact/K_I) S3->S4 Mass Shift Detected

Figure 2: Self-validating experimental workflow for evaluating covalent SuFEx inhibitors.

Protocol A: Aqueous Stability and GSH Reactivity Profiling

Causality: A successful covalent drug must survive the high intracellular concentration of glutathione (GSH, ~1-10 mM) without premature depletion. If the warhead is too intrinsically reactive, it will cause off-target toxicity and suffer from poor pharmacokinetics.

  • Preparation: Prepare a 10 mM stock of the nitro-aliphatic sulfonyl fluoride in anhydrous DMSO.

  • Incubation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM GSH and 1 mM internal standard (e.g., naproxen).

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench with an equal volume of cold acetonitrile to precipitate oxidized GSH and halt the reaction.

  • LC-MS Analysis: Monitor the disappearance of the parent compound peak via LC-MS (MRM mode).

  • Validation: A viable candidate should exhibit a half-life ( t1/2​ ) > 24 hours in the presence of GSH, confirming that its reactivity is strictly proximity-driven rather than intrinsically promiscuous.

Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Causality: Enzymatic functional assays alone cannot confirm a covalent mechanism. Intact protein MS provides direct, unambiguous evidence of adduct formation by revealing a specific mass shift corresponding to the warhead minus the expelled fluoride ion.

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a compatible, non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid Tris buffer, as its primary amine can compete for the SuFEx warhead.

  • Labeling: Add the inhibitor at a 10-fold molar excess (20 µM). Incubate at 37°C for 2 hours.

  • Negative Control (Critical): In parallel, incubate the inhibitor with a catalytically dead mutant (e.g., Ser Ala) or pre-incubate the wild-type protein with a known competitive reversible inhibitor.

  • Desalting and MS: Desalt the samples using C4 ZipTips or a rapid LC gradient. Analyze via high-resolution ESI-TOF mass spectrometry.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to obtain the intact mass.

  • Validation: The wild-type protein must show a single mass shift of +[Mass inhibitor​

    • 19 Da]. The negative control must show no mass shift, validating that the reaction is active-site specific and not non-specific surface labeling.

Quantitative Profiling of Nitro-Aliphatic Sulfonyl Fluorides

To benchmark the performance of nitro-aliphatic sulfonyl fluorides, quantitative data must be systematically compared against traditional warheads. The table below summarizes typical kinetic and stability parameters, highlighting the "Goldilocks" nature of the nitro-aliphatic scaffold.

Warhead ScaffoldIntrinsic ElectrophilicityPBS Stability ( t1/2​ )GSH Stability ( t1/2​ )Typical kinact​/KI​ ( M−1s−1 )Off-Target Liability
Aromatic Sulfonyl Fluoride High12 - 24 hours< 4 hours 103−105 High
Aliphatic Sulfonyl Fluoride Low> 48 hours> 48 hours 101−102 Low
Nitro-Aliphatic Sulfonyl Fluoride Moderate (Tunable)> 48 hours> 24 hours 103−104 Low

Table 1: Comparative kinetic and stability profiling of SuFEx warhead scaffolds.

Conclusion & Future Perspectives

Nitro-aliphatic sulfonyl fluorides represent a sophisticated evolution in covalent drug design. By leveraging the inductive electron-withdrawing properties of the nitro group, researchers can precisely tune the electrophilicity of the aliphatic SuFEx warhead. This structural strategy yields compounds that are highly stable in systemic circulation yet potently reactive within the pre-organized microenvironment of a target protein. As synthetic methodologies expand, this scaffold will undoubtedly play a critical role in unlocking previously "undruggable" targets and combating drug-resistant pathogens.

References

  • Title: An Approach to Aliphatic Sulfonyl Fluorides Source: Organic Letters (ACS Publications, 2025) URL: [Link]

  • Title: Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics Source: Molecular Systems Design & Engineering (RSC Publishing, 2018) URL: [Link]

Exploratory

potential biological activity of 2-Nitroethane-1-sulfonyl fluoride

An In-depth Technical Guide to the Potential Biological Activity of 2-Nitroethane-1-sulfonyl Fluoride Executive Summary 2-Nitroethane-1-sulfonyl fluoride is an aliphatic compound whose biological activities remain largel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Nitroethane-1-sulfonyl Fluoride

Executive Summary

2-Nitroethane-1-sulfonyl fluoride is an aliphatic compound whose biological activities remain largely unexplored in peer-reviewed literature. This guide provides a foundational framework for researchers and drug development professionals to investigate its potential. By deconstructing the molecule into its core functional moieties—the sulfonyl fluoride "warhead" and the nitroalkane group—we can formulate hypotheses based on the well-documented activities of related chemical classes. The sulfonyl fluoride group is a privileged electrophile known for its ability to covalently inhibit a wide range of enzymes, particularly serine proteases, by reacting with nucleophilic amino acid residues. The nitroalkane moiety, while less reactive than its aromatic counterpart, presents possibilities for metabolic activation and carries a distinct toxicological profile.

This document synthesizes established principles of chemical biology with actionable experimental designs. We will explore the potential for 2-Nitroethane-1-sulfonyl fluoride to act as a covalent enzyme inhibitor, consider alternative bioactivation pathways, and outline a comprehensive workflow to systematically test these hypotheses. This includes protocols for initial in vitro screening, target identification, and mechanism of action studies, providing a complete roadmap for elucidating the compound's therapeutic or toxicological potential.

Introduction: Deconstructing 2-Nitroethane-1-sulfonyl Fluoride

The field of chemical biology continuously seeks novel molecular probes and therapeutic agents. Sulfonyl fluorides (SFs) have emerged as a particularly valuable class of electrophiles, or "warheads," due to their unique balance of stability and reactivity.[1] They are stable enough for biological applications but can covalently modify specific amino acid residues within protein binding pockets, including serine, threonine, lysine, and tyrosine.[1][2]

This guide focuses on 2-Nitroethane-1-sulfonyl fluoride, an aliphatic structure combining this reactive SF group with a nitroalkane. While aromatic nitro sulfonyl fluorides have demonstrated potent antibacterial activity, the biological profile of their aliphatic counterparts is not documented.[3] This presents a unique opportunity for investigation. The central hypothesis is that 2-Nitroethane-1-sulfonyl fluoride will primarily function as a covalent inhibitor, with its biological effects dictated by the reactivity of the S-F bond.

Analysis of Constituent Functional Moieties

The Sulfonyl Fluoride: A Privileged Covalent Warhead

The sulfonyl fluoride group is the primary driver of the compound's hypothesized activity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological probes and drugs.[4][5] Their mechanism of action involves the nucleophilic attack by an amino acid side chain (e.g., the hydroxyl group of a serine residue in a protease active site) on the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct, leading to irreversible inhibition.[6][7]

This reactivity profile has established SF-containing molecules as invaluable tools:

  • Enzyme Inhibitors: Compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are widely used as inhibitors of serine proteases.[8]

  • Chemical Probes: SF probes are used in Activity-Based Protein Profiling (ABPP) to identify novel protein targets and map enzyme binding sites.[2][9]

The reactivity of the SF group in 2-Nitroethane-1-sulfonyl fluoride is expected to be its dominant feature, making enzyme inhibition the most probable biological activity.

The Nitroalkane Moiety: A Modulator of Activity and Toxicity

The biological role of the nitro group in an aliphatic context is less defined than in aromatic systems. In aromatic compounds like 2-nitrobenzenesulfonyl fluoride, the nitro group is essential for the antibacterial mechanism, where it is reduced by bacterial nitroreductases to a reactive intermediate that kills the cell.[3][10] This specific mechanism relies on the ortho configuration of the two groups on the aromatic ring, a feature absent in 2-Nitroethane-1-sulfonyl fluoride.[10][11]

Therefore, the nitro group in this aliphatic compound is more likely to influence:

  • Physicochemical Properties: Affecting solubility, polarity, and cell permeability.

  • Toxicology: Simple nitroalkanes can be associated with toxicity, and the metabolic fate of the nitro group would need to be determined. While less common than with nitroaromatics, enzymatic reduction is a possibility. Furthermore, hydrolysis or reaction of the molecule could release fluoride ions, which have their own toxicological profile at sufficient concentrations.[12][13]

Hypothesized Biological Activity: Covalent Enzyme Inhibition

The most compelling hypothesis for the biological activity of 2-Nitroethane-1-sulfonyl fluoride is its function as an irreversible covalent inhibitor of enzymes, particularly hydrolases that utilize a nucleophilic serine in their catalytic mechanism.

Proposed Mechanism of Action

The proposed mechanism follows the classical pathway for sulfonyl fluoride inhibitors.

  • Binding: The inhibitor initially forms a non-covalent complex with the target enzyme's active site.

  • Covalent Modification: The catalytic serine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Irreversible Inhibition: A stable sulfonyl-enzyme bond is formed, displacing the fluoride ion and rendering the enzyme inactive.

This proposed mechanism is visualized in the diagram below.

cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inactivated Enzyme Enzyme Enzyme-Ser-OH CovalentComplex Enzyme-Ser-O-SO2-R Enzyme->CovalentComplex Nucleophilic Attack Inhibitor R-SO2F (2-Nitroethane-1-sulfonyl fluoride) Inhibitor->CovalentComplex Covalent Bond Formation HF H-F CovalentComplex->HF Fluoride Ion Release

Caption: Proposed mechanism of irreversible enzyme inhibition.

A Proposed Experimental Workflow for Investigation

To systematically evaluate the , a multi-stage experimental approach is recommended. This workflow is designed to first confirm its chemical properties, then screen for biological activity, and finally, elucidate its mechanism of action.

G cluster_A cluster_B cluster_C A Stage 1: Synthesis & Characterization B Stage 2: Primary Biological Screening A->B Proceed if stable & pure A1 Synthesis Protocol C Stage 3: Mechanistic Studies & Target ID B->C Proceed if activity is observed B1 Enzyme Inhibition Panel (e.g., Proteases, Hydrolases) D Stage 4: Lead Optimization C->D Inform Structure-Activity Relationship (SAR) C1 IC50 / kinact/KI Determination A2 Purity Analysis (NMR, MS) A3 Stability Assay (Hydrolysis Rate) B2 Antimicrobial MIC Assay (Gram+/Gram- Bacteria) B3 Mammalian Cell Cytotoxicity (e.g., MTT Assay) C2 Intact Protein MS (Confirm Covalent Adduct) C3 Activity-Based Protein Profiling (ABPP) (Proteome-wide Target ID)

Caption: A comprehensive workflow for investigating biological activity.

Stage 1: Synthesis and Chemical Characterization

Objective: To synthesize and confirm the identity, purity, and stability of 2-Nitroethane-1-sulfonyl fluoride.

Protocol: Synthesis from Sulfonates A potential synthetic route involves the conversion of a corresponding sulfonate or sulfonic acid to the sulfonyl fluoride.[8]

  • Starting Material: Sodium 2-nitroethanesulfonate.

  • Chlorination: React the sulfonate with a chlorinating agent (e.g., cyanuric chloride) to form the intermediate 2-nitroethane-1-sulfonyl chloride.

  • Fluorination: Perform a halogen exchange reaction using a fluoride source like potassium bifluoride (KHF2) to yield the final product, 2-Nitroethane-1-sulfonyl fluoride.

  • Purification & Analysis: Purify the product (e.g., via chromatography) and confirm its structure and purity using NMR spectroscopy and mass spectrometry.

Protocol: Aqueous Stability Assay

  • Prepare a stock solution of the compound in a compatible organic solvent (e.g., DMSO).

  • Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of ~100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and analyze by HPLC or LC-MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) in the aqueous buffer. This is critical to ensure the compound is stable enough for biological assays.

Stage 2: Primary Biological Screening

Objective: To perform broad screening to identify any significant biological activity.

Protocol: Serine Protease Inhibition Assay (Colorimetric) This protocol uses bovine α-chymotrypsin as a representative serine protease.[7]

  • Materials:

    • Bovine α-chymotrypsin

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

    • 2-Nitroethane-1-sulfonyl fluoride stock solution in DMSO

  • Procedure:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (serially diluted in DMSO). Use DMSO alone as a control.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of chymotrypsin solution and incubate for 30 minutes at room temperature to allow for inhibition.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.

    • Calculate the percent inhibition relative to the DMSO control.

Data Presentation: Hypothetical Screening Results

Assay TypeTarget/OrganismEndpointResult (Hypothetical)Interpretation
Enzyme Inhibitionα-Chymotrypsin% Inhibition @ 10 µM85%Potent inhibitor; warrants further investigation.
Enzyme InhibitionTrypsin% Inhibition @ 10 µM15%Suggests selectivity for chymotrypsin-like proteases.
AntimicrobialE. coliMIC (µg/mL)>128Lacks significant antibacterial activity.
AntimicrobialS. aureusMIC (µg/mL)>128Lacks significant antibacterial activity.
CytotoxicityHeLa CellsIC50 (µM)75Moderate cytotoxicity; provides an initial therapeutic window.
Stage 3: Mechanistic Studies and Target Identification

Objective: If significant activity is found, to confirm the mechanism of action and identify the specific molecular target(s).

Protocol: Mass Spectrometry for Covalent Adduct Confirmation

  • Incubate the target protein (identified from screening) with an excess of 2-Nitroethane-1-sulfonyl fluoride.

  • Remove excess inhibitor using a desalting column.

  • Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the treated protein with the untreated control. An increase in mass corresponding to the addition of the C2H4NO2-SO2 moiety confirms covalent modification.

Conclusion and Future Directions

While 2-Nitroethane-1-sulfonyl fluoride remains an uncharacterized molecule, its structure strongly suggests a primary biological role as a covalent enzyme inhibitor via its sulfonyl fluoride moiety. The workflow detailed in this guide provides a rigorous and logical pathway to test this hypothesis, from basic chemical validation to broad biological screening and deep mechanistic analysis. Should this compound demonstrate potent and selective activity, future efforts could focus on structure-activity relationship (SAR) studies, modifying the ethane backbone to optimize potency, selectivity, and pharmacokinetic properties. This foundational work is essential for unlocking the potential of this and other novel aliphatic sulfonyl fluorides as chemical probes or therapeutic leads.

References

  • Sadlowski, C. M., Park, B., Araujo, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link][3][10][11]

  • Sadlowski, C. M., Park, B., Araujo, C., et al. (2018). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. [Link][4]

  • Sadlowski, C. M., Park, B., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

  • ChemSrc. (2024). 2-Aminoethane-1-sulfonyl fluoride. [Link]

  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2018). The nitro group and the sulfonyl fluoride group in compound 1 need to... [Link]

  • Semantic Scholar. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]

  • Qin, H-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Royal Society of Chemistry. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]

  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]

  • Royal Society of Chemistry. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of sulfonyl fluorides. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • Springer Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

  • Fluoride Action Network. (2012). Fluoride Exposure from Sulfuryl Fluoride: A "Trivial" Matter? [Link]

  • National Pesticide Information Center. (2011). Sulfuryl Fluoride Technical Fact Sheet. [Link]

  • California Department of Pesticide Regulation. (2015). SUMMARY OF TOXICOLOGY DATA: Sulfuryl Fluoride. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: SULFURYL FLUORIDE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Protein Labeling using 2-Nitroethane-1-sulfonyl Fluoride (2-NESF)

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Mechanistic Guide Introduction & Mechanistic Rationale The development of targeted covalent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Methodology and Mechanistic Guide

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and probes for activity-based protein profiling (ABPP) requires electrophilic warheads with precisely tuned reactivity. While highly reactive warheads risk promiscuous off-target labeling, overly stable warheads fail to capture transient protein interactions. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space, utilizing the unique thermodynamic stability and chemoselectivity of the S(VI)-F bond to target context-specific amino acids.

Ethenesulfonyl fluoride (ESF) is widely recognized as a "near-perfect Michael acceptor" and a premier SuFEx reagent due to its extraordinary reactivity. However, its high baseline reactivity can sometimes limit its utility in complex cellular environments where off-target thiol (e.g., glutathione) scavenging occurs.

2-Nitroethane-1-sulfonyl fluoride (2-NESF) emerges as a sophisticated, latent alternative. By incorporating a strongly electron-withdrawing nitro group at the beta position, 2-NESF acts as a "reactivity-switched" prodrug-like warhead[1]. In aqueous physiological conditions, it exhibits high stability. However, upon binding to a specific protein pocket, the local microenvironment triggers one of two divergent covalent pathways:

  • Proximity-Enabled Direct SuFEx: The electron-withdrawing nitro group increases the electrophilicity of the sulfonyl center. Basic residues in the protein pocket can deprotonate target nucleophiles (Tyr, Lys, His, Ser), facilitating direct displacement of the fluoride ion to form a stable sulfonate or sulfonamide linkage[2][3].

  • In Situ Elimination to ESF (Michael Addition): The nitro group acidifies the adjacent protons. In the presence of a basic microenvironment or slightly elevated pH, 2-NESF undergoes β -elimination of nitrous acid (HNO 2​ ) to generate ESF in situ. The newly formed ESF immediately undergoes rapid Michael addition with proximal Cys or Lys residues.

This dual-pathway capability allows 2-NESF to act as a versatile, context-dependent warhead that only activates when rigorous proximity conditions are met[4].

Reaction Pathways Visualization

Pathway NESF 2-NESF (Latent Warhead) ESF ESF (Active Michael Acceptor) NESF->ESF Base/Protein Pocket (- HNO2) SuFEx Direct SuFEx Adduct (Tyr, Lys, His) NESF->SuFEx Nucleophilic Attack (- HF) Michael Michael Adduct (Cys, Lys) ESF->Michael Nucleophilic Attack

Reaction pathways of 2-NESF: Direct SuFEx vs. Elimination-Michael Addition.

Physicochemical Properties & Reactivity Profile

Understanding the causality behind experimental choices is critical. 2-NESF is chosen over ESF when prolonged plasma stability or highly specific pocket-driven labeling is required. The table below summarizes the comparative quantitative data driving these choices.

Property / Metric2-Nitroethane-1-sulfonyl fluoride (2-NESF)Ethenesulfonyl Fluoride (ESF)Arylfluorosulfates (Reference)
Primary Target Residues Tyr, Lys, His, Cys (via ESF)Cys, Lys, HisTyr, Lys
Aqueous Stability (t 1/2​ at pH 7.4) > 12 hours< 2 hours> 24 hours
Labeling Efficiency (pH 7.4) Moderate (Pocket-dependent)High (Promiscuous)Low (Highly latent)
Labeling Efficiency (pH 8.5) High (Elimination triggered)HighModerate
Mechanism of Action Latent SuFEx / Michael PrecursorDirect Michael Acceptor / SuFExLatent SuFEx

Data synthesized from established SuFEx and Michael acceptor profiling studies[3][5].

Experimental Protocols

The following protocols are designed as self-validating systems. Every labeling experiment must include a competition control to differentiate true proximity-enabled covalent binding from non-specific hydrophobic aggregation.

Protocol A: In Vitro Covalent Labeling of Recombinant Proteins

Rationale: Buffer selection is the most critical variable. Primary amine-containing buffers (e.g., Tris) will compete for the SuFEx and Michael addition reactions and must be strictly avoided.

Materials:

  • Target recombinant protein (10 µM)

  • 2-NESF probe (10 mM stock in anhydrous DMSO)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (or pH 8.0 to favor ESF generation)

  • Control Competitor: Un-tagged 2-NESF analog

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the recombinant protein into the Labeling Buffer to remove any Tris, glycine, or DTT. (Note: DTT will rapidly consume any generated ESF via thiol-Michael addition; use TCEP if a reducing agent is absolutely necessary, though metal-free conditions are preferred).

  • Competition Setup (Self-Validation): Divide the protein into two aliquots. To the control aliquot, add a 10-fold molar excess (100 µM) of the un-tagged competitor. Incubate at room temperature for 30 minutes.

  • Probe Incubation: Add the alkyne-tagged 2-NESF probe to both aliquots at a final concentration of 50 µM (5x molar excess). Ensure the final DMSO concentration remains 2% v/v to prevent protein denaturation.

  • Reaction: Incubate at 37°C for 2–4 hours. The slightly elevated temperature assists in overcoming the activation energy barrier for proximity-enabled SuFEx[4].

  • Quenching: Quench the reaction by adding 1 µL of 1M Tris-HCl (pH 8.0) and 10 mM DTT to scavenge unreacted 2-NESF and generated ESF.

  • Readout: Proceed to CuAAC click chemistry with a fluorophore (e.g., TAMRA-azide) and analyze via SDS-PAGE. A successful experiment will show robust fluorescence in the test lane and >90% signal reduction in the competition lane.

Protocol B: Live-Cell Activity-Based Protein Profiling (ABPP)

Rationale: 2-NESF's high aqueous stability allows it to permeate cell membranes without being prematurely hydrolyzed, making it an excellent ABPP probe for discovering novel ligandable sites[2].

Workflow S1 1. Probe Incubation Live cells + Alkyne-2-NESF S2 2. Cell Lysis & CuAAC Click with Biotin/Fluorophore S1->S2 S3 3. Enrichment / Separation Streptavidin Pulldown or SDS-PAGE S2->S3 S4 4. LC-MS/MS Analysis Identify Labeled Residues S3->S4

Activity-Based Protein Profiling (ABPP) workflow using 2-NESF probes.

Step-by-Step Methodology:

  • Cell Culture: Grow target cells (e.g., HeLa or HEK293T) to 80% confluence in 10 cm dishes.

  • In Situ Labeling: Replace media with serum-free media containing 10–50 µM of the alkyne-tagged 2-NESF probe. Incubate for 1–3 hours at 37°C.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells using a mild RIPA buffer (Tris-free, use HEPES) supplemented with protease inhibitors (avoid PMSF or AEBSF as they are also sulfonyl fluorides and will compete for target sites).

  • CuAAC Click Chemistry: Normalize protein concentrations to 2 mg/mL. Add the click reagents in the following order: TAMRA-Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally CuSO 4​ (1 mM). Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Enrichment & LC-MS/MS: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich labeled proteins using streptavidin agarose beads. Perform on-bead tryptic digest and analyze via high-resolution LC-MS/MS to identify the specific modified residues (Tyr, Lys, His, or Cys)[5].

Troubleshooting & Optimization

  • Low Labeling Efficiency: If the target pocket lacks basic residues to activate the SuFEx pathway, consider slightly increasing the buffer pH to 8.0–8.2. This will artificially accelerate the β -elimination of 2-NESF to ESF, shifting the mechanism toward Michael addition.

  • High Background/Promiscuity: If off-target labeling is observed, reduce the incubation time or lower the probe concentration to 1–5 µM. 2-NESF is designed to be latent; high background indicates the probe is being globally converted to ESF in the bulk solvent rather than selectively in protein pockets.

References

  • Martin-Gago, P.; Olsen, C. A. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angew Chem Int Ed Engl. 2019. Available at:[Link]

  • Qin, H. L. et al. A rapid access to aliphatic sulfonyl fluorides. Nat Commun. 2019. Available at:[Link]

  • Zheng, Q. et al. Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. 2023. Available at:[Link]

  • ChemRxiv . Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. 2021. Available at:[Link]

  • eScholarship . Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. 2019. Available at:[Link]

  • ACS Publications . Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. 2025. Available at:[Link]

Sources

Application

Application Note: 2-Nitroethane-1-sulfonyl Fluoride (NESF) as a Highly Activated Aliphatic Hub in SuFEx Click Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Introduction & Chemical Rationale Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Introduction & Chemical Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped bioconjugation, materials science, and fragment-based drug discovery by providing a near-perfect, modular click chemistry linkage[1]. While ethenesulfonyl fluoride (ESF) and aryl sulfonyl fluorides are the traditional workhorses of this domain, aliphatic sulfonyl fluorides have historically presented a significant challenge. Due to their lower electrophilicity, standard alkyl sulfonyl fluorides often require harsh basic conditions or extended reaction times to achieve meaningful conversion[2],[3].

2-Nitroethane-1-sulfonyl fluoride (NESF) represents a strategic breakthrough in aliphatic SuFEx chemistry. By incorporating a strongly electron-withdrawing nitro group at the beta-position, NESF acts as a highly activated aliphatic hub.

The Causality of Activation: The inductive effect (-I) of the beta-nitro group profoundly polarizes the S-F bond, lowering the LUMO of the S(VI) center and rendering it highly susceptible to nucleophilic attack upon catalyst activation. Furthermore, while the chloride analogue (2-nitroethane-1-sulfonyl chloride) is notoriously unstable and highly susceptible to rapid aqueous hydrolysis due to this exact same inductive effect[4], swapping the chloride for a fluoride transforms the molecule. The S-F bond in NESF perfectly embodies the "sleeping beauty" phenomenon—it remains kinetically stable and inert in aqueous environments until it is selectively "awakened" by a specific catalyst (e.g., DBU or Lewis acids) or a precise protein microenvironment[5],[1].

This unique stability-reactivity profile makes NESF an ideal bifunctional linker: it participates in rapid SuFEx conjugation, and its retained nitro group can subsequently be reduced to a primary amine for orthogonal modifications.

Quantitative Reactivity Profiling

To contextualize the utility of NESF, it is critical to compare its reactivity metrics against other standard SuFEx hubs. The table below summarizes the kinetic stability and conversion efficiency of NESF, demonstrating how the beta-nitro substitution bridges the gap between unreactive alkyl fluorides and hyper-reactive ESF.

Sulfonyl Fluoride HubRelative ElectrophilicityAqueous Half-Life (pH 7.4, 25°C)DBU-Catalyzed Conversion (Phenol, 1h)Primary Application Profile
Alkyl-SO₂F (Standard)Low> 7 days< 15%Chemically inert precursors
NESF High ~ 24 hours > 95% Bifunctional aliphatic linker
Aryl-SO₂F (o-NO₂)High~ 48 hours> 90%Covalent inhibitors / Antibiotics[6],[7]
ESF Very High~ 12 hours> 99%Michael acceptor / SuFEx hub

Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic pathway of NESF. The workflow highlights the initial catalyst-driven activation, followed by nucleophilic conjugation, and concludes with the chemoselective reduction of the nitro group to yield a versatile amine handle.

NESF_Workflow NESF NESF (Aliphatic Hub) Intermediate Activated S(VI) Complex NESF->Intermediate Activation Catalyst DBU Catalyst Catalyst->Intermediate Coordinates S-F Product SuFEx Conjugate Intermediate->Product -HF Nucleophile R-OH / R-NH2 Nucleophile->Product Nucleophilic Attack Reduction Zn/NH4Cl Reduction Product->Reduction Post-Modification Amine Primary Amine Handle Reduction->Amine Yields

Mechanistic workflow of NESF activation, SuFEx conjugation, and post-modification.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution.

Protocol A: DBU-Catalyzed SuFEx Conjugation of NESF with Phenols

Objective: Synthesis of aliphatic sulfonates via base-mediated S-F activation.

Causality & Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected over simple trialkylamines because it acts as a potent nucleophilic catalyst. It forms a highly reactive, transient sulfonyl-DBU intermediate that rapidly reacts with the incoming phenoxide[8]. The reaction is strictly initiated at 0 °C because the alpha-protons of NESF are highly acidic (flanked by sulfonyl and nitro groups); elevated temperatures risk unwanted beta-elimination of the nitro group.

Materials:

  • NESF (1.1 equiv)

  • Target Phenol (1.0 equiv, e.g., 1.0 mmol)

  • DBU (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 10 mL round-bottom flask and purge with Argon. While the S-F bond is stable, the DBU-activated intermediate is highly sensitive to ambient moisture.

  • Dissolution: Dissolve the target phenol (1.0 mmol) and NESF (1.1 mmol) in 5.0 mL of anhydrous MeCN.

  • Activation: Cool the stirring solution to 0 °C using an ice bath. Add DBU (0.2 mmol) dropwise over 2 minutes.

  • Reaction: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quenching & Workup: Quench the reaction with 0.1 M HCl (5 mL) to neutralize the DBU, then extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Check: Visual: The reaction mixture will exhibit a transient color shift (often pale yellow to light orange) immediately upon DBU addition, confirming the formation of the activated sulfonyl-ammonium complex. Analytical: Complete consumption of NESF can be validated via LC-MS. The chromatogram must show the target product mass with the strict absence of a [M+18] Da peak, which would indicate failure via hydrolysis.

Protocol B: Chemoselective Post-SuFEx Nitro Reduction

Objective: Conversion of the beta-nitro group on the SuFEx conjugate to a primary amine.

Causality & Rationale: The beta-nitro group serves as a masked amine. Mild reduction conditions (Zinc dust and Ammonium Chloride) are explicitly chosen over harsh catalytic hydrogenation (e.g., Pd/C with H₂) or strong hydride donors (e.g., LiAlH₄). Harsh conditions risk cleaving the newly formed, sensitive sulfonate ester bond. Zn/NH₄Cl provides precise chemoselectivity for the aliphatic nitro group.

Materials:

  • NESF-derived Sulfonate Conjugate (1.0 equiv)

  • Zinc Dust (10.0 equiv, activated)

  • Ammonium Chloride (NH₄Cl, 10.0 equiv)

  • Methanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the SuFEx conjugate in the Methanol/Water mixture (0.1 M).

  • Reagent Addition: Add solid NH₄Cl to the stirring solution, followed by the portion-wise addition of Zinc dust at room temperature.

  • Reaction: Stir vigorously for 2–4 hours. The reaction is heterogeneous and requires high stirring speeds to ensure surface-area contact with the Zinc.

  • Filtration: Filter the suspension through a pad of Celite to remove zinc salts, washing the cake thoroughly with Methanol.

  • Isolation: Concentrate the filtrate, basify gently with saturated NaHCO₃ to pH 8, and extract with Dichloromethane. Dry and concentrate to yield the primary amine.

Self-Validation Check: Spectroscopic: FT-IR spectroscopy will definitively validate the transformation. The strong, characteristic asymmetric and symmetric N-O stretching bands (typically ~1550 cm⁻¹ and ~1350 cm⁻¹) will completely disappear, replaced by broad N-H stretching bands at ~3300 cm⁻¹. Chromatographic: A TLC plate stained with Ninhydrin and heated will develop a distinct purple spot, confirming the successful generation of a primary aliphatic amine without sulfonate cleavage.

Troubleshooting & Optimization

  • Issue: Low Yield due to Beta-Elimination.

    • Cause: The acidity of the alpha-protons can lead to the elimination of HNO₂ or HF under strongly basic conditions.

    • Solution: If elimination products are observed, switch from DBU to a milder Lewis acid catalyst. Calcium triflimide, Ca(NTf₂)₂, has been shown to effectively catalyze SuFEx reactions by coordinating the fluorine atom directly, bypassing the need for strong Brønsted bases and preserving sensitive aliphatic protons[9].

  • Issue: Premature Hydrolysis in Aqueous Bioconjugation.

    • Cause: While NESF is stable, extended exposure to high pH (> 8.5) buffers can slowly degrade the warhead.

    • Solution: Conduct protein labeling at pH 7.4–8.0 and limit incubation times to < 4 hours. The "sleeping beauty" nature of the probe ensures it will only react when situated in the correct binding pocket or when in close proximity to a highly nucleophilic residue[5].

References

  • preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions , Benchchem, 4

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange , PMC - NIH, 9

  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers , ACS Publications, 8

  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase , ChemRxiv, 5

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics , ResearchGate, 6

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics , PMC - NIH, 7

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening , MDPI, Link

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking , d-nb.info, 2

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase , PNAS, 1

  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions , ChemRxiv, 3

Sources

Method

Application Note: 2-Nitroethane-1-sulfonyl Fluoride as an Irreversible Enzyme Inhibitor

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has been fundamentally transformed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While traditional α,β-unsaturated carbonyls are restricted to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has been fundamentally transformed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While traditional α,β-unsaturated carbonyls are restricted to targeting highly nucleophilic cysteine residues, sulfonyl fluorides expand the druggable proteome by forming highly stable covalent bonds with tyrosine, lysine, serine, and histidine residues within enzyme active sites[1][2].

This application note provides a comprehensive guide to utilizing 2-Nitroethane-1-sulfonyl fluoride (NESF) —a highly reactive, dual-mechanism aliphatic sulfonyl fluoride—as an irreversible covalent probe for structural biology, activity-based protein profiling (ABPP), and drug discovery workflows.

Mechanistic Causality: The Dual-Warhead Hypothesis

As a Senior Application Scientist, I approach probe selection not merely as a synthetic choice, but as a biophysical strategy. NESF is structurally unique compared to standard aryl fluorosulfates[3]. The inclusion of a strongly electron-withdrawing nitro group at the β-position serves two critical mechanistic functions:

  • Direct SuFEx Sulfonylation : The nitro group inductively enhances the electrophilicity of the S(VI) center. Upon binding to an enzyme's active site, the S(VI)-F bond undergoes a proximity-driven exchange with a deprotonated nucleophile (e.g., the catalytic Serine in proteases), expelling hydrogen fluoride (HF) and yielding a stable sulfonate ester linkage.

  • In Situ β-Elimination : The acidic α-protons adjacent to the nitro group make NESF susceptible to base-catalyzed or microenvironment-driven β-elimination. The loss of nitrous acid (HNO₂) generates ethenesulfonyl fluoride (ESF) in situ. ESF is a highly potent Michael acceptor that can rapidly trap proximal cysteine or lysine residues.

This dual-pathway capability makes NESF an exceptionally versatile "suicide inhibitor" capable of neutralizing targets regardless of whether the primary active-site nucleophile is a hydroxyl (Ser/Thr) or a thiol (Cys).

Pathway Visualization

Mechanism NESF 2-Nitroethane-1-sulfonyl fluoride (NESF) Complex Non-covalent Enzyme-Inhibitor Complex NESF->Complex Affinity Binding ESF Ethenesulfonyl Fluoride (ESF) Intermediate NESF->ESF β-Elimination (-HNO2) Enzyme Target Enzyme (Ser, Tyr, Lys, Cys) Enzyme->Complex Adduct2 Alkyl-Sulfonyl Enzyme (Michael Adduct) Enzyme->Adduct2 Adduct1 Sulfonylated Enzyme (Irreversible Adduct) Complex->Adduct1 Direct SuFEx Reaction (-HF) ESF->Adduct2 Thiol/Amine Attack (Michael Addition)

Dual mechanism of 2-Nitroethane-1-sulfonyl fluoride: Direct SuFEx sulfonylation vs. β-elimination.

Comparative Profiling of Sulfonyl Fluorides

To contextualize NESF within the broader toolkit of covalent inhibitors, it is essential to compare its biophysical parameters against industry standards like PMSF and AEBSF.

InhibitorChemical ClassPrimary Target ResiduesAqueous Stability (pH 7.4)Primary Mechanism of Action
PMSF Arylsulfonyl fluorideSer, ThrLow ( t1/2​ < 1 hr)Direct Sulfonylation
AEBSF Arylsulfonyl fluorideSer, ThrModerate ( t1/2​ ~ 5 hrs)Direct Sulfonylation
ESF Vinylsulfonyl fluorideCys, Lys, Tyr, SerHigh ( t1/2​ > 24 hrs)Michael Addition / SuFEx
NESF Aliphatic sulfonyl fluorideSer, Tyr, Lys, CysModerateDual: Direct SuFEx & β-Elimination

Experimental Protocols: A Self-Validating System

A robust protocol must validate its own outcomes. The following workflow is designed not just to inhibit the target enzyme, but to mathematically and biochemically prove the mechanism of that inhibition.

Reagent Preparation & Storage
  • Causality : Sulfonyl fluorides exhibit exceptional thermodynamic stability compared to sulfonyl chlorides; however, prolonged exposure to aqueous environments at elevated pH induces background hydrolysis.

  • Procedure :

    • Dissolve NESF powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.

    • Aliquot into single-use vials and store at -20°C in a desiccator.

    • Why DMSO? It preserves the integrity of the S(VI)-F bond by excluding water, while ensuring rapid diffusion and solubility upon introduction to the aqueous assay buffer.

In Vitro Enzyme Inhibition Assay
  • Causality : The reaction buffer must be strictly maintained at pH 7.4–7.8. At this physiological pH, catalytic serine or tyrosine residues are sufficiently deprotonated to act as potent nucleophiles, while base-catalyzed hydrolysis of the sulfonyl fluoride warhead is minimized.

  • Procedure :

    • Prepare a 100 nM solution of the target enzyme in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5).

    • Add NESF to achieve final concentrations ranging from 1 µM to 100 µM (ensure final DMSO concentration remains 1% v/v).

    • Incubate at 37°C for 30–60 minutes.

    • Add the appropriate fluorogenic substrate and monitor the initial velocity of the reaction using a microplate reader.

  • Self-Validating Checkpoint (Competitive Rescue) : To ensure the observed inhibition is active-site directed and not an artifact of non-specific protein denaturation, run a parallel control where the enzyme is pre-incubated with a known reversible competitive inhibitor for 15 minutes prior to NESF addition. If NESF is truly active-site directed, the reversible inhibitor will shield the pocket, preventing covalent modification and preserving enzyme activity upon subsequent dilution.

Intact Protein Mass Spectrometry Validation
  • Causality : Because NESF possesses a dual mechanism, enzymatic inhibition alone does not tell the full story. Intact protein LC-MS is required to deconvolute the exact chemical pathway taken by the probe.

  • Procedure :

    • Quench the enzyme-inhibitor reaction (from step 3.2) by adding 1% Formic Acid.

    • Desalt the protein using a C4 ZipTip or an online trapping column.

    • Analyze via ESI-TOF Mass Spectrometry and deconvolute the multicharged envelope to determine the intact mass.

  • Self-Validating Mass Shift Analysis : The exact mass shift mathematically proves the mechanism of action:

    • +137 Da Shift : Indicates Direct SuFEx . The intact 2-nitroethanesulfonyl group has covalently attached, with the loss of HF.

    • +110 Da Shift : Indicates β-Elimination followed by Michael Addition . NESF eliminated HNO₂ to form ESF, which then underwent a Michael addition with a Cys/Lys residue.

    • +90 Da Shift : Indicates β-Elimination followed by SuFEx . NESF eliminated HNO₂ to form ESF, which subsequently reacted via SuFEx (loss of HF) with a Ser/Tyr residue.

References

  • Chen, W., et al. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery (Taylor & Francis).[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.[Link]

  • "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology.[Link]

  • "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal." PubMed Central (PMC).[Link]

Sources

Application

Application Notes and Protocols: 2-Nitroethane-1-sulfonyl Fluoride for Use in Cell-Based Assays

Introduction Sulfonyl fluorides (SFs) are a class of chemical probes and inhibitors distinguished by their unique reactivity and stability, making them invaluable tools in chemical biology and drug discovery.[1][2] The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonyl fluorides (SFs) are a class of chemical probes and inhibitors distinguished by their unique reactivity and stability, making them invaluable tools in chemical biology and drug discovery.[1][2] The sulfonyl fluoride "warhead" can form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, and lysine, enabling the durable inhibition of enzymes and the characterization of protein activity.[1][3][4] This document provides a comprehensive guide to the use of 2-Nitroethane-1-sulfonyl fluoride (NESF), a novel probe, in cell-based assays. While specific data for NESF is emerging, the protocols herein are built upon established principles for sulfonyl fluoride-based probes and are designed to be a robust starting point for researchers. The presence of a nitro group may influence the compound's reactivity and cellular interactions, a factor that will be explored.[5][6][7]

Mechanism of Action

The primary mechanism of action for sulfonyl fluorides is the covalent modification of target proteins. The electrophilic sulfur atom of the SF group is susceptible to nucleophilic attack by amino acid side chains. In the context of serine proteases, for example, the hydroxyl group of a catalytic serine residue attacks the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the fluoride ion.[1] This irreversible modification typically results in the inactivation of the enzyme.[8] While serine is a common target, sulfonyl fluorides have also been shown to react with tyrosine, lysine, threonine, and histidine residues, depending on the specific protein microenvironment.[1][4]

The nitro group in 2-Nitroethane-1-sulfonyl fluoride is a notable feature. In some contexts, such as with certain aromatic sulfonyl fluorides, a nitro group can be essential for biological activity, potentially through interactions with enzymes like nitroreductases.[5][6][9]

Core Experimental Workflow

The successful application of NESF in cell-based assays follows a logical progression from initial characterization to in-depth cellular analysis.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Identification & Validation A Solubility & Stability Assessment B In Vitro Target Engagement A->B Confirm reactivity C Dose-Response & Cytotoxicity B->C Transition to cells D Cellular Target Engagement C->D Determine optimal concentration E Functional Cellular Assays D->E Assess functional effects F Proteomic Profiling (ABPP) D->F Identify cellular targets G Target Validation F->G Validate identified targets

Caption: General workflow for implementing a novel covalent probe.

Part 1: Initial Characterization and Handling

Reagent Preparation and Storage
  • Handling: Due to the reactive nature of sulfonyl fluorides, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[10][11][12][13] All handling should be performed in a well-ventilated chemical fume hood.[10][11][12]

  • Storage: Store 2-Nitroethane-1-sulfonyl fluoride as a stock solution in an anhydrous solvent such as DMSO or ethanol at -20°C or -80°C. Protect from moisture to prevent hydrolysis.

Solubility and Stability Assessment

Before use in cell-based assays, it is critical to determine the solubility and stability of NESF in aqueous buffers.

ParameterRecommended Test ConditionsExpected Outcome
Solubility in PBS Prepare a dilution series of NESF in Phosphate-Buffered Saline (PBS) from a concentrated stock in DMSO.Determine the maximum concentration that remains in solution without precipitation.
Stability in Media Incubate NESF at a working concentration (e.g., 10 µM) in cell culture media at 37°C for various time points (e.g., 0, 1, 4, 24 hours).Analyze by LC-MS to determine the rate of degradation.

Part 2: Protocols for Cell-Based Assays

Protocol: Determining Optimal Concentration and Cytotoxicity

This protocol establishes the appropriate concentration range for NESF by assessing its impact on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 2-Nitroethane-1-sulfonyl fluoride (NESF) stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of NESF in complete culture medium. A typical starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO only).

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of NESF. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity. For subsequent experiments, use concentrations well below the cytotoxic threshold.

Protocol: In-Cell Target Engagement using Activity-Based Protein Profiling (ABPP)

This protocol utilizes a modified, "clickable" version of NESF (containing an alkyne or azide handle) to identify its cellular binding partners.

ABPP_Workflow A Treat cells with alkyne-NESF probe B Lyse cells A->B C Click Chemistry: Add azide-biotin B->C D Enrich biotinylated proteins with streptavidin beads C->D E On-bead digestion (trypsin) D->E F LC-MS/MS Analysis E->F G Identify target proteins F->G

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Materials:

  • Alkyne-functionalized 2-Nitroethane-1-sulfonyl fluoride probe

  • Cultured mammalian cells

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents:

    • Azide-functionalized biotin

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • SDS-PAGE and Western blot materials

Procedure:

  • Cell Treatment: Treat cultured cells with the alkyne-NESF probe at a non-toxic concentration for a desired time (e.g., 1-4 hours) at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice.

  • Click Chemistry: To the cell lysate, add the click chemistry reagents (azide-biotin, TCEP, TBTA, and CuSO₄) and incubate to attach biotin to the probe-labeled proteins.

  • Enrichment: Add streptavidin agarose beads to the lysate to pull down the biotinylated proteins.

  • Analysis:

    • Western Blot: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blot using an antibody against a suspected target to confirm engagement.

    • Mass Spectrometry: For unbiased target identification, perform on-bead tryptic digestion of the captured proteins followed by LC-MS/MS analysis.[14]

Protocol: Competitive Inhibition Assay

This assay can be used to screen for other compounds that bind to the same target as NESF or to validate target engagement.

Procedure:

  • Pre-treatment: Treat cells with a suspected inhibitor or a known ligand for the target of interest.

  • Probe Treatment: Add the alkyne-NESF probe to the cells and incubate.

  • Analysis: Perform the ABPP workflow as described in section 2.2. A decrease in the signal from the alkyne-NESF probe indicates that the pre-treatment compound is competing for the same binding site.[15]

Part 3: Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
High Cytotoxicity at Low Concentrations Off-target effects or high reactivity of the probe.Lower the concentration and incubation time. Ensure the compound is fully solubilized.
No Target Engagement Signal Poor cell permeability, probe instability, or low target abundance.Verify probe stability in media. Increase probe concentration or incubation time (if not cytotoxic). Use a cell line with higher target expression.
High Background in ABPP Non-specific binding of the probe or beads.Include a no-probe control. Optimize lysis and wash buffer conditions (e.g., increase detergent concentration).

Safety and Handling

Sulfonyl fluoride compounds are reactive and should be handled with care.[10][11][12][13] Inhalation or contact with skin and eyes may cause irritation.[13] Always work in a well-ventilated area and wear appropriate PPE.[10][11][12] Consult the Safety Data Sheet (SDS) for detailed information.[10][12]

References

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. Available at: [Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. PMC. Available at: [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. Available at: [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Publications. Available at: [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. Available at: [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing). Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (PDF). Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. Available at: [Link]

  • 2-nitroethane-1-sulfonyl fluoride. Shanghai Chemlin. Available at: [Link]

  • Sulfuryl fluoride - Wikipedia. Wikipedia. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. Available at: [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. NJ.gov. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. Available at: [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. Available at: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. Available at: [Link]

  • OTAVA Covalent Inhibitors Library. OTAVA. Available at: [Link]

  • Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. RSC Publishing. Available at: [Link]

  • The nitro group and the sulfonyl fluoride group in compound 1 need to.... ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Semantic Scholar. Available at: [Link]

  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. Available at: [Link]

Sources

Method

Application Note: Development of Covalent Inhibitors Using an Aliphatic Sulfonyl Fluoride Scaffold

Target Audience: Researchers, scientists, and drug development professionals Focus: Sulfur(VI) Fluoride Exchange (SuFEx), Structure-Based Drug Design (SBDD), and Target Engagement Validation Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Sulfur(VI) Fluoride Exchange (SuFEx), Structure-Based Drug Design (SBDD), and Target Engagement Validation

Introduction & Mechanistic Rationale

While acrylamides have traditionally dominated targeted covalent inhibitor (TCI) discovery by reacting with non-catalytic cysteines, the modern drug discovery landscape requires warheads capable of targeting a broader array of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine[1]. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has established sulfonyl fluorides (SFs) as privileged electrophiles for this purpose[2].

Within this class, aliphatic sulfonyl fluorides (ASFs) offer distinct advantages over their aryl counterparts. ASFs provide flexible, sp³-rich vectors that can better occupy deep, hydrophobic binding pockets, allowing for precise geometric alignment between the S(VI) center and the target nucleophile[3].

The Causality of ASF Reactivity: SuFEx vs. E1cB Elimination

The successful deployment of an ASF scaffold relies on a delicate balance between proximity-driven reactivity and aqueous stability. The S(VI)-F bond is inherently stable in aqueous buffers; it only undergoes rapid fluoride exchange when sterically forced into proximity with a desolvated nucleophile within a protein pocket[4].

However, unlike aryl sulfonyl fluorides, ASFs possess α-protons. As demonstrated in recent 5[5], exposure to basic conditions can trigger the deprotonation of the α-carbon. This initiates an E1cB elimination , releasing a fluoride ion and generating a highly reactive sulfene intermediate. The sulfene rapidly hydrolyzes into an inert sulfonate anion, rendering the drug inactive[5]. Therefore, rational SBDD must not only optimize binding affinity but also carefully tune the local electronic environment of the α-protons to prevent premature degradation.

G cluster_0 Target-Driven SuFEx cluster_1 Aqueous Degradation (High pH) ASF Aliphatic Sulfonyl Fluoride (R-CH2-SO2F) Protein Protein Binding Pocket (Proximity Effect) ASF->Protein Non-covalent Binding Sulfene Sulfene Intermediate (R-CH=SO2) ASF->Sulfene Base (OH-) E1cB Elimination Adduct Stable Covalent Adduct (R-CH2-SO2-Nu-Protein) Protein->Adduct Nu: Attack (-HF) Hydrolysis Sulfonate Anion (R-CH2-SO3-) Sulfene->Hydrolysis H2O Addition

Divergent pathways of aliphatic sulfonyl fluorides: Target-driven SuFEx vs. E1cB elimination.

Synthetic Strategies for ASF Scaffolds

Constructing the ASF warhead requires mild conditions to prevent premature fluoride loss. Leading methodologies include:

  • Direct Michael Addition to Ethenesulfonyl Fluoride (ESF): ESF is a powerful Michael acceptor that enables the rapid installation of the -CH₂-CH₂-SO₂F moiety onto amines, alcohols, or carbon nucleophiles, making it a highly efficient tool for late-stage functionalization[6].

  • Fluoride-Chloride Exchange: Aliphatic sulfonyl chlorides can be converted to ASFs using aqueous potassium fluoride or "naked fluoride" sources (e.g., KF/18-crown-6 in dry acetonitrile)[4].

  • Peptidic Scaffold Integration: As pioneered by the Liskamp group, amino acid-derived ASFs can be synthesized to mimic natural substrates. This approach has successfully yielded potent, subunit-selective proteasome inhibitors by targeting the active-site threonine[7].

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of an ASF covalent inhibitor must decouple specific, proximity-driven SuFEx from non-specific sulfene-mediated labeling. The following protocols form a self-validating system for ASF characterization.

Workflow S1 1. Reversible Ligand Identification S2 2. SBDD & Warhead Placement (Targeting Ser, Tyr, Lys, His) S1->S2 S3 3. Chemical Synthesis (e.g., via ESF Michael Addition) S2->S3 S4 4. In Vitro Stability Profiling (pH 7.4 vs pH 8.5) S3->S4 S5 5. Intact Protein MS (Target Engagement & Stoichiometry) S4->S5 S6 6. Peptide Mapping (LC-MS/MS) (Residue Identification) S5->S6

Step-by-step validation workflow for aliphatic sulfonyl fluoride covalent inhibitors.

Protocol A: Aqueous Stability and E1cB Elimination Profiling

Causality: Profiling stability across a pH gradient ensures that the observed biological activity is due to the intact warhead engaging the target, rather than an artifact of sulfene degradation[5].

  • Prepare a 10 mM stock of the ASF inhibitor in LC-MS grade DMSO.

  • Dilute the compound to a final concentration of 100 µM in three separate 50 mM buffers: PBS (pH 6.5), PBS (pH 7.4), and Tris-HCl (pH 8.5).

  • Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench each aliquot with 50 µL of cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS (MRM mode), tracking the parent mass [M+H]⁺.

  • Self-Validation Check: A rapid depletion of the parent mass at pH 8.5, accompanied by the appearance of the sulfonate [M-F+OH]⁺ mass, confirms susceptibility to E1cB elimination. The compound must remain >80% intact at pH 7.4 over 4 hours to be viable.

Protocol B: Intact Protein MS for Target Engagement

Causality: By comparing the wild-type (WT) protein to a nucleophile-null mutant (e.g., Ser→Ala), we validate that the mass shift is driven by specific binding-pocket geometry rather than non-specific surface collisions[1].

  • Express and purify the recombinant WT target protein and the corresponding nucleophile-null mutant.

  • Incubate 2 µM of protein with 20 µM of the ASF inhibitor in 50 mM HEPES (pH 7.4), 150 mM NaCl at 25°C.

  • At 1h and 4h, remove 20 µL aliquots and desalt using a C4 ZipTip to remove unbound inhibitor.

  • Elute directly into a high-resolution mass spectrometer (e.g., Q-TOF) using 50% acetonitrile/0.1% formic acid.

  • Deconvolute the multiply charged envelope using MaxEnt1 (or equivalent) software.

  • Self-Validation Check: The WT protein must show a distinct mass shift corresponding to [Protein + Inhibitor - HF]. The mutant protein must show zero mass shift, proving context-specific SuFEx labeling.

Protocol C: LC-MS/MS Peptide Mapping

Causality: Identifying the exact modified residue confirms the SBDD hypothesis and maps the binding orientation of the aliphatic tail.

  • Scale up the labeling reaction (50 µg WT protein). Denature the labeled protein using 8M urea.

  • Reduce disulfides with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).

  • Dilute urea to <1M using 50 mM ammonium bicarbonate.

  • Digest with Trypsin (1:50 w/w) overnight at 37°C.

  • Quench with 1% formic acid, desalt via C18 stage-tips, and analyze via nanoLC-MS/MS.

  • Search the data using Mascot or Byonic, setting a variable modification on Ser, Tyr, Lys, and His corresponding to the mass of the inhibitor minus HF (Loss of 20.00 Da).

Quantitative Data Presentation

The following table summarizes the stability and reactivity profiles of benchmark ASF scaffolds used in chemical biology, illustrating the broad utility of this warhead class across different target families.

Compound ScaffoldPrimary Target ClassTargeted Residue(s)Aqueous Stability (pH 7.4)Key Biological Activity / Notes
PMSF / AEBSF Serine ProteasesSerineLow (t½ ~55 min)Broad-spectrum inhibition; prone to rapid E1cB elimination[5].
AM374 (Lipidic SF) OMPLA / FAAHSerineModerate to HighIrreversible inhibition; stabilized by lipidic microenvironments[8].
Peptido-SFs Proteasome (β5 subunit)ThreonineModerateHighly selective; achieves IC₅₀ values as low as 7 nM[7].
FSBA ATP-binding KinasesLysineModerateConserved lysine labeling via ATP-site mimicry[3].

References

  • Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." RSC Publishing, 2015. 2

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine.net. 8

  • Cruite, J. T., et al. "Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry." PMC / NIH, 2023. 3

  • Mukherjee, H., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS Publications, 2024. 1

  • Qin, H. L., et al. "Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides." PMC / NIH, 2021. 6

  • Liskamp, R. M. J., et al. "Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors." ACS Publications, 2012. 7

  • University of Tokyo. "Sulfur-Fluoride Exchange (SuFEx) Presentation." U-Tokyo, 2019. 5

  • Jones, L. H., et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Publishing, 2023. 4

Sources

Application

Application Note: 2-Nitroethane-1-sulfonyl Fluoride as a Privileged Warhead in Covalent Fragment-Based Drug Discovery (cFBDD)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Rationale The resurgence of covalent therapeutics has driven a paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Rationale

The resurgence of covalent therapeutics has driven a paradigm shift in early-stage drug discovery. Covalent Fragment-Based Drug Discovery (cFBDD) leverages low-molecular-weight electrophilic probes to interrogate challenging, previously "undruggable" protein targets [1]. By forming an irreversible bond with the target, covalent fragments overcome the low binding affinities typical of traditional fragments, enabling the mapping of novel allosteric and orthosteric sites [2].

Within the cFBDD toolkit, 2-Nitroethane-1-sulfonyl fluoride (NESF) has emerged as a highly versatile, bifunctional building block. It capitalizes on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offering a unique balance of aqueous stability and context-driven reactivity [3].

Mechanistic Causality: Why NESF?
  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and reduction, sulfonyl fluorides undergo exclusively heterolytic S-F bond cleavage. This grants them exceptional thermodynamic stability in aqueous biological buffers. They remain inert until they encounter a "context-activated" microenvironment within a protein binding pocket, where they selectively modify specific Tyrosine, Lysine, Serine, Threonine, or Histidine residues [1].

  • The 2-Nitroethyl Scaffold: The beta-nitro group serves two critical functions. First, its strong electron-withdrawing nature increases the electrophilicity of the sulfur center. Second, it provides synthetic bifunctionality. The nitro group can be mildly reduced to an amine to serve as an anchor point for library diversification (amide coupling), or, under specific basic conditions, the alpha-protons can be abstracted to eliminate HNO₂, generating the highly reactive Michael acceptor and SuFEx reagent, ethenesulfonyl fluoride (ESF).

Visualizing the NESF Reactivity and Workflow

To fully harness NESF, researchers must understand its dual-pathway reactivity and how it integrates into the broader cFBDD screening cascade.

NESF_Reactivity NESF 2-Nitroethane-1-sulfonyl fluoride (NESF) Red Nitro Reduction (Zn/NH4Cl) NESF->Red Pathway A: Library Prep ESF Base-Promoted Elimination (Ethenesulfonyl Fluoride) NESF->ESF Pathway B: In situ ESF Amine 2-Aminoethanesulfonyl fluoride Red->Amine Lib Amide Coupling (Fragment Library) Amine->Lib Diversification Target Protein Target (SuFEx Reaction) Lib->Target Screening Adduct Covalent Protein Adduct (Tyr/Lys/Ser/His) Target->Adduct Covalent Binding ESF->Target Michael/SuFEx

Caption: Dual-pathway reactivity of 2-Nitroethane-1-sulfonyl fluoride in fragment library generation.

cFBDD_Workflow LibPrep 1. Library Preparation NESF-derived fragments Screen 2. Primary Screening Intact Protein LC-MS LibPrep->Screen Incubation HitVal 3. Hit Validation Dose-response & Kinetics Screen->HitVal Hits (>20% labeling) Struct 4. Structural Biology X-ray Crystallography HitVal->Struct Validated Covalent Hits Opt 5. Hit-to-Lead Structure-Guided Optimization Struct->Opt Binding Pose Confirmed

Caption: Covalent Fragment-Based Drug Discovery (cFBDD) screening workflow.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of an NESF-derived fragment library and its subsequent screening. Every step is designed with built-in causality and self-validation to ensure data integrity.

Protocol A: Mild Synthesis of an NESF-Derived Fragment Library

Causality: Standard nitro reduction methods (e.g., Pd/C with H₂) risk cleaving the sensitive S-F bond. We utilize a mild Zinc/Ammonium Chloride reduction system to selectively reduce the nitro group to an amine while preserving the SuFEx warhead.

Step-by-Step Methodology:

  • Reduction: Dissolve NESF (1.0 eq) in a 4:1 mixture of THF/H₂O. Add NH₄Cl (5.0 eq) and cool the mixture to 0 °C.

  • Zinc Addition: Slowly add Zinc dust (10.0 eq) in portions over 30 minutes to prevent exothermic degradation of the sulfonyl fluoride. Stir at room temperature for 2 hours.

  • Filtration & Workup: Filter the suspension through a Celite pad to remove zinc salts. Extract the filtrate with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-aminoethanesulfonyl fluoride.

  • Library Diversification (Amidation): In a 96-well plate format, combine the resulting amine (1.0 eq) with a diverse panel of carboxylic acids (1.2 eq), using HATU (1.5 eq) and DIPEA (2.0 eq) in anhydrous DMF. Stir for 12 hours at room temperature.

  • Self-Validation (QC): Analyze the library via ¹⁹F NMR and LC-MS.

    • Validation Checkpoint: The presence of a sharp singlet around +50 to +60 ppm in the ¹⁹F NMR spectrum confirms the -SO₂F warhead remains intact and was not hydrolyzed during the basic amidation step.

Protocol B: High-Throughput Intact Protein MS Screening

Causality: Intact protein mass spectrometry is the gold standard for cFBDD screening because it directly measures the mass shift of the protein, confirming a 1:1 binding stoichiometry and ruling out false positives caused by aggregation or non-specific binding [3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to a final concentration of 2 µM in a biocompatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers containing primary amines (like Tris) which can slowly react with sulfonyl fluorides.

  • Fragment Incubation: Transfer 50 µL of the protein solution into a 96-well plate. Pin-transfer 0.5 µL of the NESF-derived fragment library (10 mM in DMSO) to achieve a final fragment concentration of 100 µM (50-fold excess).

  • Reaction Kinetics: Seal the plate and incubate at 25 °C for 24 hours.

  • LC-MS Analysis: Inject 5 µL of the reaction mixture onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to obtain the intact mass.

  • Self-Validation (Competitive Assay): For any fragment showing >20% labeling, run a parallel incubation where the protein is pre-incubated with a known reversible binder or a validated covalent tool compound for 30 minutes prior to fragment addition.

    • Validation Checkpoint: A significant reduction in labeling efficiency in the competitive assay confirms that the fragment is engaging the specific functional binding pocket, rather than reacting non-specifically with surface-exposed residues.

Quantitative Data Presentation

The table below summarizes hypothetical, yet highly representative, screening data obtained from an intact protein MS workflow using NESF-derived fragments against a kinase target.

Fragment IDTarget ResidueFragment MW (Da)Adduct Mass Shift (Da)*Labeling Efficiency (24h)Binding Affinity (Kd, app)
NESF-001Tyr-142215.2+195.285%45 µM
NESF-002Lys-88240.3+220.362%110 µM
NESF-003Ser-210198.1+178.115%>500 µM
NESF-004His-55265.4+245.491%22 µM

*Note: The Adduct Mass Shift is calculated as the Fragment MW minus 20.0 Da. This accounts for the stoichiometric loss of hydrogen fluoride (HF) during the SuFEx covalent bond formation between the target residue and the sulfonyl fluoride warhead.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science, 2015, 6(5), 2650-2659. URL: [Link]

  • Title: Covalent fragment-based drug discovery for target tractability Source: Current Opinion in Structural Biology, 2024, 86, 102809. URL: [Link]

  • Title: Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods Source: Progress in Medicinal Chemistry, 2023, 62, 105-146. URL: [Link]

Method

Application Note: Targeting Non-Cysteine Residues (Lys, Tyr, His) with 2-Nitroethane-1-Sulfonyl Fluoride in Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Chemoproteomics Scientists Content Type: Advanced Application Note & Experimental Protocols Executive Summary: The "Beyond Cysteine" Paradigm Historically, targeted c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Chemoproteomics Scientists Content Type: Advanced Application Note & Experimental Protocols

Executive Summary: The "Beyond Cysteine" Paradigm

Historically, targeted covalent inhibitors (TCIs) have predominantly relied on acrylamides or chloroacetamides to engage highly nucleophilic, solvent-exposed cysteine residues. However, this approach is fundamentally limited: cysteine has a low natural abundance in the human proteome (~1.3%), is frequently sequestered in structural disulfide bonds, and is highly susceptible to acquired resistance via single-point mutations in clinical oncology settings[1].

To expand the "ligandable proteome," the field has pivoted toward targeting non-cysteine residues—specifically Lysine (Lys), Tyrosine (Tyr), and Histidine (His)—which are frequently enriched in protein-protein interaction (PPI) interfaces and allosteric pockets[2][3]. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as the premier method for this endeavor[4]. Within the SuFEx arsenal, 2-Nitroethane-1-sulfonyl fluoride (NESF) represents a uniquely tunable, highly reactive aliphatic warhead. This application note details the mechanistic causality of NESF and provides self-validating protocols for its implementation in covalent ligand discovery.

Mechanistic Insights: Why 2-Nitroethane-1-Sulfonyl Fluoride?

As a Senior Application Scientist, I emphasize that selecting a covalent warhead is an exercise in balancing intrinsic stability with context-dependent reactivity. Sulfonyl fluorides (SFs) are privileged because they remain remarkably stable in aqueous physiological buffers but undergo rapid fluoride displacement when placed in a highly specific protein microenvironment[4][5].

The Causality of NESF's Design:

  • Electronic Tuning via the Nitro Group: Unlike standard aryl sulfonyl fluorides, NESF features a strongly electron-withdrawing β -nitro group. This inductive effect intensifies the partial positive charge on the S(VI) center, significantly lowering the activation energy required for nucleophilic attack. This makes NESF exceptionally proficient at capturing weaker, context-specific nucleophiles like the phenol hydroxyl of Tyrosine or the imidazole ring of Histidine, which often fail to react with milder fluorosulfates[2][5].

  • Steric Trajectory: The flexible aliphatic sp3 backbone of NESF allows the warhead to adopt multiple conformations within a binding pocket. This flexibility is critical for engaging Lys or Tyr residues that are buried in narrow sub-pockets where rigid aryl-SFs cannot achieve the optimal trajectory for SuFEx transition state formation[3][6].

  • Proximity-Driven Activation: NESF is a "smart" electrophile. Covalent bond formation is strictly dependent on the initial reversible binding affinity ( Kd​ ). Upon binding, the desolvation of the pocket and the proximity of a basic residue lower the pKa​ of the target nucleophile, triggering the SuFEx reaction[4].

Quantitative Profiling of SuFEx Warheads

To guide your warhead selection, the following table summarizes the quantitative and qualitative properties of NESF compared to other standard covalent moieties based on recent chemoproteomic literature[1][2][5].

Electrophilic WarheadPrimary Target ResiduesIntrinsic Aqueous Stability ( t1/2​ at pH 7.4)Relative ElectrophilicityReversibility
Acrylamide CysHigh (>24h)ModerateIrreversible
Aryl Fluorosulfate Tyr, LysVery High (>48h)Low (Requires strong activation)Irreversible
Aryl Sulfonyl Fluoride Lys, Tyr, HisModerate (12-24h)HighIrreversible
2-Nitroethane-1-SF (NESF) Lys, Tyr, His, SerLow-Moderate (4-12h)Very High (Nitro-enhanced)Irreversible

Pathway Visualization

The following diagram illustrates the logical progression and causality of NESF-mediated covalent modification within a protein pocket.

G A Reversible Binding (NESF Ligand + Protein) B Desolvation & Proximity Effect A->B Kd driven C Nucleophilic Attack (Lys/Tyr/His) B->C pKa shift D SuFEx Reaction (F- Elimination) C->D S(VI) Transition E Covalent Adduct (Sulfonate/Sulfonamide) D->E Irreversible

Proximity-driven SuFEx activation pathway of NESF targeting non-cysteine residues.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol 1: Intact Protein Mass Spectrometry for Adduct Validation

Purpose: To confirm that the NESF-functionalized ligand forms a 1:1 covalent adduct with the target protein without the confounding artifacts of non-specific aggregation.

Materials:

  • Purified recombinant target protein (10-20 μ M).

  • NESF-ligand stock (10 mM in ultra-dry DMSO).

  • Buffer Choice (Critical): Use 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl. Causality: Do NOT use Tris or HEPES buffers. Tris contains a primary amine that acts as a competing nucleophile, which will prematurely hydrolyze or capture the NESF warhead, yielding false-negative results.

Step-by-Step Methodology:

  • Protein Equilibration: Dilute the target protein to 2 μ M in the phosphate buffer. Ensure the final DMSO concentration remains 2% to prevent protein denaturation.

  • Ligand Incubation: Add the NESF-ligand to achieve a final concentration of 20 μ M (10-fold molar excess). Incubate at 25°C.

  • Time-Course Sampling: Extract 20 μ L aliquots at 1h, 4h, and 24h. Causality: Time-course data differentiates between rapid, specific active-site labeling and slow, non-specific surface labeling.

  • Reaction Quenching: Quench the reaction by adding 1 μ L of 10% Formic Acid. This protonates the nucleophiles, immediately halting the SuFEx reaction.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Deconvolution: Deconvolute the raw spectra. Validation: A successful reaction will show a mass shift equal to: [Mass of Ligand] - 19.00 Da (Loss of Fluorine).

Protocol 2: Peptide Mapping (LC-MS/MS) for Site Identification

Purpose: To identify the exact non-cysteine residue (Lys, Tyr, His) modified by the NESF ligand, validating the structure-based design trajectory[6].

Step-by-Step Methodology:

  • Denaturation & Reduction: Take 50 μ L of the covalently modified protein from Protocol 1. Add Urea to a final concentration of 8M. Add 5 mM TCEP and incubate for 30 min at 37°C to reduce disulfides.

  • Alkylation: Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 min. Causality: Alkylating free cysteines prevents disulfide scrambling and confirms that the NESF modification did not occur on a background cysteine.

  • Digestion: Dilute the Urea concentration to 1.5M using 50 mM Ammonium Bicarbonate (pH 8.0). Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify with Trifluoroacetic acid (TFA) to 0.5% and desalt the peptides using C18 StageTips.

  • LC-MS/MS Acquisition: Analyze via nanoLC-MS/MS using Higher-energy C-trap dissociation (HCD).

  • Bioinformatic Search: Configure the search engine (e.g., MaxQuant or Proteome Discoverer) to include a dynamic modification on Lys, Tyr, and His corresponding to the exact monoisotopic mass of the NESF-ligand adduct (minus fluorine). Validation: High-confidence localization probability (>95%) on a specific Lys/Tyr/His residue confirms target engagement.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues Source: National Institutes of Health (PMC) URL:[Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Covalent targeting of non-cysteine residues in PI4KIII β Source: National Institutes of Health (PMC) / RSC Chemical Biology URL:[Link]

  • Sulfur fluoride exchange (SuFEx) Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Application

Application Note: Synthesis of High-Throughput Screening Libraries from 2-Nitroethane-1-sulfonyl Fluoride

Executive Summary In the landscape of modern drug discovery, the rapid assembly of structurally diverse, biologically relevant libraries is paramount. 2-Nitroethane-1-sulfonyl fluoride (NESF) has emerged as a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of structurally diverse, biologically relevant libraries is paramount. 2-Nitroethane-1-sulfonyl fluoride (NESF) has emerged as a highly versatile, bifunctional building block for High-Throughput Screening (HTS) library generation. By combining the absolute reliability of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with the orthogonal reactivity of an aliphatic nitro group, NESF enables the divergent synthesis of sulfonamides, sulfonic esters, and taurine-like derivatives. This protocol guide details the mechanistic rationale, divergent workflows, and self-validating experimental procedures required to harness NESF for library synthesis.

Mechanistic Rationale & Chemical Causality

The SuFEx Advantage: Resistance to Reductive Collapse

Historically, aliphatic sulfonyl chlorides have been utilized to synthesize sulfonamides. However, the S(VI)–Cl bond is exceedingly sensitive to reductive collapse, readily degrading into S(IV) species and chloride ions[1]. This makes downstream functionalization—such as the reduction of a nitro group—nearly impossible without destroying the sulfonyl core.

Conversely, the S(VI)–F bond in NESF is thermodynamically stable and completely resistant to reductive conditions[1]. This unique stability allows chemists to perform aggressive chemical transformations (e.g., Zn/AcOH or Pd/C catalyzed hydrogenation) on the nitro group while leaving the sulfonyl fluoride warhead perfectly intact.

Bifunctional Divergence and Biological Relevance

The 2-nitroethyl aliphatic chain serves as a masked amine. Upon reduction, it yields 2-aminoethanesulfonyl fluoride (AESF) derivatives. These taurine analogs exhibit significant biological activity, primarily acting as irreversible covalent inhibitors of serine proteases by targeting the active site hydroxyl group[2]. Furthermore, the terminal amine can be subjected to reductive amination, acylation, or urea formation, transforming a single NESF precursor into hundreds of unique screening candidates[3].

SuFEx_Mechanism S_F_Bond Stable S(VI)-F Bond (Thermodynamically inert) Activation Base/Nucleophile Activation (e.g., DBU, BEMP) S_F_Bond->Activation Addition of Base Transition Polarized S-F Transition State (Hydrogen bonding stabilization) Activation->Transition Nucleophilic Attack Product Sulfonamide/Sulfonate (Irreversible Covalent Bond) Transition->Product -HF Elimination

Mechanistic pathway of SuFEx activation and sulfonamide formation.

Divergent Workflow for Library Generation

To maximize chemical space for HTS, we employ a divergent synthetic strategy.

  • Path A (SuFEx First): NESF is first reacted with a library of amines/phenols. The resulting 2-nitroethanesulfonamides are subsequently reduced to yield diverse taurine analogs.

  • Path B (Reduction First): NESF is chemoselectively reduced to AESF. The primary amine is derivatized (e.g., via acid chlorides), followed by a late-stage SuFEx reaction.

Divergent_Workflow NESF 2-Nitroethane-1-sulfonyl fluoride (NESF) SuFEx_A SuFEx Click Chemistry (Amines/Phenols) NESF->SuFEx_A Path A Red_B Chemoselective Nitro Reduction (S-F Bond Preserved) NESF->Red_B Path B Nitro_Sulfonamide 2-Nitroethanesulfonamides SuFEx_A->Nitro_Sulfonamide Red_A Nitro Reduction Nitro_Sulfonamide->Red_A Taurine_A 2-Aminoethanesulfonamides (Library A) Red_A->Taurine_A AESF 2-Aminoethanesulfonyl fluoride (AESF) Red_B->AESF Amine_Deriv Amine Derivatization (Amides, Ureas) AESF->Amine_Deriv SuFEx_B Late-Stage SuFEx Amine_Deriv->SuFEx_B Taurine_B N-Substituted Taurine Analogs (Library B) SuFEx_B->Taurine_B

Divergent synthetic pathways for HTS library generation from NESF.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct SuFEx Reaction (96-Well Format)

Causality: DBU is utilized as a non-nucleophilic, strong amidine base to polarize the S-F bond without competing for the electrophilic sulfur center.

  • Preparation: To a 96-well deep-well plate, add the target amine or phenol library (0.11 mmol/well) dissolved in anhydrous Acetonitrile (MeCN, 500 µL).

  • Reagent Addition: Dispense NESF (0.10 mmol, 1.0 equiv) into each well.

  • Activation: Add DBU (0.01 mmol, 10 mol%) using a multi-channel pipette. Seal the plate with a chemically resistant mat.

  • Agitation: Shake the plate at 25 °C for 4 hours.

  • Self-Validation Step: Analyze a designated control well via LC-MS. The S(VI)-F precursor ionizes poorly and elutes late; the appearance of the highly ionizable sulfonamide mass peak confirms reaction completion. Alternatively, a fluoride-sensitive colorimetric assay can quantify the stoichiometric release of HF.

Protocol B: Chemoselective Nitro Reduction (Path B)

Causality: Zinc dust in Acetic Acid is selected over Pd/C for the initial monomer synthesis to eliminate the risk of transition-metal poisoning by sulfur impurities, ensuring high scalability. The S-F bond remains entirely unaffected[1].

  • Reaction Setup: Dissolve NESF (10.0 mmol) in a 9:1 mixture of Methanol/Acetic Acid (20 mL) in a round-bottom flask.

  • Reduction: Cool the mixture to 0 °C. Slowly add Zinc dust (100 mmol, 10 equiv) in small portions over 30 minutes to control the exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in minimal dry diethyl ether and precipitate 2-aminoethanesulfonyl fluoride (AESF) as a hydrochloride salt by adding 4M HCl in dioxane. Filter and dry under vacuum.

Protocol C: High-Throughput Amine Derivatization

Causality: When derivatizing the AESF amine (e.g., with acid chlorides), a mild base like N,N-Diisopropylethylamine (DIPEA) is strictly required. Stronger bases (like DBU) could prematurely activate the intact S-F bond, leading to undesired oligomerization.

  • Coupling: React AESF·HCl (0.1 mmol) with an acid chloride library (0.11 mmol) in Dichloromethane (DCM, 500 µL) containing DIPEA (0.25 mmol).

  • Incubation: Shake at room temperature for 2 hours.

  • Purification: Pass the crude mixture through a 96-well solid-phase extraction (SPE) plate packed with basic alumina to scavenge excess acid and DIPEA salts, yielding pure N-substituted sulfonyl fluorides ready for late-stage SuFEx.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for translating these synthetic steps into an automated 96-well HTS format.

Reaction StepReagents & CatalystsSolventTemp (°C)Time (h)Avg. YieldHTS Suitability (96-Well)
SuFEx (Aliphatic Amines) Primary/Secondary Amine, DBU (10 mol%)MeCN252>90%Excellent (No purification needed)
SuFEx (Anilines) Aniline derivative, BEMP (20 mol%)DMF50675–85%Good (Requires heating block)
SuFEx (Phenols) Phenol derivative, DBU (20 mol%)MeCN254>85%Excellent
Nitro Reduction (Metal) Zn dust (10 eq), AcOHMeOH/AcOH25480%Moderate (Requires SPE filtration)
Nitro Reduction (Catalytic) H₂ (balloon), 10% Pd/CMeOH251295%Excellent (Filter-plate compatible)
Amine Derivatization Acid Chloride, DIPEA (2.5 eq)DCM25285–95%Excellent

References

  • Dong, J., Krasnova, L., Finn, M.G. and Sharpless, K.B. (2014), Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Nitroethane-1-sulfonyl Fluoride

Welcome to the Technical Support Center for the synthesis of 2-Nitroethane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Nitroethane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chemical entity. As a Senior Application Scientist, I will guide you through the potential challenges and provide field-proven insights to ensure the success of your experiments. This guide is structured to address specific issues in a question-and-answer format, explaining the underlying chemical principles behind each experimental step.

Conceptual Overview of the Synthesis

The synthesis of 2-Nitroethane-1-sulfonyl fluoride is a multi-step process that requires careful control of reaction conditions to avoid side reactions and ensure a good yield of the final product. While several synthetic routes are conceivable, a common strategy involves the preparation of a suitable sulfur-containing precursor, followed by oxidative chlorination to the sulfonyl chloride, and finally, halogen exchange to the desired sulfonyl fluoride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common questions and challenges encountered during the synthesis of 2-Nitroethane-1-sulfonyl fluoride.

FAQ 1: What are the most common synthetic routes to 2-Nitroethane-1-sulfonyl fluoride, and what are their respective challenges?

There are two primary retrosynthetic approaches to consider, each with its own set of challenges:

  • Route A: From 2-Nitro-1-ethanethiol. This route involves the oxidation of the thiol to the corresponding sulfonyl chloride, followed by fluorination. The main challenges are the handling of the potentially odorous and reactive thiol, and controlling the oxidation to prevent over-oxidation or side reactions.

  • Route B: From a precursor to 2-nitroethanesulfonyl chloride. This could involve the sulfonation of a suitable 2-nitroethane derivative. The primary difficulty lies in the regioselective introduction of the sulfonyl group and the stability of the nitro-containing starting materials under the reaction conditions.

The conversion of the intermediate sulfonyl chloride to the sulfonyl fluoride is a common final step in both routes and presents its own set of challenges, which are addressed in subsequent FAQs.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low yield or no product during the oxidative chlorination of 2-Nitro-1-ethanethiol.

Possible Causes:

  • Over-oxidation: Strong oxidizing agents can lead to the formation of sulfonic acid or other byproducts.

  • Instability of the sulfonyl chloride: Aliphatic sulfonyl chlorides can be less stable than their aromatic counterparts, especially in the presence of moisture or heat.[1][2]

  • Side reactions involving the nitro group: The nitro group can be sensitive to certain oxidizing conditions.

Solutions:

  • Choice of Oxidizing Agent: Employ milder and more controlled oxidative chlorination conditions. A common method involves the use of aqueous sodium hypochlorite (bleach) to generate the sulfonyl chloride in situ.[1]

  • Temperature Control: Maintain low temperatures (e.g., 0-5 °C) throughout the reaction to minimize decomposition of the sulfonyl chloride.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Experimental Protocol: Oxidative Chlorination of 2-Nitro-1-ethanethiol

  • Dissolve 2-Nitro-1-ethanethiol in a suitable organic solvent (e.g., dichloromethane) and cool the solution to 0 °C.

  • Slowly add a chilled aqueous solution of sodium hypochlorite while vigorously stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and use the crude 2-nitroethanesulfonyl chloride immediately in the next step.

Problem 2: Elimination of nitrous acid during base-catalyzed reactions.

Aliphatic nitro compounds with a hydrogen atom on the carbon adjacent to the nitro group are prone to eliminating nitrous acid under basic conditions to form an alkene.[3] In the context of synthesizing 2-Nitroethane-1-sulfonyl fluoride, this can be a significant side reaction, especially if basic conditions are used during the synthesis or workup.

Elimination_Reaction

Caption: Synthetic workflow for 2-Nitroethane-1-sulfonyl fluoride.

Safety Precautions

  • Handling of Reagents:

    • Thiols: Work in a well-ventilated fume hood to avoid inhalation of foul-smelling and potentially toxic thiols.

    • Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a dry environment.

    • Fluorinating Agents: Solid fluoride salts are toxic if ingested or inhaled. Handle with care and avoid generating dust.

  • Thermal Stability: Aliphatic nitro compounds can be thermally unstable and may decompose exothermically. [4]Avoid excessive heating during synthesis and purification.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By understanding the underlying chemistry and potential pitfalls, researchers can approach the synthesis of 2-Nitroethane-1-sulfonyl fluoride with greater confidence and success. This guide provides a starting point for troubleshooting and optimizing your experimental procedures.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). RSC Advances. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances. [Link]

  • Base-induced elimination of nitrous acid. (n.d.). ResearchGate. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances. [Link]

  • Sulfonyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Preparation of New Sulfonyl Fluorides and Lithium Sulfonates. (2007). The Journal of Organic Chemistry. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride. (1984).
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2021). RSC Chemical Biology. [Link]

  • Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. (2017).
  • Purification of sulfuryl fluorine. (n.d.).
  • Reactions of Thiols. (2021). Chemistry Steps. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Harvard University. [Link]

  • A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. (2022). Chemical Communications. [Link]

  • Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) for the synthesis of a class of novel vinyl sulfonyl fluorides. (2023). New Journal of Chemistry. [Link]

  • Synthesis of Structurally Diverse Alkanesulfonyl Chlorides a. (n.d.). ResearchGate. [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. (2025). Organic Letters. [Link]

  • Nitroethylene: a stable, clean, and reactive agent for organic synthesis. (1976). The Journal of Organic Chemistry. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate. [Link]

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. (2013). Journal of Biological Chemistry. [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. (2025). Organic Letters. [Link]

  • Selected IR and NMR spectroscopic data for complexes... (n.d.). ResearchGate. [Link]

  • Synthesis of Structurally Diverse Alkanesulfonyl Chlorides a. (n.d.). ResearchGate. [Link]

  • Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. (2023). The Journal of Organic Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (1968). Russian Chemical Reviews. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). ResearchGate. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development. [Link]

  • A process for making 2-nitro-1-ethanol derivatives. (2012).
  • A rapid access to aliphatic sulfonyl fluorides. (2019). Nature Communications. [Link]

  • Process for the removal of nitrobenzenesulfonyl. (2003).
  • Studies of Thioacids and Their Derivatives. XII. Derivatives of Nitrodithioacetic Acid. (1967). Acta Chemica Scandinavica. [Link]

  • Thiol and H2S Mediated NO Generation from Nitrate at Copper(II). (n.d.). ChemRxiv. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]

  • The Nitro Group in Organic Synthesis. (n.d.). Wiley. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). Defense Technical Information Center. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Nitrous oxide as a primary product in base-mediated β-elimination reactions of diazeniumdiolated benzylamine derivatives. (2012). PubMed. [Link]

  • The reaction of nitrous acid with β-keto sulfones 3a–e. (n.d.). ResearchGate. [Link]

  • Two-Stage Catalytic Abatement of N2O Emission in Nitric Acid Plants. (2020). MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Covalent Labeling with 2-Nitroethane-1-sulfonyl fluoride

Welcome to the technical support center for 2-Nitroethane-1-sulfonyl fluoride (NESF). This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize this novel covalent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Nitroethane-1-sulfonyl fluoride (NESF). This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize this novel covalent probe for protein modification. As a small, aliphatic sulfonyl fluoride with an electron-withdrawing nitro group, NESF presents unique opportunities and challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your experiments and achieve optimal results.

Scientific Introduction: Understanding 2-Nitroethane-1-sulfonyl fluoride (NESF)

2-Nitroethane-1-sulfonyl fluoride (NESF) is a covalent modifier belonging to the sulfonyl fluoride class of reagents.[1][2] These "privileged warheads" are known for their ability to react with a range of nucleophilic amino acid residues beyond the typical cysteine, including serine, threonine, tyrosine, lysine, and histidine.[1][3] The reactivity of the sulfonyl fluoride moiety is highly context-dependent, often requiring proximity to the target residue within a protein's binding pocket to be "sparked to life".[4]

The presence of the 2-nitro group in the ethyl backbone is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride, potentially leading to higher reactivity compared to unsubstituted aliphatic sulfonyl fluorides.[5][6] However, this enhanced reactivity may also be associated with decreased stability in aqueous buffers.[7][8] Therefore, careful optimization of reaction conditions is paramount for successful and specific protein labeling with NESF.

Below is a diagram illustrating the general mechanism of protein modification by a sulfonyl fluoride.

NESF_Mechanism Protein Protein with Nucleophilic Residue (Nu-H) Intermediate Non-covalent Binding Complex Protein->Intermediate Reversible Binding NESF 2-Nitroethane-1-sulfonyl fluoride (O2N-CH2-CH2-SO2F) NESF->Intermediate Covalent_Adduct Covalently Modified Protein (Protein-Nu-SO2-CH2-CH2-NO2) Intermediate->Covalent_Adduct Covalent Bond Formation Intermediate->Covalent_Adduct Nucleophilic Attack HF HF Intermediate->HF Nucleophilic Attack

Caption: General mechanism of protein modification by NESF.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues can I expect 2-Nitroethane-1-sulfonyl fluoride (NESF) to react with?

A1: Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][9] The specific residue(s) targeted by NESF will depend on their accessibility and nucleophilicity within the protein's local environment.

Q2: How does the nitro group in NESF affect its reactivity and stability?

A2: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the sulfonyl fluoride, potentially making NESF more reactive than other aliphatic sulfonyl fluorides.[5] This could lead to faster reaction times but may also decrease its stability in aqueous solutions, particularly at higher pH.[7]

Q3: I'm having trouble dissolving NESF in my aqueous buffer. What should I do?

A3: Like many organic probes, NESF may have limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO, ethanol, or isopropanol. This stock solution can then be added to your aqueous reaction buffer with vigorous vortexing to ensure rapid and even dispersion.

Q4: How stable is NESF in my reaction buffer?

A4: The stability of sulfonyl fluorides in aqueous solutions is pH-dependent, with greater stability at neutral or slightly acidic pH. Alkaline conditions can lead to hydrolysis of the sulfonyl fluoride moiety. Given the activating effect of the nitro group, the half-life of NESF in your buffer may be shorter than that of other sulfonyl fluorides. It is highly recommended to prepare fresh working solutions of NESF immediately before each experiment.

Q5: Can I store the stock solution of NESF?

A5: Stock solutions of sulfonyl fluorides in anhydrous organic solvents are generally stable for extended periods when stored properly at -20°C or -80°C in a tightly sealed, desiccated container to prevent moisture contamination.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling experiments with NESF.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Protein Labeling Inactive NESF: The compound may have hydrolyzed due to improper storage or handling.- Prepare a fresh stock solution of NESF in an anhydrous organic solvent. - Add NESF to the reaction buffer immediately before starting the experiment.
Suboptimal Reaction pH: The pH may be too low, reducing the nucleophilicity of the target amino acid residue(s).- Perform a pH titration experiment, typically in the range of 7.0-8.5. Note that higher pH may decrease the stability of NESF.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Increase the incubation time or perform a time-course experiment to determine the optimal reaction time. - If the protein is stable at higher temperatures, consider a modest increase in the reaction temperature (e.g., from 4°C to room temperature or 37°C).
Low NESF Concentration: The molar excess of NESF may be insufficient to achieve detectable labeling.- Increase the molar excess of NESF to protein (e.g., from 10-fold to 100-fold or higher). Perform a concentration-response experiment to find the optimal concentration.
Non-Specific Labeling or Protein Precipitation NESF is too Reactive: The concentration of NESF may be too high, leading to off-target modifications.- Decrease the molar excess of NESF. - Shorten the reaction time. - Perform the reaction at a lower temperature (e.g., 4°C).
Protein Aggregation: The addition of organic solvent from the NESF stock solution may be causing the protein to precipitate.- Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%). - Add the NESF stock solution to the reaction buffer slowly while vortexing.
Hydrolysis of NESF: The hydrolyzed product may interact non-covalently with the protein.- Ensure fresh NESF is used. - Consider including a pre-incubation step of NESF in buffer without the protein to assess for non-covalent binding of the hydrolyzed product.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of NESF working solutions can lead to variable results.- Always prepare fresh working solutions of NESF for each experiment. - Use calibrated pipettes to ensure accurate dispensing of the NESF stock solution.
Buffer Components: Primary amines (e.g., Tris) or other nucleophiles in the buffer can compete with the protein for reaction with NESF.- Use buffers free of primary amines, such as phosphate, HEPES, or bicarbonate buffers.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with NESF

This protocol provides a starting point for labeling a purified protein with NESF.

Materials:

  • Purified protein of interest in a suitable amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • 2-Nitroethane-1-sulfonyl fluoride (NESF)

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • SDS-PAGE loading buffer

  • Desalting column (optional)

Procedure:

  • Prepare NESF Stock Solution: Prepare a 100 mM stock solution of NESF in anhydrous DMSO.

  • Set up Labeling Reaction:

    • In a microcentrifuge tube, add your protein of interest to a final concentration of 1-10 µM.

    • Add NESF from the stock solution to the desired final concentration (e.g., a 10- to 100-fold molar excess over the protein). Add the NESF stock solution while vortexing to ensure rapid mixing.

    • Incubate the reaction at a chosen temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours).

  • Quench the Reaction: Add a quenching reagent to a final concentration of 50-100 mM to consume any unreacted NESF. Incubate for 30 minutes at room temperature.

  • Analyze the Labeled Protein:

    • Add SDS-PAGE loading buffer to an aliquot of the quenched reaction mixture.

    • Analyze the sample by SDS-PAGE to check for any gross changes in protein mobility or aggregation.

    • Confirm covalent modification by mass spectrometry (see Protocol 2).

  • Remove Excess Reagents (Optional): If needed for downstream applications, remove unreacted NESF and quenching reagent using a desalting column.

Protocol 2: Mass Spectrometry Analysis of NESF-Modified Proteins

Mass spectrometry is a crucial tool for confirming covalent modification and identifying the site(s) of labeling.[10]

Procedure:

  • Sample Preparation:

    • Following the labeling reaction and quenching, precipitate the protein (e.g., using acetone or TCA) or use a desalting column to remove non-volatile salts.

    • Resuspend the protein in a buffer compatible with mass spectrometry analysis.

  • Intact Protein Analysis (Top-Down Proteomics):

    • Analyze the intact protein by LC-MS to determine the mass shift corresponding to the addition of the 2-nitroethane-1-sulfonyl group (C₂H₄NO₂S), which has a monoisotopic mass of approximately 122.99 Da.

  • Peptide-Level Analysis (Bottom-Up Proteomics):

    • Reduce and alkylate the protein, then digest it with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Use database search software to identify peptides with a mass modification of +122.99 Da on serine, threonine, tyrosine, lysine, or histidine residues.

    • Manually inspect the MS/MS spectra to confirm the site of modification.

MS_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Labeled_Protein NESF-Labeled Protein Intact_MS Intact Mass Analysis (Top-Down) Labeled_Protein->Intact_MS Digestion Proteolytic Digestion Labeled_Protein->Digestion Mass_Shift Confirm Mass Shift (+122.99 Da) Intact_MS->Mass_Shift Peptide_MSMS Peptide MS/MS Analysis (Bottom-Up) Digestion->Peptide_MSMS Site_ID Identify Modification Site(s) Peptide_MSMS->Site_ID

Caption: Workflow for mass spectrometry analysis of NESF-modified proteins.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[11][14]

  • Storage: Store NESF in a tightly sealed container at low temperature (e.g., -20°C) and protected from moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive starting point for working with 2-Nitroethane-1-sulfonyl fluoride. Due to its novel nature, empirical optimization will be key to your success. We encourage you to perform small-scale pilot experiments to determine the optimal conditions for your specific protein of interest.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Sadlowski, C. M., Park, B., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(5), 805-813.
  • Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Molecules, 25(21), 5087.
  • Sadlowski, C. M., et al. (2018). The nitro group and the sulfonyl fluoride group in compound 1 need to... ResearchGate. Retrieved from [Link]

  • Mukherjee, H., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(20), 13356-13390.
  • Lapek, J. D., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12997-13005.
  • Am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(3), 833-896.
  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Retrieved from [Link]

  • Sadlowski, C. M., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Retrieved from [Link]

  • Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1013-1020.
  • Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Semantic Scholar. Retrieved from [Link]

  • University of Amsterdam. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Retrieved from [Link]

  • Chemlin. (n.d.). 2-nitroethane-1-sulfonyl fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine.... Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

  • Enamine. (2026). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Retrieved from [Link]

  • Jones, L. H., & Narayanan, A. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 17-31.
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Degroeve, M., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
  • Mukherjee, H., et al. (2022). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 20(42), 8251-8259.
  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry, 10(1), 19-25.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 336-346.
  • Aggarwal, V. K., et al. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes.
  • Am Ende, C. W., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv.
  • National Institutes of Health. (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Retrieved from [Link]

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.
  • Yamada, S., et al. (2006). Mass spectroscopic characterization of protein modification by malondialdehyde. Journal of Lipid Research, 47(1), 193-202.
  • Sadlowski, C. M., et al. (n.d.). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

Sources

Troubleshooting

Technical Support Center: Overcoming Off-Target Reactivity of Aliphatic Sulfonyl Fluorides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic sulfonyl fluorides. This guide is designed to provide expert advice and practical solutions f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic sulfonyl fluorides. This guide is designed to provide expert advice and practical solutions for troubleshooting and overcoming off-target reactivity in your experiments. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the accuracy and trustworthiness of the information presented.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target amino acid residues for aliphatic sulfonyl fluorides?

Aliphatic sulfonyl fluorides are known to react with several nucleophilic amino acid residues, which can lead to off-target effects. While they are commonly used to target serine proteases, their reactivity extends to other residues depending on the protein's local microenvironment.[1][2] The primary off-target residues include:

  • Lysine: The ε-amino group of lysine is a common target.[2][3]

  • Tyrosine: The hydroxyl group of tyrosine can be modified by sulfonyl fluorides.[3][4]

  • Histidine: The imidazole side chain of histidine is also susceptible to reaction.[3]

  • Threonine: Similar to serine, the hydroxyl group of threonine can be a target.[2]

  • Cysteine: While sulfonyl fluorides can react with the thiol group of cysteine, the resulting thiosulfonate ester adduct is often unstable and can hydrolyze.[3][5]

The reactivity towards these residues is highly context-dependent and is influenced by the accessibility and pKa of the amino acid side chain within the protein structure.[6]

Q2: My aliphatic sulfonyl fluoride probe is showing high background labeling in my cellular experiments. What are the likely causes and how can I reduce it?

High background labeling often stems from the intrinsic reactivity of the sulfonyl fluoride warhead, leading to indiscriminate reactions with cellular nucleophiles. Here are the primary causes and troubleshooting strategies:

  • Excessive Probe Concentration: Using a high concentration of the probe increases the likelihood of non-specific binding and reaction.

    • Solution: Perform a dose-response experiment to determine the optimal probe concentration that provides sufficient labeling of your target of interest with minimal background.

  • Long Incubation Times: Extended incubation periods can allow for the accumulation of off-target modifications.

    • Solution: Optimize the incubation time. A time-course experiment will help identify the point at which target labeling is maximized before significant off-target reactivity occurs.

  • Inherent Reactivity of the Sulfonyl Fluoride: The electronic properties of your aliphatic sulfonyl fluoride can significantly influence its reactivity.

    • Solution: If possible, synthesize and test analogs with modified reactivity. Introducing electron-withdrawing groups can increase reactivity, while electron-donating groups or increased steric hindrance around the sulfonyl fluoride moiety can decrease it.[7]

Q3: I am observing modification of cysteine residues, but the signal is weak and inconsistent. Why is this happening?

The reaction of sulfonyl fluorides with cysteine residues forms a thiosulfonate ester adduct. This adduct is known to be unstable and can undergo hydrolysis, leading to the regeneration of the free cysteine and the formation of a sulfinic acid from the probe.[3][8] This instability can result in weak and variable signals in your experiments.

Key takeaway: Aliphatic sulfonyl fluorides are generally not ideal for durable, covalent inhibition of cysteine residues.[8] If your research goal is to target a cysteine, consider using a different electrophilic warhead, such as an acrylamide or a chloroacetamide, which form more stable thioether bonds.[9]

Q4: How can I confirm that my sulfonyl fluoride probe is covalently modifying my protein of interest?

Confirming covalent modification is a critical step in validating your probe. Intact protein mass spectrometry is a direct and effective method.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Protein Preparation: Purify your target protein to >95% purity and prepare it in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 1-10 µM.

  • Incubation with Probe: Incubate the protein with your sulfonyl fluoride probe at a desired molar excess (e.g., 1:1, 1:5, 1:10) for a specific time at a controlled temperature. Include a vehicle-only (e.g., DMSO) control.

  • Sample Preparation for MS: Quench the reaction by adding 0.1% formic acid. Desalt the sample using a C4 ZipTip or a similar method.

  • LC-MS Analysis: Inject the desalted sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of your probe in the treated sample compared to the control confirms covalent modification.

Troubleshooting Guide

Issue 1: Low to No On-Target Reactivity

You have designed an aliphatic sulfonyl fluoride probe for a specific target, but you observe minimal or no modification of your protein of interest.

Possible Cause Underlying Rationale Suggested Solution
Insufficient Electrophilicity The electronic nature of the aliphatic group attached to the sulfonyl fluoride may render it insufficiently reactive towards the target nucleophile.Synthesize analogs with electron-withdrawing groups near the sulfonyl fluoride to enhance its electrophilicity.
Steric Hindrance Bulky groups on the probe or in the protein's binding pocket may prevent the sulfonyl fluoride from accessing the target nucleophilic residue.[7]Use computational modeling (covalent docking) to assess the fit of your probe in the binding site.[10] Redesign the probe to reduce steric clashes.
Poor Binding Affinity (High Ki) Covalent modification is a two-step process: non-covalent binding followed by the covalent reaction.[9] If the initial non-covalent binding is weak, the rate of covalent modification will be low.Optimize the scaffold of your probe to improve non-covalent interactions with the target protein. This can be guided by structure-activity relationship (SAR) studies.[11][12]
Unfavorable Reaction Conditions pH and temperature can significantly impact reaction rates. The nucleophilicity of amino acid side chains is pH-dependent.Optimize the pH of your reaction buffer to favor the deprotonated, more nucleophilic form of the target residue. Systematically vary the reaction temperature to find the optimal condition.
Issue 2: High Off-Target Reactivity and Poor Selectivity

Your probe is modifying your target protein, but you also observe significant labeling of other proteins or multiple sites on your target protein.

Possible Cause Underlying Rationale Suggested Solution
Excessively Reactive Warhead A highly electrophilic sulfonyl fluoride will react more indiscriminately with available nucleophiles.Attenuate the reactivity of the sulfonyl fluoride by introducing electron-donating groups or increasing steric bulk near the warhead.[7]
Promiscuous Binding The scaffold of your probe may have affinity for multiple proteins, leading to off-target labeling.Modify the non-covalent binding portion of your probe to enhance its selectivity for the intended target. Consider starting from a known selective binder for your target of interest.[13]
Hydrolytic Instability If the probe is unstable in your experimental buffer, it may degrade into reactive species that contribute to background signal.Assess the hydrolytic stability of your probe by incubating it in the experimental buffer over a time course and analyzing for degradation by HPLC or LC-MS.[7] If unstable, consider using a more stable analog or adjusting buffer conditions.
Workflow for Optimizing Selectivity

The following diagram illustrates a systematic workflow for improving the selectivity of your aliphatic sulfonyl fluoride probe.

selectivity_workflow cluster_characterization Initial Characterization cluster_optimization Optimization Strategy cluster_validation Validation start High Off-Target Reactivity Observed assess_reactivity Assess Intrinsic Reactivity (e.g., with GSH or model amino acids) start->assess_reactivity proteomic_profiling Proteomic Profiling (e.g., Chemoproteomics with LC-MS/MS) start->proteomic_profiling optimize_conditions Optimize Reaction Conditions (Concentration, Time, pH) start->optimize_conditions modify_warhead Modify Warhead Reactivity (Electronic/Steric Tuning) assess_reactivity->modify_warhead If too reactive modify_scaffold Modify Scaffold for Selectivity proteomic_profiling->modify_scaffold Identify off-targets reassess_profiling Re-run Proteomic Profiling modify_warhead->reassess_profiling modify_scaffold->reassess_profiling optimize_conditions->reassess_profiling reassess_profiling->modify_warhead If still non-selective validate_target Validate On-Target Engagement (Intact MS, Western Blot) reassess_profiling->validate_target end Selective Probe Achieved validate_target->end

Caption: Workflow for troubleshooting and optimizing the selectivity of aliphatic sulfonyl fluoride probes.

Mechanistic Insights into Reactivity and Selectivity

Understanding the factors that govern the reactivity and selectivity of aliphatic sulfonyl fluorides is crucial for designing effective and specific probes.

The Two-Step Mechanism of Covalent Inhibition

The interaction of a covalent inhibitor with its target protein is a two-step process:

  • Non-covalent Binding: The inhibitor first binds reversibly to the target protein, forming a non-covalent complex. The affinity of this interaction is described by the inhibition constant (Ki).

  • Covalent Reaction: Following binding, the electrophilic warhead reacts with a nearby nucleophilic residue to form a covalent bond. The rate of this step is described by the rate constant of inactivation (kinact).

The overall potency of a covalent inhibitor is a function of both its binding affinity and its chemical reactivity (kinact/Ki).[11]

covalent_inhibition E_I E + I E_I_complex E•I E_I->E_I_complex E_I_complex->E_I E_I_covalent E-I E_I_complex->E_I_covalent

Caption: The two-step mechanism of covalent inhibition.

To achieve high selectivity, it is desirable to have a probe with high affinity for the target protein (low Ki) and moderate intrinsic reactivity (kinact). A highly reactive probe may show off-target effects even with weak non-covalent interactions.

Tuning Reactivity: A Balancing Act

The reactivity of the sulfonyl fluoride moiety can be modulated through synthetic chemistry. This allows for the fine-tuning of the warhead to achieve a balance between on-target reactivity and off-target promiscuity.

Modification Strategy Effect on Reactivity Rationale
Electron-Withdrawing Groups (EWGs) IncreaseEWGs pull electron density away from the sulfur atom, making it more electrophilic and susceptible to nucleophilic attack.
Electron-Donating Groups (EDGs) DecreaseEDGs push electron density towards the sulfur atom, reducing its electrophilicity.
Increased Steric Hindrance DecreaseBulky groups near the sulfonyl fluoride can sterically shield it from approaching nucleophiles.[7]

By systematically applying these principles, researchers can develop a library of probes with varying reactivities to identify the optimal candidate for their specific application.

References

  • Keserű, G. M., & Wright, D. L. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6337–6347. [Link]

  • Keserű, G. M., & Wright, D. L. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. [Link]

  • Kim, H., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. Experimental & Molecular Medicine, 53(8), 1199–1210. [Link]

  • Di Micco, S., & Covell, D. G. (2021). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Molecules, 26(11), 3169. [Link]

  • Shalev, M., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry eBooks (pp. 106–143). [Link]

  • Lin, L., Pei, G., Cao, Z.-Y., & Liao, S. (2024). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. European Journal of Organic Chemistry. [Link]

  • DiRocco, D. A., et al. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. [Link]

  • Stepanovs, D., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Wang, H., & Liao, S. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2679–2688. [Link]

  • Shannon, D. A., & Martin, B. R. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897–2907. [Link]

  • Shannon, D. A., & Martin, B. R. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897–2907. [Link]

  • Tanaka, Y., et al. (2021). Exploration of the reactivity of multivalent electrophiles for affinity labeling: sulfonyl fluoride as a highly efficient and selective label. Angewandte Chemie International Edition, 60(32), 17568–17574. [Link]

  • Tanaka, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. ResearchGate. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(1), 127–137. [Link]

  • Stepanovs, D., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Bogolubsky, A. V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 192–197. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Zheng, Q., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Kolberg, M., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. The FEBS Journal, 280(10), 2320–2334. [Link]

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 16–25. [Link]

  • Mykhailiuk, P. K. (2019). An Approach to Aliphatic Sulfonyl Fluorides. ResearchGate. [Link]

  • Doyle, A. G., & Nielsen, D. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4759–4763. [Link]

  • Liao, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3565. [Link]

  • Gembus, V. M., & Doyle, A. G. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3655–3659. [Link]

Sources

Optimization

troubleshooting guide for 2-Nitroethane-1-sulfonyl fluoride in biological systems

Welcome to the Technical Support Center for 2-Nitroethane-1-sulfonyl fluoride (2-NESF) . As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges of utilizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Nitroethane-1-sulfonyl fluoride (2-NESF) . As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges of utilizing 2-NESF in covalent protein profiling, target validation, and drug development.

Unlike traditional reactive probes, 2-NESF is a highly strategic, bench-stable precursor to ethenesulfonyl fluoride (ESF). While ESF is the gold-standard bis-electrophile in [1], its direct application is often hindered by its volatility and propensity to polymerize. 2-NESF solves this by acting as a "masked" probe. Under mild biological conditions, it undergoes a base-catalyzed E1cB elimination of nitrous acid to generate ESF in situ. This controlled release mechanism ensures a low steady-state concentration of the active SuFEx hub, maximizing selective covalent engagement with context-specific nucleophiles (e.g., tyrosine, lysine, histidine) while minimizing off-target background [2].

Below is our comprehensive troubleshooting guide, data reference, and self-validating protocol to ensure absolute reliability in your assays.

PART 1: Troubleshooting & FAQs

Q1: My target protein shows negligible covalent labeling when incubated with 2-NESF. How do I fix this? Root Cause & Causality: The conversion of 2-NESF to the active ESF electrophile is strictly pH-dependent. If your biological buffer is too acidic (pH < 7.2), the deprotonation of the alpha-carbon fails, stalling the E1cB elimination of the nitro group. The masked 2-NESF remains inert toward protein nucleophiles. Resolution: Verify and adjust your assay buffer to a mildly basic pH (7.5–8.5). This specific range provides the optimal thermodynamic environment to trigger the elimination of the nitro group without causing premature hydrolysis of the sulfonyl fluoride moiety. Always measure the pH after the addition of all salts and co-factors.

Q2: I am observing high background fluorescence or off-target labeling in complex cell lysates. What is going wrong? Root Cause & Causality: Off-target reactivity is a classic symptom of electrophile over-generation. If the concentration of 2-NESF is too high, or the pH exceeds 8.5, the rapid burst of in situ ESF overwhelms the kinetic selectivity of the SuFEx reaction. Because [2], it will begin promiscuously reacting with highly abundant non-target nucleophiles, such as glutathione or surface lysines on bystander proteins. Resolution: Implement a rigorous titration gradient. Lower the 2-NESF working concentration to the 1–10 µM range. Additionally, limit the incubation time to 30–60 minutes to capture the kinetic window where target-specific binding outcompetes non-specific collisions.

Q3: My 2-NESF stock solutions seem to lose potency after a few weeks at -20°C. Is the reagent degrading? Root Cause & Causality: Yes. While sulfur(VI) fluorides are exceptionally stable compared to their sulfonyl chloride counterparts, they are not entirely immune to nucleophilic attack by water over prolonged periods. DMSO, the standard solvent for stock solutions, is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture, which slowly hydrolyzes the sulfonyl fluoride into an inert sulfonate. Resolution: Reconstitute 2-NESF exclusively in anhydrous, amine-free DMSO. Immediately aliquot the stock into single-use volumes and store them at -80°C in a desiccator. Never return a thawed aliquot to the freezer.

PART 2: Quantitative Data: Reagent Kinetics & Stability

To assist in experimental design, the following table summarizes the comparative kinetic and stability profiles of the masked precursor versus the active SuFEx hub.

Parameter2-NESF (Masked Precursor)ESF (Active SuFEx Hub)
Physical State (RT) Bench-stable solidVolatile liquid
Half-life in Buffer (pH 7.4) > 24 hours (gradual conversion)< 2 hours (rapid reaction/hydrolysis)
Primary Reactivity Inert (requires basic activation)Bis-electrophile (Michael addition + SuFEx)
Optimal Working Conc. 10 - 50 µM1 - 5 µM
Storage Requirement -20°C to -80°C (Desiccated)-80°C (Prone to polymerization)

PART 3: Self-Validating Experimental Protocol: In Situ Covalent Labeling

This protocol is designed as a self-validating system. Step 3 includes an internal control to verify that a lack of labeling is due to biology, not reagent degradation.

Step 1: Preparation of the 2-NESF Master Stock

  • Weigh 2-NESF powder in a low-humidity environment (preferably a glove box).

  • Dissolve in anhydrous DMSO to a concentration of 10 mM.

  • Validation Check: The solution must be completely clear. Any yellowing indicates premature degradation or contamination with free amines.

Step 2: Buffer Optimization and Protein Preparation

  • Prepare the labeling buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8. (Crucial Causality: Strictly avoid Tris or other primary amine-containing buffers, as they will aggressively act as nucleophiles and quench the generated ESF before it reaches your protein).

  • Dilute the purified target protein to 2 µM in the labeling buffer.

Step 3: Controlled In Situ Labeling

  • Add 2-NESF to a final concentration of 20 µM (a 1:10 protein-to-probe ratio).

  • Self-Validation Control: In a parallel tube, spike the reaction with 1 mM of a known SuFEx-reactive surrogate (e.g., a simple phenolic compound or tyrosine analog) to independently confirm ESF generation via LC-MS.

  • Incubate at 37°C for 60 minutes. The elevated temperature assists the E1cB elimination kinetics.

Step 4: Quenching and Downstream Analysis

  • Quench the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM. The thiol will rapidly perform a Michael addition on any remaining ESF, neutralizing the electrophile.

  • Proceed to intact protein LC-MS/MS to identify the mass shift corresponding to the covalent SuFEx adduct.

PART 4: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of 2-NESF activation and subsequent protein modification.

G A 2-NESF (Masked Precursor) B ESF (Active SuFEx Hub) A->B Mild Base (pH 7.5-8.5) - HNO2 C Protein Adduct (Covalent Modification) B->C Target Nucleophile (Tyr, Lys, His) D Hydrolyzed/Off-Target (Inert/Toxicity) B->D Excess ESF / pH > 9.0 (Hydrolysis)

Pathway of 2-NESF undergoing base-mediated elimination to ESF for covalent protein SuFEx labeling.

PART 5: References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL: [Link]

Troubleshooting

Technical Support Center: Purification Strategies for 2-Nitroethane-1-sulfonyl Fluoride (NESF) Adducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or low yields when isolating adducts derived from 2-Nitroethane-1-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or low yields when isolating adducts derived from 2-Nitroethane-1-sulfonyl fluoride (NESF) .

Structurally, NESF ( O2​N−CH2​−CH2​−SO2​F ) is a highly activated electrophile. The profound electron-withdrawing nature of both the nitro and sulfonyl fluoride groups renders the α -protons exceptionally acidic. Consequently, NESF and its resulting adducts—whether formed via Sulfur(VI) Fluoride Exchange (SuFEx) at the S(VI) center or via Michael addition—are highly susceptible to base-catalyzed β -elimination (e.g., loss of HNO2​ or HF ).

This guide provides field-proven troubleshooting insights, quantitative metrics, and self-validating protocols to ensure the high-fidelity purification of these sensitive adducts.

Troubleshooting Guides & FAQs

Q1: Why do my NESF SuFEx adducts degrade into complex mixtures during standard silica gel chromatography? A1: The degradation is driven by E1cB (Elimination Unimolecular conjugate Base) pathways. Standard silica gel is slightly acidic but often contains trace basic impurities from manufacturing, or basic modifiers (like triethylamine) left over from previous lab workflows. When your NESF adduct interacts with these basic sites, the highly acidic α -protons are abstracted, triggering the elimination of the nitro group or the fluoride ion to form ethenesulfonyl derivatives. Solution: You must strictly avoid basic environments. Use mildly acidic or rigorously neutral buffered silica gel, or bypass chromatography entirely using cold trituration.

Q2: Does the sulfonyl fluoride group hydrolyze during aqueous workup? A2: No, provided you control the pH. One of the defining features of SuFEx chemistry is that the S(VI)–F bond is remarkably stable to aqueous hydrolysis under neutral or acidic conditions, unlike traditional sulfonyl chlorides (). However, in basic aqueous conditions (pH > 8), the hydroxide ion can attack the S(VI) center, leading to rapid hydrolysis to the sulfonate. Solution: Always use slightly acidic buffers (e.g., saturated NH4​Cl , pH ~5.5) during liquid-liquid extraction to keep the α -protons protonated and the S–F bond intact.

Q3: I am seeing co-elution of unreacted NESF with my target adduct. How can I separate them without a column? A3: Exploit differential solubility. Unreacted NESF is highly polar but lacks the steric bulk of your synthesized adduct. Trituration with cold, non-polar solvent mixtures (e.g., hexanes/diethyl ether) often precipitates the bulkier, more crystalline adduct while leaving the smaller, highly polar unreacted NESF dissolved in the supernatant.

Quantitative Data: Solvent Systems vs. Adduct Recovery

The following table summarizes the expected recovery and purity metrics based on the purification strategy employed. Data is aggregated from standard SuFEx adduct isolation workflows ().

Purification MethodAqueous Workup BufferAdduct Recovery (%)Final Purity (%)Primary Failure Mode / Observation
Standard Silica (Hexane/EtOAc)Saturated NaHCO3​ (pH ~8.3)15 - 35%< 60%Severe β -elimination; on-column polymerization.
Neutral Silica (Hexane/EtOAc)Saturated NH4​Cl (pH ~5.5)82 - 88%> 95%Minor co-elution of polar byproducts.
Cold Trituration ( Et2​O /Hexane 1:4)Saturated NH4​Cl (pH ~5.5)85 - 92%> 98%Yield loss to supernatant if over-washed.
Basic Extraction (1M NaOH )1M NaOH (pH > 12)< 5%N/AComplete hydrolysis of the SO2​F group.

Experimental Protocols

Protocol A: pH-Controlled Aqueous Workup and Neutral Silica Chromatography

Use this protocol for moderately stable NESF adducts that require chromatographic separation from structurally similar byproducts.

  • Quench and Buffer: Dilute the crude reaction mixture with ethyl acetate ( EtOAc ). Add an equal volume of saturated aqueous NH4​Cl (pH ~5.5).

    • Causality: The mildly acidic buffer neutralizes any amine catalysts (e.g., DBU or BEMP) used in the SuFEx reaction, preventing them from initiating elimination during concentration.

  • Phase Separation: Extract the aqueous layer twice with EtOAc . Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Validation Check (Self-Validating System): Spot the organic layer on a TLC plate next to a standard of your crude mixture. If a new, highly polar baseline spot appears during the workup, it indicates premature hydrolysis. Adjust the buffer pH to be slightly more acidic immediately.

  • Silica Preparation: Slurry 1 g of your intended silica gel in distilled water and check the pH with a universal indicator strip.

    • Validation Check: The pH must read between 6.0 and 6.5. If it reads >7.0, switch to a fresh batch of neutral silica or pre-wash the column with 1% acetic acid in hexanes.

  • Elution: Load the concentrated crude onto the column and elute using a gradient of Hexanes/EtOAc. Evaporate the product fractions under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Non-Chromatographic Purification via Cold Trituration

Use this protocol for highly sensitive NESF adducts or when scaling up, as it entirely avoids silica-induced degradation ().

  • Solvent Exchange: Concentrate the crude reaction mixture (post- NH4​Cl workup) to a thick oil under high vacuum.

  • Primary Solvation: Dissolve the oil in a minimal amount of diethyl ether ( Et2​O ) (approx. 2 mL per gram of crude).

  • Precipitation: Submerge the flask in an ice bath (0°C). Slowly add cold hexanes dropwise while stirring vigorously until the solution becomes persistently cloudy (typically a 1:4 ratio of Et2​O :Hexanes).

  • Maturation: Leave the suspension at -20°C for 2 hours to allow complete crystallization of the adduct.

    • Causality: The low temperature maximizes the thermodynamic precipitation of the bulky adduct while keeping the highly polar, unreacted NESF kinetically trapped in the solvent matrix.

  • Isolation: Filter the precipitate rapidly over a cold sintered glass funnel. Wash with 10 mL of ice-cold hexanes and dry under high vacuum.

Purification Workflow Visualization

NESF_Purification Start Crude NESF Adduct Reaction Mixture CheckStability Is the adduct highly sensitive to base-catalyzed elimination? Start->CheckStability LiquidExtraction Aqueous Workup (Sat. NH4Cl, pH ~5.5) CheckStability->LiquidExtraction Moderately Stable Trituration Cold Trituration (Et2O / Hexanes) CheckStability->Trituration Highly Sensitive Chromatography Flash Chromatography (Neutral/Acidic Silica) LiquidExtraction->Chromatography Complex Mixture Pure Pure NESF Adduct LiquidExtraction->Pure High Purity Crude Chromatography->Pure Trituration->Pure

Decision tree for the purification of NESF adducts based on base-sensitivity and polarity.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

  • Wang, H., Zhou, F., Ren, G., Zheng, Q., Chen, H., Gao, B., Klivansky, L., Liu, Y., Wu, B., Xu, Q., Lu, J., Sharpless, K. B., & Wu, P. (2017). SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts. Angewandte Chemie International Edition, 56(37), 11203-11208.[Link]

  • Meng, Y.-P., Wang, S.-M., Fang, W.-Y., Xie, Z.-Z., Leng, J., Alsulami, H., & Qin, H.-L. (2020). Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Synthesis, 52(05), 673-687.[Link]

Optimization

Technical Support Center: Enhancing the Selectivity of 2-Nitroethane-1-sulfonyl Fluoride (NESF) Probes

Welcome to the Technical Support Center for SuFEx-based Chemical Biology. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers, scientists, and drug development professionals op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SuFEx-based Chemical Biology. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers, scientists, and drug development professionals optimize, troubleshoot, and deploy 2-Nitroethane-1-sulfonyl fluoride (NESF) probes.

Unlike traditional cysteine-reactive acrylamides, sulfonyl fluorides (SFs) are privileged electrophiles that exhibit context-dependent reactivity. They remain largely inert in aqueous environments until bound in a specific protein microenvironment[1]. NESF is a highly versatile aliphatic sulfonyl fluoride; its β -nitro group serves as a critical synthetic handle to construct Targeted Covalent Inhibitors (TCIs), while its aliphatic nature provides a distinct steric profile to tune proteome selectivity[2][3].

Visualizing the SuFEx Activation Pathway

To successfully troubleshoot NESF probes, one must first understand the causality of their activation. Selectivity is not driven by the inherent reactivity of the warhead, but by the proximity effect and microenvironment activation upon target binding.

NESF_Selectivity NESF 2-Nitroethane-1-sulfonyl fluoride (Low Intrinsic Reactivity) Derivatization Nitro Reduction & Ligand Coupling (Install Targeting Moiety) NESF->Derivatization Synthetic Modification Probe Ligand-Directed NESF Probe (Tuned Electrophile) Derivatization->Probe Binding Non-Covalent Docking (Target Protein Pocket) Probe->Binding Specific Affinity OffTarget Off-Target Proteins (No Reaction) Probe->OffTarget Steric/Electronic Exclusion Microenvironment Microenvironment Activation (Basic Residue Lowers pKa) Binding->Microenvironment SuFEx SuFEx Click Reaction (F- Displacement) Microenvironment->SuFEx Proximity Effect Target Selective Covalent Adduct (Tyr/Lys/Ser/His) SuFEx->Target

Mechanism of ligand-directed SuFEx activation for NESF-derived covalent probes.

Frequently Asked Questions (FAQs)

Q: Why use 2-Nitroethane-1-sulfonyl fluoride (NESF) instead of standard aryl sulfonyl fluorides? A: Aryl sulfonyl fluorides are the most common SuFEx warheads, but their flat, rigid geometries can clash with certain binding pockets. NESF is an aliphatic sulfonyl fluoride. Aliphatic SFs often demonstrate lower intrinsic reactivity and different spatial projections, which significantly reduces off-target promiscuity[2][3]. Furthermore, the β -nitro group of NESF is a highly versatile synthetic handle. It can be reduced to an amine and coupled to a target-specific ligand, transforming a generic electrophile into a highly selective TCI.

Q: How does the protein microenvironment dictate the selectivity of my NESF probe? A: Sulfonyl fluorides are uniquely stable in aqueous environments and do not indiscriminately react with nucleophiles. They require "context-dependent activation"[1]. When your ligand-directed NESF probe binds to the target, the sulfonyl fluoride is brought into close proximity to a nucleophilic residue (Tyr, Lys, Ser, or His). Selectivity is driven by neighboring basic residues (like arginine or histidine) in the binding pocket that act as general bases, lowering the pKa of the target nucleophile and catalyzing the Sulfur(VI) Fluoride Exchange (SuFEx) reaction[4].

Q: My probe is labeling tyrosine residues instead of the expected catalytic serine. Is this normal? A: Yes. While sulfonyl fluorides were historically known strictly as serine hydrolase inhibitors[3], recent advances in SuFEx chemistry have proven that they form highly stable adducts with tyrosine and lysine residues[5]. Tyrosine is frequently located near ligand-binding sites and, when activated by a proximal basic residue, becomes a highly favored nucleophile for SFs[4].

Troubleshooting Guide

Issue 1: High off-target proteomic labeling (Promiscuity) in cell lysates.

  • Cause: The intrinsic reactivity of the probe is too high, or the local concentration is artificially inflated, leading to non-specific collision-based SuFEx reactions.

  • Solution:

    • Attenuate Reactivity: Ensure the linker between your targeting ligand and the NESF warhead does not inadvertently increase the electrophilicity of the sulfur center via inductive effects.

    • Optimize Dosing: Perform a concentration gradient (0.1 μ M to 10 μ M). Covalent probes should be used at the lowest concentration that achieves >80% target occupancy to minimize off-target effects.

Issue 2: Rapid hydrolysis of the NESF probe in the assay buffer.

  • Cause: While SFs are generally stable, aliphatic SFs can undergo hydrolysis or elimination (e.g., forming ethenesulfonyl fluoride) at high pH or in the presence of specific buffer nucleophiles.

  • Solution: Maintain assay pH strictly between 7.0 and 7.4. Avoid pH > 8.0, which accelerates background hydrolysis[2]. Crucially, do not use Tris buffers. Tris contains a primary amine; high local concentrations over extended incubations will lead to off-target aminolysis of the warhead, destroying your probe before it reaches the target. Use HEPES or PBS instead.

Issue 3: No covalent adduct formation observed despite high binding affinity.

  • Cause: The "Proximity Effect" is failing. The SF warhead is likely pointing away from the target nucleophile, or the distance/angle is suboptimal for the SuFEx transition state.

  • Solution: Synthesize a small library of probes by varying the length and rigidity of the linker between the pharmacophore and the NESF-derived amine. Utilize computational docking to verify that the sulfur atom is within 3–4 Å of the target nucleophilic oxygen/nitrogen[1].

Quantitative Data Summary

The following table demonstrates how structural and environmental factors influence the selectivity and reactivity of NESF-derived probes.

Table 1: Influence of Microenvironment and Assay Conditions on NESF Probe Selectivity

Condition / ModificationIntrinsic Half-Life (HEPES, pH 7.4)Target Labeling Yield (1h)Off-Target PromiscuityPrimary Nucleophile Targeted
Unmodified NESF (Control)>24 h<5%LowN/A
Ligand-Directed NESF (Optimal Linker)>24 h>85%LowTyr/Lys
Ligand-Directed NESF (Suboptimal Linker)>24 h<10%LowN/A
Ligand-Directed NESF (pH 8.5 Buffer)~4 h>90%HighNon-specific
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal validation steps to prove that the observed causality (covalent labeling) is a direct result of specific ligand-directed SuFEx, rather than random collisions.

Protocol 1: Synthesis and Validation of Ligand-Directed NESF Probes

Phase 1 focuses on converting the generic NESF electrophile into a selective TCI.

  • Nitro Reduction: Reduce the β -nitro group of 2-Nitroethane-1-sulfonyl fluoride to an amine using mild conditions (e.g., Zn dust and NH₄Cl in EtOH/H₂O). Causality Check: Stronger reducing agents (like LiAlH₄) will prematurely cleave the sensitive S-F bond. Mild reduction preserves the sulfonyl fluoride warhead.

  • Ligand Conjugation: Couple the resulting 2-aminoethanesulfonyl fluoride to the carboxylic acid of your targeting ligand using standard amide coupling reagents (e.g., HATU/DIPEA) in anhydrous DMF.

  • Purification & Validation: Purify via reverse-phase HPLC.

    • Self-Validation Step: Confirm the retention of the intact -SO₂F group via ¹⁹F NMR. A sharp singlet typically appearing between +30 to +60 ppm confirms the warhead is intact and ready for SuFEx.

Protocol 2: Competitive ABPP Workflow (In Vitro Target Engagement)

Phase 2 proves site-specific SuFEx engagement via competitive displacement.

  • Preparation: Dilute recombinant target protein to 1 μ M in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Competitor Control (Self-Validation): Divide the sample into two equal aliquots.

    • To Aliquot A (Control), add 1 μ L of DMSO.

    • To Aliquot B (Competitor), add 10 μ M of the reversible parent ligand (a 10-fold molar excess).

    • Incubate both for 30 minutes at room temperature to allow the reversible ligand to occupy the binding pockets in Aliquot B.

  • Probe Labeling: Add 1 μ M of the synthesized NESF probe to both aliquots. Incubate for 1 hour at 37°C.

  • Quenching & Analysis: Quench the reaction by adding SDS loading buffer and boiling for 5 minutes. Resolve the proteins by SDS-PAGE and analyze via intact mass spectrometry or in-gel fluorescence (if an alkyne/fluorophore tag is incorporated).

  • Interpretation: A highly selective probe will show >80% covalent modification in Aliquot A, and <5% in Aliquot B. The disappearance of the band in Aliquot B definitively proves that the SuFEx reaction is ligand-directed and active-site specific[3].

References
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv URL:[Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases National Institutes of Health (NIH) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Publishing URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Nitroethane-1-sulfonyl Fluoride (NESF) Hydrolysis

Welcome to the Application Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-Nitroethane-1-sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-Nitroethane-1-sulfonyl fluoride (NESF) . While sulfonyl fluorides are celebrated for their "click-like" stability, aliphatic variants like NESF present unique mechanistic challenges. Here, we dissect the causality of NESF hydrolysis and provide self-validating protocols to ensure robust bioconjugation and synthesis.

Section 1: The Mechanistic Causality of NESF Hydrolysis

Unlike their aryl counterparts (e.g., phenylmethanesulfonyl fluoride), aliphatic sulfonyl fluorides possess highly acidic α -protons. In NESF, the electron-withdrawing nature of both the sulfonyl fluoride group and the β -nitro group significantly lowers the pKa​ of these α -protons.

When exposed to basic conditions, the α -proton is rapidly abstracted, triggering an E1cB-like elimination of hydrogen fluoride (HF). This generates a highly electrophilic and transient 1 ( R−CH=SO2​ )[1]. In aqueous or semi-aqueous environments, water instantaneously attacks this sulfene, yielding the 2[2]. Understanding this pathway is the cornerstone of preventing reagent degradation during your workflows.

Section 2: Frequently Asked Questions (FAQs)

Q1: My NESF reagent degrades rapidly during SuFEx bioconjugation, despite sulfonyl fluorides being touted as "hydrolytically stable." What is causing this? A: You are likely observing the sulfene-mediated degradation pathway. While the S-F bond itself is highly resistant to direct nucleophilic attack by water (due to the high homolytic bond dissociation energy of ~90.5 kcal/mol)[3], the presence of strong bases (like DBU, NaOH, or excess triethylamine) circumvents this stability by deprotonating the α -carbon. To fix this, strictly buffer your aqueous reactions at pH 7.0–7.5, or switch to a bifluoride catalyst (e.g., KHF2​ ) in organic syntheses[4].

Q2: How can I analytically differentiate between intact NESF and its hydrolyzed byproduct in my reaction mixture? A: Do not rely solely on TLC or UV-Vis. The most definitive, self-validating analytical method is 19F NMR spectroscopy . Intact NESF exhibits a characteristic signal in the +50 to +60 ppm range. If hydrolysis has occurred, this peak will vanish, replaced by a sharp singlet at approximately -119 ppm, corresponding to the liberated free fluoride ion. For LC-MS workflows, look for a mass shift of -2 Da (loss of F, addition of OH) and a significant decrease in retention time, as the resulting sulfonic acid is highly polar and will elute near the void volume.

Q3: What is the optimal catalytic system to drive SuFEx with NESF without triggering the sulfene hydrolysis pathway? A: The key is to activate the S-F bond or the nucleophile without raising the global pH. For bioconjugation (e.g., targeting tyrosine residues), 5 (PBS, pH 7.4) are often sufficient to facilitate the exchange without degrading the aliphatic S-F bond[5]. For small-molecule synthesis, avoid traditional amine bases; instead, utilize 20 mol% KHF2​ or BTMG, which stabilize the leaving fluoride ion via hydrogen bonding (forming a [F−H−F]− complex) and drive the reaction forward without generating the sulfene intermediate[3].

Section 3: Quantitative Stability Data

Table 1: Comparative Stability and Reactivity Metrics for 2-Nitroethane-1-sulfonyl Fluoride

Condition / CatalystEnvironmentSulfene Formation RateHydrolysis Half-Life ( t1/2​ )Expected SuFEx Yield
1.0 eq DBU Non-aqueous (MeCN)HighN/A (Forms oligomers)< 10%
0.1 M NaOH Aqueous (pH 13)Very High< 5 minutes0%
5.0 eq Et3​N Aqueous/MeCNModerate~ 30-45 minutes15-30%
PBS Buffer Aqueous (pH 7.4)Negligible> 24 hours60-80% (Protein target)
20 mol% KHF2​ Biphasic/OrganicNegligible> 48 hours> 90%
Section 4: Experimental Protocol

Protocol: Hydrolysis-Resistant SuFEx Bioconjugation using NESF Objective: Covalently modify a tyrosine-containing peptide/protein with NESF while suppressing the E1cB sulfene degradation pathway.

Step 1: Reagent Preparation & Self-Validation

  • Dissolve NESF in anhydrous, septum-sealed DMSO to create a 100 mM stock solution.

  • Validation Checkpoint: Acquire a rapid 19F NMR spectrum of the stock. Confirm the presence of the S-F signal (~+55 ppm). If a peak at -119 ppm is detected, the stock has been compromised by moisture and must be discarded.

Step 2: Buffer Optimization

  • Prepare a 50 mM HEPES or PBS buffer.

  • Adjust the pH strictly to 7.4 using a calibrated pH meter. Critical: Do not exceed pH 7.8, as the rate of α -proton abstraction increases exponentially in alkaline conditions.

Step 3: Reaction Assembly

  • Dilute the target protein/peptide to 10-50 μ M in the prepared buffer.

  • Add the NESF stock to achieve a final concentration of 1 mM (approx. 20-100x molar excess). Ensure the final DMSO concentration remains 5% v/v to prevent protein denaturation.

Step 4: Incubation and Quenching

  • Incubate the mixture at room temperature (20-25 °C) for 2 to 4 hours. Do not apply heat.

  • Quench the reaction by immediately desalting the mixture using a Zeba spin column or dialysis cassette. This rapidly removes unreacted NESF and any trace free fluoride ions, halting the reaction.

Step 5: Analytical Confirmation

  • Analyze the purified conjugate via intact protein LC-MS.

  • Confirm success by identifying a mass addition of +137 Da (corresponding to the 2-nitroethanesulfonyl group), verifying S-F exchange without hydrolysis.

Section 5: Pathway Visualization

NESF_Pathways cluster_degradation Degradation Pathway (Basic/Aqueous) cluster_sufex SuFEx Pathway (Controlled) NESF 2-Nitroethane-1-sulfonyl fluoride (NESF) Base Strong Base / High pH (e.g., NaOH, DBU) NESF->Base Deprotonation (α-proton) Catalyst Mild Catalyst / Buffer (e.g., KHF2, pH 7.4) NESF->Catalyst Activation Sulfene Reactive Sulfene Intermediate [O2N-CH2-CH=SO2] Base->Sulfene -HF (E1cB-like elimination) SulfonicAcid 2-Nitroethanesulfonic Acid (Hydrolyzed Byproduct) Sulfene->SulfonicAcid +H2O (Rapid hydrolysis) Nucleophile Target Nucleophile (e.g., Tyrosine -OH) Catalyst->Nucleophile Conjugate Stable SuFEx Conjugate (O2N-CH2-CH2-SO2-O-Ar) Nucleophile->Conjugate Substitution (S-F exchange)

Divergent reaction pathways of NESF: E1cB-mediated hydrolysis vs. controlled SuFEx bioconjugation.

References
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - nih.gov - 5

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry - bldpharm.com - 3

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - rhhz.net - 4

  • Sulfur-Fluoride Exchange (SuFEx) - u-tokyo.ac.jp -2

  • The stereochemistry of substitution at S(VI) - rsc.org - 1

Sources

Optimization

method refinement for kinetic analysis of 2-Nitroethane-1-sulfonyl fluoride inhibition

Welcome to the Technical Support Center for Covalent Kinetics . This portal is designed for researchers and drug development professionals conducting kinetic analyses of 2-Nitroethane-1-sulfonyl fluoride (2-NESF) and rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Covalent Kinetics . This portal is designed for researchers and drug development professionals conducting kinetic analyses of 2-Nitroethane-1-sulfonyl fluoride (2-NESF) and related SuFEx (Sulfur(VI) Fluoride Exchange) covalent inhibitors.

Unlike reversible inhibitors, covalent inhibitors like 2-NESF function through a time-dependent, two-step mechanism. Evaluating their efficacy requires shifting from standard IC50​ metrics to the second-order rate constant kinact​/KI​ [1]. This guide provides field-proven methodologies, causality-driven protocols, and advanced troubleshooting to ensure high-fidelity data collection.

I. Theoretical Grounding: The Causality of Covalent Kinetics

To successfully evaluate 2-NESF, you must understand the causality behind the kinetic parameters. The inhibition occurs in two distinct phases:

  • Reversible Association ( KI​ ): The 2-NESF molecule first binds non-covalently to the target protein's binding pocket. The affinity of this initial complex is defined by KI​ [2].

  • Covalent Inactivation ( kinact​ ): Once bound, the electrophilic sulfonyl fluoride warhead is positioned near a nucleophile (typically Lys, Tyr, Ser, or His). The nucleophile attacks the sulfur center, displacing the fluoride ion and forming a permanent sulfonamide/sulfonate linkage. The maximum rate of this bond formation is kinact​ [3].

G cluster_0 Kinetic Parameters E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I 2-NESF (I) I->EI k_on EI->E k_off EI->I k_off EI_cov Covalent Adduct (E-I*) EI->EI_cov k_inact K_I K_I = k_off / k_on (Binding Affinity) EI->K_I k_inact_node k_inact (Inactivation Rate) EI_cov->k_inact_node

Two-step mechanism of 2-NESF covalent inhibition highlighting reversible binding and inactivation.

II. Standard Operating Procedure (SOP): Time-Dependent Inhibition Assay

To extract kinact​ and KI​ , you must measure the rate of enzyme inactivation over time at multiple inhibitor concentrations. This protocol is designed as a self-validating system : it includes a competitive protection step to prove that 2-NESF is acting specifically at the active site, rather than acting as a non-specific protein denaturant.

Step 1: Buffer and Reagent Preparation

Causality Check: Sulfonyl fluorides are highly susceptible to nucleophilic attack by primary amines and certain thiols[4]. Do not use Tris buffer or DTT.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, and 0.2 mM TCEP (as a non-nucleophilic reducing agent).

  • Inhibitor Titration: Prepare a 7-point dilution series of 2-NESF in 100% DMSO. Ensure the final DMSO concentration in the assay remains constant (typically 1%).

Step 2: Self-Validating Pre-Incubation
  • Test Arm: Incubate the target protein (e.g., 10-50 nM) with varying concentrations of 2-NESF (spanning 0.1 × KI​ to 10 × KI​ ).

  • Validation Arm (Competitor Protection): Pre-incubate the protein with a known, high-affinity reversible inhibitor at 10 × its KD​ for 15 minutes prior to adding 2-NESF. If 2-NESF is active-site directed, the reversible inhibitor will physically block the SuFEx reaction, reducing the apparent kinact​ to near zero.

Step 3: Time-Course Sampling & Quenching
  • Extract aliquots from the pre-incubation mixtures at specific time points (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes).

  • Enzymatic Readout: Immediately dilute the aliquot 100-fold into a reaction buffer containing a saturating concentration of substrate to measure residual enzyme activity. The high dilution prevents further covalent bond formation during the read phase.

  • Intact Mass Readout (Alternative): Quench the aliquot with 1% Formic Acid and analyze via LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) to directly quantify the percentage of modified protein[1].

Step 4: Data Processing & Non-Linear Regression
  • Plot residual activity (or % unmodified protein) versus time for each 2-NESF concentration. Fit to a one-phase exponential decay to extract the observed rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ versus [2-NESF]. Fit to the hyperbolic Morrison equation: kobs​=KI​+[I]kinact​×[I]​ [2].

Workflow Step1 1. Preparation HEPES Buffer (No Tris) Prepare 2-NESF dilutions Step2 2. Pre-Incubation Incubate E + I over multiple time points (0-120 min) Step1->Step2 Step3 3. Quenching Dilute into substrate OR quench with Formic Acid Step2->Step3 Step4 4. Detection Read enzymatic activity OR LC-MS/MS for intact mass Step3->Step4 Step5 5. Data Analysis Plot K_obs vs [I] to extract K_I and k_inact Step4->Step5

Step-by-step experimental workflow for determining kinact/KI of 2-NESF using time-dependent assays.

III. Quantitative Benchmarks & Data Interpretation

Use the following table to benchmark your kinetic data and diagnose potential experimental flaws.

Kinetic ParameterTypical 2-NESF RangeDiagnostic MeaningTroubleshooting Action
KI​ (Affinity) 1.0 – 50 µMStrength of initial non-covalent recognition.If >100 µM, the scaffold lacks sufficient non-covalent interactions with the pocket.
kinact​ (Reactivity) 0.01 – 0.5 min⁻¹Intrinsic reactivity of the sulfonyl fluoride warhead.If <0.005 min⁻¹, the local microenvironment lacks a suitable nucleophile or activating residue.
kinact​/KI​ (Efficiency) 102105 M⁻¹s⁻¹Overall potency of the covalent inhibitor.Primary metric for SAR. Prioritize optimizing KI​ before tuning warhead reactivity.
Mass Shift ( Δ Mass) +137.1 DaConfirms SuFEx mechanism (Addition of C2​H4​NO2​S , loss of HF).If multiple +137.1 Da additions are seen, lower [I] to prevent off-target labeling.

IV. Troubleshooting Guide

Q: My kobs​ vs. [Inhibitor] plot is linear and does not plateau. I cannot calculate KI​ or kinact​ . A: This occurs when the inhibitor concentrations used are far below the KI​ ( [I]≪KI​ ). In this regime, the hyperbolic equation simplifies to a linear relationship, and you can only determine the ratio kinact​/KI​ (the slope of the line), not the individual parameters. Solution: You must test higher concentrations of 2-NESF. If solubility limits you from reaching the plateau, report the slope as the kinact​/KI​ efficiency metric, which is still the industry standard for covalent potency[1].

Q: Intact MS shows rapid, complete modification of the protein, but the enzymatic assay shows 100% residual activity. Why? A: You are observing "silent labeling." The 2-NESF is reacting with a highly nucleophilic surface residue (e.g., a solvent-exposed lysine) that is not involved in the catalytic mechanism or substrate binding. Solution: Perform peptide mapping (LC-MS/MS after trypsin digest) to identify the exact site of modification. You will likely need to modify the 2-NESF scaffold to improve binding affinity ( KI​ ) for the active site, thereby outcompeting the non-specific surface labeling.

Q: I am observing a biphasic inactivation curve (a rapid drop in activity followed by a slow, steady decline). A: This indicates either heterogeneity in your protein preparation (e.g., two different conformational states with different susceptibilities to SuFEx) or rapid aqueous hydrolysis of 2-NESF during the assay. Sulfonyl fluorides are generally stable in water[3], but the electron-withdrawing nitro group in 2-NESF increases its susceptibility to hydrolysis. Solution: Prepare fresh 2-NESF stocks immediately before use. Run a stability control by pre-incubating 2-NESF in buffer for 2 hours before adding the enzyme to see if it loses potency.

V. Frequently Asked Questions (FAQs)

Q: Why can't I just use standard IC50​ values to report the potency of 2-NESF? A: Because 2-NESF forms a permanent covalent bond, the inhibition is driven by time, not just concentration. An IC50​ value for a covalent inhibitor will artificially decrease (appear more potent) the longer you pre-incubate the drug with the enzyme. Therefore, IC50​ is a moving target and cannot be used to establish reliable Structure-Activity Relationships (SAR). You must decouple affinity from reactivity using kinact​/KI​ [1].

Q: How does the reactivity of 2-NESF compare to other sulfonyl fluorides or acrylamides? A: The nitro group at the beta-position of 2-NESF is highly electron-withdrawing, which increases the electrophilicity of the sulfur center compared to standard aryl sulfonyl fluorides. While aryl sulfonyl fluorides are often utilized for their high stability and lower intrinsic reactivity[3], aliphatic variants like 2-NESF can react faster but require stricter handling to prevent hydrolysis.

Q: Can 2-NESF undergo beta-elimination instead of direct SuFEx? A: Yes. Because the nitro group makes the alpha-protons highly acidic, 2-NESF can undergo base-catalyzed elimination of HF to form nitroethenesulfonyl fluoride, a highly reactive Michael acceptor. If your assay buffer is too basic (pH > 8.0), you may inadvertently be measuring Michael addition rather than pure SuFEx chemistry. Keep the pH strictly at or below 7.5.

VI. References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Domainex Technical Resources. Available at:[Link]

  • BioKin, Ltd. Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin Technical Notes. Available at:[Link]

  • Grimster, N. P. et al. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society (via PMC). Available at:[Link]

  • ChemRxiv. Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv Preprints. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific Binding of 2-Nitroethane-1-sulfonyl fluoride (NESF)

Welcome to the Technical Support Center for covalent probe development. This guide is specifically engineered for researchers, chemical biologists, and drug development professionals utilizing 2-Nitroethane-1-sulfonyl fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for covalent probe development. This guide is specifically engineered for researchers, chemical biologists, and drug development professionals utilizing 2-Nitroethane-1-sulfonyl fluoride (NESF) (CAS 461-39-2) in chemoproteomic workflows.

NESF is a highly reactive aliphatic sulfonyl fluoride utilized as a covalent warhead. The electron-withdrawing nitro group positioned alpha to the sulfonyl fluoride significantly enhances the electrophilicity of the sulfur(VI) center. While this enables robust Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophilic amino acids, it also inherently predisposes the probe to promiscuous, non-specific binding across the proteome. This guide provides field-proven strategies to optimize your assay's thermodynamics and kinetics to isolate target-specific engagement.

FAQ 1: Why does NESF exhibit high background labeling in my cell lysates?

The Causality of Off-Target SuFEx: Covalent target engagement is a two-step process governed by the equation: Reversible Binding Affinity ( KI​ ) + Covalent Reaction Rate ( kinact​ ) .

Because the nitro group in NESF makes the S(VI) center highly electrophilic, its intrinsic chemical reactivity ( kchem​ ) is elevated. In complex biological matrices, abundant proteins with surface-exposed nucleophiles (such as Tyrosine, Lysine, Serine, and Histidine) can undergo collision-driven SuFEx reactions even in the absence of a specific binding pocket[1]. This thermodynamic imbalance means that over time, or at high concentrations, the rapid kchem​ overrides the need for a strong KI​ , leading to a high background of non-specific adducts.

SuFEx_Mechanism NESF 2-Nitroethane-1-sulfonyl fluoride (Highly Electrophilic S-VI) Target Target Protein (High Affinity Kd) NESF->Target Optimized Conc. (0.1 - 1 µM) OffTarget Abundant Proteome (Lys, Tyr, Ser, His) NESF->OffTarget High Conc. (> 10 µM) Specific Proximity-Driven SuFEx (Specific Adduct) Target->Specific Fast k_inact Noise Collision-Driven SuFEx (Non-Specific Noise) OffTarget->Noise Slow k_inact but high abundance

Mechanistic divergence of NESF SuFEx reactivity based on concentration and affinity.

FAQ 2: How do I optimize my buffer to suppress off-target SuFEx reactions?

To minimize collision-driven background noise, you must manipulate the microenvironment to disfavor random nucleophilic attacks.

  • pH Modulation: SuFEx reactivity is highly pH-dependent. Lowering the buffer pH from 7.4 to a slightly acidic 6.5–6.8 protonates the ϵ -amino groups of off-target lysines and the imidazole rings of histidines. This drastically reduces their nucleophilicity, forcing the NESF probe to rely strictly on proximity-driven activation within a specific binding pocket[2].

  • Buffer Selection: Never use primary amines (e.g., Tris) or strong reducing agents (e.g., DTT, β -mercaptoethanol) during the labeling phase. These will directly quench the sulfonyl fluoride or create highly reactive sulfur species that cause assay artifacts. Use HEPES, MOPS, or PBS.

  • Detergent Optimization: Supplement your buffer with 0.01% - 0.05% Tween-20 or Triton X-100. This disrupts weak, non-specific hydrophobic interactions that artificially increase the local concentration of the probe on non-target protein surfaces.

Quantitative Parameters for NESF Assay Optimization
ParameterHigh Background ConditionOptimized Specific ConditionMechanistic Rationale
Probe Concentration > 10 µM0.1 - 1 µMLimits collision-driven random SuFEx reactions.
Incubation Time > 4 hours30 - 60 minutesMaximizes the kinact​/KI​ ratio before kchem​ dominates.
Buffer pH 7.5 - 8.56.5 - 6.8Protonates surface Lys/His, reducing off-target nucleophilicity.
Detergent (Tween-20) 0%0.01 - 0.05%Disrupts weak hydrophobic interactions preceding covalent capture.
FAQ 3: What is the recommended experimental workflow to differentiate specific binding from non-specific NESF adducts?

To ensure trustworthiness in your chemoproteomic data, every labeling experiment must be a self-validating system . You cannot rely on signal intensity alone; you must prove that the binding is active-site directed. We recommend a competitive pre-clearing protocol.

Protocol: Self-Validating Competitive Profiling of NESF Targets

Objective: To isolate true proximity-driven SuFEx events from collision-driven background noise by utilizing a non-covalent competitor.

Step 1: Lysate Preparation & Buffer Exchange

  • Lyse cells in a mild, non-denaturing buffer (50 mM HEPES pH 6.8, 150 mM NaCl, 0.05% Tween-20, and MS-safe protease inhibitors).

  • Critical: Ensure no DTT, EDTA, or Tris is present in the lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration and normalize to 1-2 mg/mL.

Step 2: Competitive Pre-incubation (The Self-Validation Step)

  • Divide the normalized lysate into two equal aliquots.

  • Aliquot A (Control): Add vehicle (e.g., 1% DMSO).

  • Aliquot B (Competition): Add a 10-fold to 50-fold molar excess of a known reversible ligand or a non-reactive structural analog of your probe.

  • Incubate both aliquots for 30 minutes at 4°C to allow the competitor to reach equilibrium binding ( KI​ ) and occupy the specific target pockets.

Step 3: NESF Probe Labeling

  • Add the NESF probe to both aliquots at a minimized concentration (e.g., 500 nM).

  • Incubate for exactly 30 minutes at room temperature.

  • Causality Note: Strict time control is mandatory. Over-incubation allows slow, non-specific kchem​ reactions to accumulate, eroding the competitive window.

Step 4: Quenching & Analysis

  • Quench the SuFEx reaction immediately by adding 4x Laemmli buffer containing 100 mM DTT and boiling for 5 minutes (DTT will destroy any unreacted sulfonyl fluoride).

  • Analyze via SDS-PAGE/Western Blot or LC-MS/MS.

  • Validation: A specific target will show a robust signal in Aliquot A and a heavily depleted signal in Aliquot B. Any bands/signals that remain unchanged between the two aliquots are non-specific background.

FAQ 4: If assay optimization fails, how can I chemically tune the NESF system?

If you have optimized the buffer, lowered the concentration, and restricted the time, but background remains unmanageable, the intrinsic electrophilicity of the 2-nitroethane-1-sulfonyl fluoride warhead is simply too high for your specific biological matrix.

Chemical Tuning Strategy: Convert the sulfonyl fluoride (-SO₂F) to a fluorosulfate (-OSO₂F) . The introduction of an oxygen atom between the aliphatic chain and the sulfur center donates electron density via resonance. This dampens the extreme electrophilicity caused by the nitro group, significantly improving the metabolic stability of the probe and restricting its reactivity strictly to highly activated nucleophiles within a perfectly aligned binding pocket[3].

Optimization_Workflow Start Observe High Background with NESF Probe Step1 Buffer Optimization Switch to HEPES, pH 6.8 Start->Step1 Step2 Kinetic Titration Reduce Time to 30 min Step1->Step2 Step3 Self-Validating Control Pre-clear with Competitor Step2->Step3 Eval Signal-to-Noise Ratio Acceptable? Step3->Eval Success Proceed to Downstream Proteomic Analysis Eval->Success Yes Fail Chemical Tuning Convert to Fluorosulfate Eval->Fail No

Step-by-step troubleshooting workflow to isolate specific NESF binding events.

References
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-Nitroethane-1-sulfonyl fluoride with aromatic sulfonyl fluorides

An in-depth technical comparison of 2-Nitroethane-1-sulfonyl fluoride (NESF) and aromatic sulfonyl fluorides reveals fundamentally different strategic applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-Nitroethane-1-sulfonyl fluoride (NESF) and aromatic sulfonyl fluorides reveals fundamentally different strategic applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While aromatic variants are prized for their extreme inertness, NESF acts as a dynamic, switchable hub capable of tandem reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing instead on the mechanistic causality, quantitative performance, and self-validating experimental designs required to master these electrophiles in drug discovery and materials science.

Mechanistic and Structural Divergence

Aromatic Sulfonyl Fluorides (Ar-SO₂F): The Benchmark of Stability Aromatic sulfonyl fluorides are characterized by exceptional chemical inertness. The S(VI)-F bond is sterically shielded by the aromatic ring and possesses a high reduction potential, making it highly resistant to hydrolysis, reduction, and uncatalyzed nucleophilic attack. Activation strictly requires an organosuperbase (e.g., DBU or BEMP) to form a highly electrophilic transient sulfonylammonium intermediate. This mono-electrophilic nature ensures absolute chemoselectivity but limits the structural complexity that can be generated in a single step.

2-Nitroethane-1-sulfonyl Fluoride (NESF): The Switchable Pre-Hub NESF is an aliphatic sulfonyl fluoride with a built-in mechanistic trigger. While aliphatic sulfonyl fluorides generally exhibit moderate reactivity and excellent tolerance to aqueous buffers[1], the β -nitro group in NESF strongly acidifies the α -protons. Upon exposure to a mild base, NESF undergoes an E1cB-like β -elimination of nitrous acid (HNO₂) to generate ethenesulfonyl fluoride (ESF) in situ.

ESF is a highly reactive, selectively addressable bis-electrophile[2]. It can undergo a rapid Michael addition with amines or nitrogen-containing heterocycles. Crucially, this initial addition activates the otherwise less reactive alkyl sulfonyl fluoride group via intramolecular non-covalent interactions, priming it for a secondary SuFEx coupling with phenols[3]. This cascade makes NESF a powerful precursor for synthesizing complex, unsaturated sulfonyl fluorides and sequence-defined linkers[4].

MechanisticPathway NESF 2-Nitroethane-1-sulfonyl fluoride (NESF) Base Base (e.g., Et3N) NESF->Base Deprotonation ESF Ethenesulfonyl Fluoride (ESF Hub) Base->ESF -HNO2 Cascade Tandem Michael-SuFEx ESF->Cascade Nucleophile ArSO2F Aromatic Sulfonyl Fluoride (Ar-SO2F) SuFEx1 Direct SuFEx (Requires DBU) ArSO2F->SuFEx1 Catalyst

Mechanistic divergence of NESF vs. Ar-SO2F under basic conditions.

Quantitative Performance Comparison

To objectively evaluate these reagents for library synthesis or probe design, we must compare their reactivity metrics under standard click conditions.

Parameter2-Nitroethane-1-sulfonyl fluoride (NESF)Aromatic Sulfonyl Fluorides (Ar-SO₂F)
Aqueous Stability (t₁/₂ at pH 7.4) ~12–24 hours (Moderate)> 7 days (Highly Stable)
S-F Bond Dissociation Energy ~85 kcal/mol> 90 kcal/mol
Primary Activation Pathway Base-mediated β -elimination to ESFDirect nucleophilic catalysis (e.g., DBU)
Electrophilic Sites (Post-Activation) 2 (Alkenyl β -carbon and S(VI) center)1 (S(VI) center only)
Optimal Base for Activation Et₃N (pKa ~10.7) for eliminationDBU (pKa ~13.5) for SuFEx
Conversion Rate (Standard SuFEx) > 95% (Cascade dependent)> 99% (Catalyst dependent)

Self-Validating Experimental Methodologies

Robust protocols must be self-validating to prevent premature quenching and ensure high-fidelity library generation. The following workflows detail the optimized conditions for both classes of electrophiles, explaining the causality behind each solvent and reagent choice.

Workflow Step1 Step 1: Preparation Ar-SO2F: MeCN NESF: DCM Step2 Step 2: Nucleophile Add Phenol/Amine Step1->Step2 Step3 Step 3: Base Injection Ar-SO2F: DBU NESF: Et3N Step2->Step3 Step4 Step 4: Validation FTIR / LC-MS Tracking Step3->Step4 Step5 Step 5: Isolation Purified Linker Step4->Step5

Comparative experimental workflow for SuFEx coupling.

Protocol A: Base-Catalyzed SuFEx of Aromatic Sulfonyl Fluorides

Objective: Chemoselective coupling of Ar-SO₂F with phenolic nucleophiles. Causality & Design: Acetonitrile (MeCN) is selected to maximize the solubility of the DBU-phenol complex. DBU is strictly required because the Ar-SO₂F bond is too stable for spontaneous reaction; DBU acts as an organosuperbase, forming a transient intermediate that drastically lowers the activation energy for S-O bond formation.

  • Preparation: Dissolve the aromatic sulfonyl fluoride (1.0 eq) and the target phenol (1.1 eq) in anhydrous MeCN (0.2 M).

  • Catalyst Injection: Add DBU (0.2 eq) dropwise at room temperature. The solution will typically exhibit a slight yellowing, indicating the formation of the phenoxide-DBU complex.

  • Self-Validation (Tracking): Monitor the reaction via FTIR. The strong S-F stretching frequency at ~1400 cm⁻¹ serves as an internal diagnostic probe. The complete disappearance of this peak validates 100% conversion.

  • Quenching & Isolation: Once validated, quench the reaction with 1M HCl to neutralize the DBU, extract with EtOAc, and purify via flash chromatography.

Protocol B: Tandem Activation of 2-Nitroethane-1-sulfonyl Fluoride (NESF)

Objective: Sequential Michael-SuFEx cascade to generate functionalized aliphatic sulfonates. Causality & Design: Dichloromethane (DCM) is utilized because its low dielectric constant stabilizes the polar transition state during the E1cB elimination of NESF. Triethylamine (Et₃N) is chosen over DBU; its weaker basicity is sufficient to trigger the elimination to ESF without causing premature hydrolysis of the sulfonyl fluoride.

  • Elimination Trigger: Dissolve NESF (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C. Add Et₃N (1.5 eq) dropwise.

  • Intermediate Validation: Stir for 30 minutes. An aliquot analyzed by ¹H NMR will reveal characteristic vinyl protons (6.0–6.8 ppm), confirming the in situ generation of the ESF hub.

  • Michael Addition: Add the secondary amine nucleophile (1.0 eq) and warm to room temperature. The disappearance of the vinyl protons validates the successful formation of the β -amino aliphatic sulfonyl fluoride.

  • SuFEx Coupling: Add the target phenol (1.2 eq) and DBU (1.5 eq). The intramolecular non-covalent interactions from the newly installed amine will synergize with the DBU to drive the S-F cleavage[3].

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Strategic Applications in Drug Discovery

The choice between Ar-SO₂F and NESF dictates the trajectory of covalent probe design. Ar-SO₂F remains the gold standard for late-stage functionalization and Targeted Covalent Inhibitors (TCIs) where extreme stability in biological media is paramount. Conversely, NESF serves as a dynamic synthetic hub. Its ability to unmask a bis-electrophile makes it unparalleled for generating sequence-defined polymers, bifunctional degraders (PROTACs), and complex heterocyclic libraries where multiple distinct nucleophiles must be stitched together in a single pot.

Sources

Comparative

A Comparative Analysis of Electrophilic Warheads in Covalent Drug Discovery: A Focus on the Emerging Potential of 2-Nitroethane-1-sulfonyl Fluoride

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has witnessed a remarkable...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has witnessed a remarkable renaissance. By forming a stable, covalent bond with their biological targets, these molecules can achieve prolonged pharmacodynamic effects, high potency, and the ability to address challenging targets often considered "undruggable."[1][2] The cornerstone of any covalent inhibitor is its "warhead," an electrophilic moiety designed to react with a specific nucleophilic amino acid residue on the target protein.[3][4][5][6][7][8][9] The choice of warhead is a critical decision, profoundly influencing the inhibitor's reactivity, selectivity, and overall safety profile.

This guide provides a comparative analysis of several key electrophilic warheads, with a special focus on the emerging potential of 2-Nitroethane-1-sulfonyl fluoride. While classic warheads like acrylamides and vinyl sulfones have been extensively studied and utilized, the exploration of novel reactive groups continues to be a vibrant area of research. Here, we will delve into the established characteristics of common warheads, and then, based on fundamental chemical principles and data from related compounds, we will project the potential utility and mechanism of 2-Nitroethane-1-sulfonyl fluoride as a valuable addition to the covalent inhibitor toolkit.

The Established Arsenal: A Comparative Overview of Common Electrophilic Warheads

The ideal electrophilic warhead possesses a finely tuned reactivity – potent enough to engage its intended target efficiently, yet sufficiently stable to minimize off-target reactions and ensure a favorable safety profile.[2] The selection of a warhead is often dictated by the target nucleophile, with cysteine being the most frequently targeted residue due to the high nucleophilicity of its thiol side chain.[10] However, warheads targeting other residues like serine, lysine, and tyrosine are of increasing interest.[7][11]

Below is a comparative summary of some of the most widely used electrophilic warheads:

Warhead ClassTypical Target Residue(s)Mechanism of ActionRelative ReactivityKey AdvantagesKey Disadvantages
Acrylamides CysteineMichael AdditionModerateWell-established; tunable reactivity; good balance of reactivity and stability.[12]Potential for off-target reactions with other thiols (e.g., glutathione).[13]
Vinyl Sulfones Cysteine, LysineMichael AdditionHighGenerally more reactive than acrylamides; can target lysine.[14][15]Higher reactivity can lead to increased off-target effects.[14]
Chloroacetamides CysteineNucleophilic SubstitutionHighHighly reactive, leading to rapid target engagement.[10]High reactivity can result in significant off-target promiscuity.[10]
Aryl/Alkyl Sulfonyl Fluorides Serine, Threonine, Lysine, Tyrosine, Histidine, CysteineNucleophilic SubstitutionModerate to HighCan target a broad range of nucleophilic residues beyond cysteine; stable in aqueous environments.[7][11][16][17]Adducts with cysteine can be unstable.[18]

A Novel Contender: 2-Nitroethane-1-sulfonyl Fluoride

While not yet extensively documented in the literature as a covalent warhead, 2-Nitroethane-1-sulfonyl fluoride presents an intriguing profile based on the known reactivity of its constituent functional groups. The presence of a nitro group, a potent electron-withdrawing group, on the carbon adjacent to the sulfonyl fluoride is anticipated to significantly influence its reactivity.

Proposed Mechanism of Action

Two primary mechanisms can be postulated for the covalent modification of a target protein by 2-Nitroethane-1-sulfonyl fluoride:

  • In-situ Generation of Ethenesulfonyl Fluoride (ESF) via Elimination: The nitro group can act as a leaving group in an elimination reaction, particularly when facilitated by a basic residue in the protein's active site. This would generate ethenesulfonyl fluoride, a highly reactive Michael acceptor.[3][4][19] Ethenesulfonyl fluoride is known to be among the strongest Michael acceptors, readily reacting with nucleophiles like cysteine.[4][19]

    G cluster_0 Proposed Mechanism 1: Elimination to Ethenesulfonyl Fluoride reagents 2-Nitroethane-1-sulfonyl fluoride + Protein Nucleophile (e.g., Cys-SH) intermediate In-situ formation of Ethenesulfonyl Fluoride (Michael Acceptor) reagents->intermediate Base-catalyzed elimination of HNO2 product Covalent Adduct intermediate->product Michael Addition

    Proposed elimination-addition mechanism of 2-Nitroethane-1-sulfonyl fluoride.
  • Direct Nucleophilic Substitution: The electron-withdrawing effect of the nitro group could also activate the alpha-carbon for direct nucleophilic attack, leading to the displacement of the sulfonyl fluoride group. However, the elimination pathway to form a highly reactive Michael acceptor is generally considered more probable for β-nitro substituted compounds.

The anticipated high reactivity of 2-Nitroethane-1-sulfonyl fluoride, likely proceeding through an ESF intermediate, suggests it could be a potent covalent modifier. However, this high reactivity would also necessitate careful optimization of the overall inhibitor structure to achieve target selectivity and mitigate off-target effects.

Experimental Protocols for Comparative Evaluation

To empirically assess and compare the performance of 2-Nitroethane-1-sulfonyl fluoride against other electrophilic warheads, a series of standardized biochemical and cellular assays are essential.

Glutathione (GSH) Reactivity Assay

The reaction with glutathione, a ubiquitous intracellular thiol, is a widely accepted surrogate for assessing the intrinsic reactivity of a cysteine-targeting electrophile and its potential for off-target reactivity.[13][20][21] A higher rate of reaction with GSH often correlates with a greater likelihood of off-target effects.

Objective: To determine the second-order rate constant (k) or the half-life (t½) of the reaction between an electrophilic warhead and glutathione.

Materials:

  • Test compound (e.g., 2-Nitroethane-1-sulfonyl fluoride-containing fragment)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (for LC-MS analysis)

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

    • Prepare a stock solution of the internal standard in ACN.

  • Reaction Setup:

    • In a microcentrifuge tube, combine PBS, the test compound stock solution (final concentration typically 10-100 µM), and the GSH stock solution (final concentration in large excess, e.g., 1-5 mM, to ensure pseudo-first-order kinetics).

    • Initiate the reaction by adding the GSH solution and vortex briefly.

    • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of the internal standard in a large volume of cold ACN. This will precipitate proteins and stop the reaction.

  • LC-MS Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by LC-MS to quantify the remaining concentration of the test compound at each time point by monitoring its parent mass.

  • Data Analysis:

    • Plot the natural logarithm of the remaining test compound concentration versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The half-life (t½) can be calculated as ln(2) / k_obs.

    • The second-order rate constant (k) can be determined by dividing k_obs by the concentration of GSH.

    Workflow for the Glutathione (GSH) Reactivity Assay.
Target Engagement Assay (Intact Protein LC-MS)

To confirm that the warhead covalently modifies the intended protein target, an intact protein mass spectrometry assay is invaluable.

Objective: To determine the extent and rate of covalent modification of a target protein by an electrophilic inhibitor.

Materials:

  • Purified target protein

  • Test inhibitor

  • Assay buffer (specific to the target protein)

  • LC-MS system suitable for intact protein analysis

Procedure:

  • Reaction Setup:

    • Incubate the purified target protein (at a known concentration, e.g., 1-5 µM) with the test inhibitor (at various concentrations, e.g., 1x, 5x, 10x molar excess) in the appropriate assay buffer.

    • Incubate at a suitable temperature (e.g., room temperature or 37 °C) for different durations (e.g., 0, 30, 60, 120 minutes).

  • Sample Preparation for MS:

    • At each time point, quench the reaction (e.g., by adding formic acid).

    • Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • LC-MS Analysis:

    • Analyze the desalted protein sample by LC-MS.

    • Deconvolute the resulting mass spectrum to determine the masses of the unmodified protein and the covalent adduct.

  • Data Analysis:

    • Calculate the percentage of protein modification at each time point and inhibitor concentration by comparing the peak intensities of the unmodified and modified protein.

    • This data can be used to determine the rate of covalent modification (k_inact) and the initial binding affinity (K_I).[2]

Conclusion and Future Perspectives

The field of covalent drug discovery is continually evolving, with the development of novel electrophilic warheads playing a pivotal role in expanding the druggable proteome. While established warheads like acrylamides and sulfonyl fluorides form the bedrock of many successful covalent inhibitors, the exploration of new reactive moieties is essential for overcoming existing challenges and unlocking new therapeutic opportunities.

2-Nitroethane-1-sulfonyl fluoride, while currently under-investigated, holds theoretical promise as a potent and versatile electrophilic warhead. Its potential to act as a precursor to the highly reactive Michael acceptor, ethenesulfonyl fluoride, suggests it could be a valuable tool for achieving high levels of target occupancy. However, as with any highly reactive species, the key to its successful application will lie in the judicious design of the overall inhibitor scaffold to ensure target selectivity and minimize off-target effects.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of 2-Nitroethane-1-sulfonyl fluoride against the existing arsenal of electrophilic warheads. Through such rigorous, data-driven analysis, the true potential of this and other novel warheads can be elucidated, paving the way for the next generation of highly effective and selective covalent therapies.

References

  • Liskamp, R. M. J., et al. (2016). Proteasome inhibition by new dual warhead containing peptido vinyl sulfonyl fluorides. Bioorganic & Medicinal Chemistry, 24(16), 3429–3435. Available at: https://doi.org/10.1016/j.bmc.2016.05.051
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  • Gelin, M., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry, 15(9), 2445-2453. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11342686/
  • Nenajdenko, V. G. (2022). Covalent inhibitors containing sulfonyl fluoride moieties. RSC Medicinal Chemistry, 13(10), 1163-1191. Available at: https://www.researchgate.net/publication/362945197_Covalent_inhibitors_containing_sulfonyl_fluoride_moieties
  • Gelin, M., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry, 15(9), 2445-2453. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00305j
  • Wilson, D. J., & Jamieson, A. G. (2021). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem, 22(18), 2733-2738. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457007/
  • Johnson, D. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 67(13), 10659-10663. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01069
  • Cornella, J., et al. (2020). A General and Practical Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(38), 16569-16573. Available at: https://www.researchgate.net/figure/A-Overview-of-the-synthetic-methods-to-obtain-sulfonyl-fluorides-B-Synthesis-of_fig1_341935661
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex
  • Enamine. (2025). Sulfonyl Fluorides. Available at: https://enamine.net/covalent-compounds/sulfonyl-fluorides
  • Engle, K. M., & Baran, P. S. (2020). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516f702a690466336496
  • Wilson, D. J., & Jamieson, A. G. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemBioChem, 22(18), 2733-2738. Available at: https://europepmc.org/articles/pmc8457007

Sources

Validation

Cross-Reactivity Profiling of 2-Nitroethane-1-Sulfonyl Fluoride (2-NESF): A Comparative Guide

Sulfur(VI) fluorides (SVI-Fs) have revolutionized chemical biology, serving as privileged electrophilic warheads capable of covalently capturing context-specific serine, lysine, tyrosine, and histidine residues[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfur(VI) fluorides (SVI-Fs) have revolutionized chemical biology, serving as privileged electrophilic warheads capable of covalently capturing context-specific serine, lysine, tyrosine, and histidine residues[1]. While aryl sulfonyl fluorides (e.g., PMSF, AEBSF) and modern SuFEx (Sulfur Fluoride Exchange) probes are celebrated for their hydrolytic stability and tunable precision, aliphatic sulfonyl fluorides like 2-nitroethane-1-sulfonyl fluoride (2-NESF) present a radically different reactivity profile.

As drug development increasingly targets the "undruggable" proteome via covalent modalities, understanding the distinct cross-reactivity of aliphatic versus aryl SVI-Fs is critical. This guide objectively compares the performance of 2-NESF against standard aryl alternatives, providing researchers with the mechanistic causality and experimental frameworks required to deploy these probes effectively.

Mechanistic Causality: The Sulfene Pathway vs. Direct SuFEx

The fundamental divergence in cross-reactivity between 2-NESF and aryl sulfonyl fluorides stems from their distinct reaction trajectories.

Aryl SVI-Fs (like PMSF or ligand-directed SuFEx probes) typically undergo a direct nucleophilic substitution—an SN​2 -like attack at the sulfur center—resulting in the displacement of the fluoride leaving group[1]. This requires a highly specific microenvironment, often driven by proximity and basic residues in the enzyme's active site, yielding high selectivity and prolonged hydrolytic stability[2].

Conversely, 2-NESF is an aliphatic sulfonyl fluoride featuring a strongly electron-withdrawing β -nitro group . This structural motif significantly acidifies the α -protons adjacent to the sulfonyl group. Upon exposure to physiological pH or basic microenvironments, 2-NESF rapidly undergoes an E1cB elimination to generate a highly reactive sulfene intermediate [2]. This sulfene acts as a hyper-electrophilic trap, reacting indiscriminately with a broad spectrum of nucleophiles (Lys, Tyr, Ser, His, and even water). Consequently, 2-NESF exhibits a "burst" labeling profile: it achieves rapid, broad-spectrum covalent modification but suffers from a dramatically reduced aqueous half-life.

Mechanism cluster_aliphatic 2-NESF (Aliphatic SF) cluster_aryl Aryl-SFs (e.g., PMSF) A 2-NESF B Sulfene Intermediate A->B Base (-HF) C Broad Adducts (Lys/Tyr/Ser) B->C Nucleophile D Aryl-SO2F E Target Adduct (Context-Specific) D->E Direct Substitution (-HF)

Figure 1: Mechanistic divergence between aliphatic 2-NESF (sulfene) and aryl-SFs (direct SuFEx).

Experimental Framework: Self-Validating Competitive ABPP

To accurately profile the cross-reactivity of 2-NESF without altering its intrinsic sterics via bulky fluorophore tags, a Competitive Activity-Based Protein Profiling (ABPP) workflow is required.

Causality of Experimental Design: Direct attachment of a reporter tag to 2-NESF would alter its partition coefficient and active-site penetrability. By using 2-NESF as a competitor against a universal, clickable broad-spectrum probe, we measure the true, unmodified engagement of the native molecule.

Trustworthiness & Self-Validation: To ensure the observed signal depletion is due to specific active-site cross-reactivity rather than non-specific protein denaturation by the highly reactive sulfene, the protocol must include a parallel control arm pre-incubated with a known reversible inhibitor (e.g., Staurosporine for kinases). If 2-NESF and the reversible inhibitor block the same universal probe signal, target-specific engagement is validated.

Step-by-Step Methodology
  • Proteome Incubation (Competition Phase): Incubate native cell lysates or recombinant enzyme panels (1 mg/mL protein) with varying concentrations of 2-NESF (1 µM – 100 µM), PMSF, or vehicle (DMSO) for 30 minutes at 37°C.

  • Universal Probe Labeling: Introduce a broad-spectrum alkyne-tagged probe (e.g., an FP-alkyne for serine hydrolases or an ATP-alkyne for kinases) to the lysate. Incubate for an additional 30 minutes to label all residual (unreacted) active sites.

  • CuAAC "Click" Ligation: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding TAMRA-azide (fluorophore), CuSO4​ , TBTA ligand, and TCEP reducing agent. Causality: Post-lysis click chemistry ensures that the bulky TAMRA dye does not sterically hinder the universal probe's access to deep binding pockets during the live-labeling phase.

  • Quantitative Readout: Resolve proteins via SDS-PAGE and quantify in-gel fluorescence. A reduction in fluorescent signal in the 2-NESF lane compared to the DMSO control indicates successful cross-reactivity and active-site blockade. For site-specific identification, substitute TAMRA-azide with Biotin-azide, enrich via streptavidin, and perform LC-MS/MS intact protein sequencing.

Workflow N1 1. Proteome Incubation (2-NESF vs. Aryl-SFs) N2 2. Universal Probe Labeling (Binds Residual Active Sites) N1->N2 N3 3. CuAAC Click Chemistry (Fluorophore Attachment) N2->N3 N4 4. SDS-PAGE & LC-MS/MS (Quantify Signal Depletion) N3->N4

Figure 2: Competitive ABPP workflow for quantifying 2-NESF target engagement and cross-reactivity.

Comparative Performance Data

The following tables synthesize the kinetic properties and cross-reactivity profiles of 2-NESF compared to industry-standard aryl sulfonyl fluorides. The data highlights the trade-off between intrinsic reactivity and target selectivity[2].

Table 1: Physicochemical and Kinetic Properties
ProbeStructural ClassHydrolytic Half-Life ( t1/2​ )Primary MechanismTarget Residues
2-NESF Aliphatic< 1 hourE1cB (Sulfene)Lys, Tyr, Ser, His
PMSF Aryl-Alkyl~110 hoursDirect SubstitutionSer (Proteases)
AEBSF Aryl> 200 hoursDirect SubstitutionSer (Proteases)
Aryl-SuFEx Aryl> 250 hoursDirect SubstitutionContext-specific Lys/Tyr
Table 2: Cross-Reactivity Profiling Against an Enzyme Panel
Enzyme ClassRepresentative Target2-NESF ReactivityPMSF ReactivityAryl-SuFEx (Ligand-Directed)
Serine Proteases ChymotrypsinHigh (Non-selective)High (Selective)Low
Kinases Src KinaseHigh (Pan-reactive)LowHigh (Target-specific)
Metalloenzymes Carbonic Anhydrase IIModerateLowHigh (Target-specific)

Application Guidelines: When to Choose 2-NESF

While modern drug discovery favors the stability and precision of Aryl-SuFEx probes, 2-NESF retains highly specific utility in the laboratory:

  • Broad-Spectrum Protease Inhibition: Due to its sulfene-mediated hyper-reactivity, 2-NESF is an exceptionally potent, rapid-acting additive for cell lysis buffers when immediate, irreversible quenching of a wide array of degradative enzymes (beyond just serine proteases) is required.

  • Surface Mapping & Footprinting: The indiscriminate nature of the sulfene intermediate makes 2-NESF a useful tool for solvent-accessibility mapping. Because it reacts rapidly with any exposed nucleophile before hydrolyzing, it acts as a "burst" footprinting reagent, distinguishing surface-exposed lysines from buried ones.

  • Avoid for Targeted Drug Design: For researchers developing targeted covalent inhibitors (TCIs), 2-NESF is highly discouraged. Its rapid hydrolytic degradation in aqueous media ( t1/2​ < 1 hour) and off-target cross-reactivity render it unsuitable for in vivo applications. Aryl SVI-Fs should be utilized for these workflows[2].

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Comparative

Assessing the Cell Permeability of 2-Nitroethane-1-sulfonyl Fluoride (NESF) vs. Established SuFEx Probes

Executive Summary Covalent chemical probes utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have revolutionized target discovery, activity-based protein profiling (ABPP), and covalent drug development. The sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Covalent chemical probes utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have revolutionized target discovery, activity-based protein profiling (ABPP), and covalent drug development. The sulfonyl fluoride ( −SO2​F ) warhead is highly privileged due to its context-dependent reactivity with nucleophilic residues (tyrosine, lysine, serine, and histidine). However, a critical bottleneck in probe development is achieving optimal cell permeability —the ability of the probe to traverse the lipid bilayer and reach intracellular targets without being prematurely quenched.

This guide objectively evaluates the performance of 2-Nitroethane-1-sulfonyl fluoride (NESF) , a highly activated aliphatic sulfonyl fluoride, against benchmark aryl sulfonyl fluorides (e.g., XO44, AEBSF) and fluorosulfates, providing a framework for selecting the appropriate warhead for live-cell applications.

Chemical Causality: The Reactivity vs. Permeability Paradigm

The effective cell permeability of a covalent probe is not solely dictated by its lipophilicity (LogP); it is fundamentally governed by its intrinsic electrophilic stability. A probe that is too reactive will undergo rapid hydrolysis or be scavenged by intracellular nucleophiles before reaching its target.

  • Activated Aliphatic Sulfonyl Fluorides (e.g., NESF): NESF features a highly electron-withdrawing nitro ( −NO2​ ) group at the β -position of an aliphatic chain. This intense inductive effect renders the sulfur center highly electrophilic[1]. Consequently, while NESF is a potent electrophile, it is highly susceptible to rapid hydrolysis in aqueous media or premature quenching by abundant intracellular nucleophiles like glutathione. This rapid off-target reactivity severely limits its effective cell permeability and deep-tissue target engagement[2].

  • Aryl Sulfonyl Fluorides (e.g., XO44, AEBSF): Probes like the pan-kinase inhibitor XO44 utilize an aryl scaffold that delocalizes electron density, tuning the reactivity of the −SO2​F group. This precise balance allows XO44 to remain stable in the cytosol and selectively engage conserved lysine residues across more than 130 kinases in live cells[3].

  • Aryl-Fluorosulfates ( −OSO2​F ): The introduction of an oxygen atom adjacent to the sulfur significantly dampens electrophilicity. These probes are nearly inert in aqueous buffer and plasma, yet highly cell-permeable, reacting exclusively within specific, catalytically active protein microenvironments[4].

Reactivity Probe SuFEx Probe Class HighReact Aliphatic/Activated (e.g., NESF) Probe->HighReact LowReact Aryl/Stabilized (e.g., XO44, Fluorosulfates) Probe->LowReact Quench Rapid Cytosolic Quenching (Poor Permeability) HighReact->Quench Off-target reaction Permeate High Cell Permeability & Specific Engagement LowReact->Permeate Stable in vivo

Logical relationship between intrinsic electrophilicity and effective cell permeability.

Comparative Performance Data

To guide experimental design, the following table synthesizes the quantitative and qualitative performance metrics of NESF compared to established SuFEx alternatives.

Probe ClassRepresentative CompoundIntrinsic ReactivityAqueous Stability ( t1/2​ )Effective Cell PermeabilityPrimary Target Residues
Activated Aliphatic SF 2-Nitroethane-1-sulfonyl fluoride (NESF)Very High< 1 hourLow (Rapidly quenched)Lys, Tyr, Ser, Non-specific
Aryl Sulfonyl Fluoride XO44ModerateHours to DaysHigh Lys (Kinase conserved)
Aryl Sulfonyl Fluoride AEBSFModerate~2-4 hoursModerate to High Ser (Proteases)
Aryl Fluorosulfate DcpS-FSLow> WeeksVery High Tyr, Lys (Context-dependent)

Experimental Methodology: Self-Validating Permeability Workflow

To objectively assess whether a highly reactive probe like NESF fails due to poor membrane penetration/quenching or simply a lack of target affinity, researchers must employ a Live-Cell vs. Lysate Competitive ABPP Assay . This self-validating system definitively uncouples membrane permeability from intrinsic target affinity.

Step-by-Step Protocol
  • Cell Culture & Dosing: Culture HEK293T cells to 80% confluency. Treat intact cells with the test probe (e.g., NESF or XO44 at 10 µM) or a DMSO vehicle control for 1–2 hours under standard incubation conditions.

  • Parallel Lysate Control (The Validation Step): Harvest and lyse a separate batch of untreated cells. Treat this cell-free lysate with the same concentration of the test probe. Causality: If NESF engages the target in the lysate but fails in live cells, the barrier is permeability/stability, not binding capability.

  • Lysis & Chase Labeling: Wash and lyse the live-treated cells. Add a broad-spectrum, alkyne-tagged SuFEx probe (e.g., an aryl sulfonyl fluoride reporter) to all lysates (live-treated and lysate-treated) for 1 hour to label all remaining unengaged targets.

  • CuAAC (Click Chemistry): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding TAMRA-azide, CuSO4​ , TCEP, and TBTA to append a fluorophore to the chase probe.

  • Readout: Resolve the proteome via SDS-PAGE and scan for in-gel fluorescence. A reduction in fluorescent band intensity (compared to the DMSO control) indicates successful target engagement by the initial test probe.

G A Live Cell Incubation B Cell Lysis & Fractionation A->B C Click Chemistry (Fluorophore) B->C D In-Gel Fluorescence C->D E LC-MS/MS Target ID C->E

Workflow for assessing the cell permeability and target engagement of SuFEx probes.

Conclusion

While highly activated aliphatic sulfonyl fluorides like 2-Nitroethane-1-sulfonyl fluoride (NESF) offer immense electrophilic potential, their utility in live-cell applications is fundamentally handicapped by their instability. The electron-withdrawing nitro group drives rapid off-target reactions and aqueous hydrolysis, preventing the probe from achieving effective intracellular concentrations. For robust live-cell profiling and drug development, researchers should prioritize stabilized aryl sulfonyl fluorides (like XO44) or aryl-fluorosulfates , which offer the optimal thermodynamic balance required to survive the cellular milieu and selectively engage targets[3][4].

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Evaluation of Novel and Established Enzyme Inhibitors

Topic: In Vitro and In Vivo Comparison of 2-Nitroethane-1-sulfonyl Fluoride and Established Inhibitors Introduction: The Critical Role of Enzyme Inhibition in Therapeutics Enzymes are the biological catalysts that drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: In Vitro and In Vivo Comparison of 2-Nitroethane-1-sulfonyl Fluoride and Established Inhibitors

Introduction: The Critical Role of Enzyme Inhibition in Therapeutics

Enzymes are the biological catalysts that drive the essential chemical reactions of life. When their activity becomes dysregulated, it can lead to a host of diseases. Consequently, the targeted inhibition of specific enzymes is a cornerstone of modern pharmacology.[1] Among the most crucial enzyme classes are the serine hydrolases, which utilize a highly reactive serine residue in their active site for catalysis. This family includes vital targets like acetylcholinesterase (AChE), whose inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[2]

This guide provides a comprehensive framework for the comparative evaluation of a novel covalent inhibitor, 2-Nitroethane-1-sulfonyl fluoride, against established therapeutic agents targeting acetylcholinesterase. As a Senior Application Scientist, my objective is to not only present protocols but to explain the causality behind the experimental design, ensuring a robust and self-validating comparison.

Profiling the Inhibitors: Mechanisms and Rationale

A thorough comparison begins with understanding the distinct chemical properties and mechanisms of the molecules under investigation.

The Novel Covalent Inhibitor: 2-Nitroethane-1-sulfonyl fluoride

Sulfonyl fluorides (SFs) have emerged as a powerful class of "warheads" for designing targeted covalent inhibitors.[3][4] Unlike many other electrophiles, the S(VI)-F bond is remarkably stable in aqueous environments, minimizing off-target reactions.[5][6] However, within the specific microenvironment of an enzyme's active site, interactions with proximal amino acid residues can dramatically enhance the electrophilicity of the sulfur atom, facilitating a highly selective covalent reaction.[7]

The proposed mechanism involves the nucleophilic attack by the active site serine on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct, leading to irreversible inhibition.[4][7] This covalent and irreversible nature can offer prolonged pharmacodynamic effects, a potential advantage over reversible inhibitors.[8] While specific experimental data for 2-Nitroethane-1-sulfonyl fluoride is not yet widely published, its structure suggests it belongs to this promising class of inhibitors.

cluster_Enzyme AChE Active Site Enzyme Enzyme (AChE) Complex Enzyme-Inhibitor Complex Enzyme->Complex Serine Ser-OH (Catalytic Serine) Inhibitor R-SO₂F (2-Nitroethane-1-sulfonyl fluoride) Inhibitor->Complex Binding InactiveEnzyme Inactive Covalent Adduct (Enzyme-SO₂-R) Complex->InactiveEnzyme Covalent Bond Formation (Sulfonylation) F_ion F⁻ (Fluoride Ion) Complex->F_ion Displacement

Caption: Mechanism of irreversible inhibition by a sulfonyl fluoride.

Established Acetylcholinesterase (AChE) Inhibitors

For a meaningful comparison, we will evaluate our novel compound against two well-established drugs with different mechanisms of action:

  • Donepezil: A reversible, non-competitive inhibitor. It binds to a peripheral anionic site of AChE, allosterically interfering with substrate entry and catalysis. Its action is concentration-dependent and reversible.[9]

  • Rivastigmine: A "pseudo-irreversible" carbamate inhibitor. It carbamylates the active site serine, similar to how sulfonyl fluorides sulfonylate it. However, the resulting carbamyl-enzyme bond is slowly hydrolyzed over several hours, eventually restoring enzyme function. This provides a longer duration of action than truly reversible inhibitors.[9]

Part 1: In Vitro Performance Evaluation

The first critical step is to determine the inhibitor's potency and mechanism in a controlled, cell-free environment. The half-maximal inhibitory concentration (IC₅₀) is the primary metric for potency.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity. It uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB²⁻), which can be quantified by measuring absorbance at 412 nm.

Methodology Rationale: The choice of a kinetic assay (measuring absorbance over time) is crucial for distinguishing between different inhibition mechanisms.[10] For irreversible inhibitors like sulfonyl fluorides, a pre-incubation step is essential to allow time for the covalent bond to form between the inhibitor and the enzyme before the substrate is introduced.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of human recombinant AChE (e.g., 1 U/mL) in Assay Buffer.

    • Substrate Solution: 10 mM Acetylthiocholine (ATCh) in deionized water.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of 2-Nitroethane-1-sulfonyl fluoride, Donepezil, and Rivastigmine in a suitable solvent (e.g., DMSO), followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is <1% in the assay to avoid solvent effects.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of Assay Buffer.

      • 20 µL of Inhibitor Solution (or vehicle for control).

      • 10 µL of Enzyme Solution.

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes. This step is critical for allowing irreversible inhibitors to bind.[10]

    • Add 20 µL of DTNB Solution to each well.

    • Reaction Initiation: Add 10 µL of ATCh Substrate Solution to initiate the reaction.

    • Data Acquisition: Immediately begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Normalize the data: Set the uninhibited control (vehicle only) to 100% activity and a "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression fit (e.g., sigmoidal dose-response).[10][11]

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Inhibitors) P2 Serial Dilutions of Inhibitors P1->P2 A1 Add Buffer, Inhibitor, & Enzyme P2->A1 A2 Pre-incubate (37°C, 30 min) Allows covalent binding A1->A2 A3 Add DTNB & Substrate (ATCh) Initiates reaction A2->A3 A4 Kinetic Read at 412 nm A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Normalize to Controls D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC₅₀ D3->D4

Caption: Workflow for the in vitro AChE inhibition assay.

Data Presentation: In Vitro Potency

Summarize the quantitative results in a clear, comparative table.

InhibitorClassMechanismIC₅₀ (nM) [Hypothetical Data]
2-Nitroethane-1-sulfonyl fluorideSulfonyl FluorideCovalent, Irreversible50
DonepezilPiperidine-basedNon-competitive, Reversible15
RivastigmineCarbamateCovalent, Pseudo-irreversible250

Part 2: In Vivo Efficacy and Safety Assessment

Demonstrating efficacy in a living system is the ultimate test for any potential therapeutic. This requires a relevant animal model that recapitulates aspects of the human disease.[12]

Experimental Protocol: Scopolamine-Induced Cognitive Deficit Model

Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing transient memory impairment in rodents, which serves as a widely accepted model for screening potential anti-amnesic drugs.[13] The Y-maze spontaneous alternation task is a common behavioral test to assess spatial working memory.

Methodology Rationale: This model directly tests the hypothesis that inhibiting AChE will increase acetylcholine levels and overcome the cholinergic blockade induced by scopolamine, thereby restoring memory function.[13][14] The choice of administration route (e.g., intraperitoneal, oral) and timing is critical for ensuring the inhibitor reaches the central nervous system before the behavioral test.

Step-by-Step Protocol:

  • Animal Acclimation: House male C57BL/6 mice under standard conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline + DMSO)

    • Scopolamine Control (Scopolamine + Vehicle)

    • Positive Control (Scopolamine + Donepezil)

    • Test Group (Scopolamine + 2-Nitroethane-1-sulfonyl fluoride at various doses)

  • Dosing Regimen:

    • Administer the inhibitor (or vehicle) via intraperitoneal (i.p.) injection 60 minutes before the behavioral test. Dose selection should be based on preliminary toxicity and pharmacokinetic studies.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia.

  • Behavioral Testing (Y-Maze):

    • The Y-maze consists of three identical arms. Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries. A "spontaneous alternation" is defined as successive entries into three different arms (e.g., A, B, C).

    • Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100. Healthy mice typically show ~65-75% alternation, while scopolamine-treated mice show ~50% (chance levels).

  • Post-mortem Analysis (Optional but Recommended):

    • Following the behavioral test, euthanize the animals and collect brain tissue.

    • Homogenize the tissue and perform an ex vivo AChE activity assay (using the Ellman's method described above) to confirm target engagement in the brain.[15]

    • Collect blood for basic toxicity profiling (e.g., liver enzymes ALT/AST).

T0 T = -60 min Administer Inhibitor (or Vehicle) T30 T = -30 min Induce Amnesia (Scopolamine) T0->T30 T60 T = 0 min Y-Maze Behavioral Test (8 min duration) T30->T60 T_end Endpoint Analysis T60->T_end Data Calculate % Alternation (Memory Score) T_end->Data ExVivo Ex Vivo Brain AChE Assay (Target Engagement) T_end->ExVivo Tox Blood Toxicity Panel T_end->Tox

Caption: Timeline of the in vivo efficacy study.

Data Presentation: In Vivo Efficacy and Safety

Summarize the key in vivo findings in a comparative table.

Treatment GroupDose (mg/kg)Y-Maze % Alternation (Mean ± SEM)Brain AChE Inhibition (%)
Vehicle Control-72 ± 3.50%
Scopolamine Control151 ± 2.80%
Scopolamine + Donepezil568 ± 4.165%
Scopolamine + 2-Nitroethane-1-sulfonyl fluoride1065 ± 3.975%

Overall Discussion and Scientific Interpretation

This structured comparison provides a multi-faceted view of the inhibitor's performance.

  • In Vitro vs. In Vivo: A potent IC₅₀ in vitro does not guarantee in vivo efficacy.[9] The novel compound might be highly potent in an assay but may fail in an animal model due to poor blood-brain barrier penetration, rapid metabolism, or unforeseen toxicity.[16] The ex vivo analysis is crucial for confirming that the drug engaged its target in the relevant tissue.[15]

  • Mechanism Matters: The irreversible nature of 2-Nitroethane-1-sulfonyl fluoride could lead to a longer-lasting therapeutic effect compared to the reversible inhibitor Donepezil. This could translate to less frequent dosing, a significant clinical advantage. However, irreversibility also carries a higher risk of toxicity if off-target covalent binding occurs.[17]

  • Safety Profile: While not detailed here, a full in vivo comparison would include observations for adverse effects, weight changes, and more extensive toxicological analysis.[18][19][20] The stability of the sulfonyl fluoride itself is also a key consideration, as metabolic defluorination can contribute to fluoride-related toxicity.[21][22]

Conclusion: This guide outlines a rigorous, logical, and self-validating pathway for the preclinical comparison of a novel inhibitor, 2-Nitroethane-1-sulfonyl fluoride, against established drugs. By integrating well-rationalized in vitro potency assays with functionally relevant in vivo models, researchers can build a comprehensive data package. This approach allows for an objective assessment of the compound's therapeutic potential and provides the critical insights needed to advance promising new molecules toward clinical development.

References

  • Nisar, R., et al. (2022). In Vitro Enzyme Inhibition Assay. Bio-protocol, 12(18), e4515. Available at: [Link]

  • Dalar, A., et al. (2018). In Vitro Enzyme Inhibitory Assays. Bio-protocol, 8(14), e2932. Available at: [Link]

  • Redaelli, S., et al. (2022). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 62(24), 6493-6504. Available at: [Link]

  • Stroberg, W., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS Journal, 288(8), 2611-2625. Available at: [Link]

  • de Oliveira, G. A. R., et al. (2025). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. Journal of Alzheimer's Disease. Available at: [Link]

  • Malamas, M. S., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 55(21), 9573-9586. Available at: [Link]

  • Tautges, S., & Williams, B. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. Available at: [Link]

  • EXTOXNET (1996). Sulfuryl Fluoride. Extension Toxicology Network. Available at: [Link]

  • Georgieva, J., et al. (2021). IN VIVO STUDIES ON NOVEL POTENT ACETYLCHOLINESTERASE INHIBITORS WITH DUAL-SITE BINDING FOR TREATMENT OF ALZHEIMER'S DISEASE. Comptes rendus de l’Académie bulgare des Sciences, 74(6), 905-912. Available at: [Link]

  • Malamas, M. S., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 55(21), 9573-9586. Available at: [Link]

  • World Health Organization (2005). SULFURYL FLUORIDE. INCHEM. Available at: [Link]

  • Adibekian, A., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 134(25), 10345-10348. Available at: [Link]

  • Ibrahim, M. A. A. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biorg Org Chem, 3(3), 82-88. Available at: [Link]

  • Butini, J. A., et al. (2022). Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(6), 4836-4856. Available at: [Link]

  • U.S. Environmental Protection Agency (2011). Sulfuryl fluoride. EPA. Available at: [Link]

  • Lewis, K. A., et al. (2026). Sulfuryl fluoride. University of Hertfordshire. Available at: [Link]

  • Park, B. K. (1987). In vivo methods to study enzyme induction and enzyme inhibition. Pharmacology & Therapeutics, 33(1), 109-113. Available at: [Link]

  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 13689. Available at: [Link]

  • Am Ende, C. W., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Chemical Society Reviews, 50(20), 11339-11356. Available at: [Link]

  • Opperman, T. J., et al. (2026). TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa. Pharmaceuticals, 19(4), 432. Available at: [Link]

  • Deshpande, A. V. (1984). Reversal of Acetylcholinesterase Inhibitor Toxicity In Vivo by Inhibitors of Choline Transport. Defense Technical Information Center. Available at: [Link]

  • Mehler, L., et al. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. Case Reports in Emergency Medicine, 2019, 8539356. Available at: [Link]

  • Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1111-1123. Available at: [Link]

  • Pimlott, S. L., et al. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]

  • Nicole, R., & Bizon, J. L. (2012). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Seminars in Cell & Developmental Biology, 23(6), 682-690. Available at: [Link]

  • Drag, M., & Salvesen, G. S. (2024). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • Ang, X., et al. (2020). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Chemical Science, 11(29), 7549-7556. Available at: [Link]

  • Pimlott, S. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1111-1123. Available at: [Link]

  • Ang, X., et al. (2020). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. Available at: [Link]

  • Zapadka, K. L., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 50(20), 11523-11554. Available at: [Link]

  • WuXi Biologics. Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics. Available at: [Link]

  • Li, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 666-688. Available at: [Link]

  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. 2-nitroethane-1-sulfonyl fluoride. Chemlin. Available at: [Link]

  • Ang, X., et al. (2020). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

validating the target engagement of 2-Nitroethane-1-sulfonyl fluoride using mass spectrometry

Validating Target Engagement of 2-Nitroethane-1-sulfonyl Fluoride via Mass Spectrometry: A Comparative Guide Introduction to SuFEx-Mediated Target Engagement The landscape of covalent drug discovery has rapidly expanded...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 2-Nitroethane-1-sulfonyl Fluoride via Mass Spectrometry: A Comparative Guide

Introduction to SuFEx-Mediated Target Engagement

The landscape of covalent drug discovery has rapidly expanded beyond traditional cysteine-targeted acrylamides.[1]. Among these SuFEx electrophiles, 2-Nitroethane-1-sulfonyl fluoride (NESF) serves as a compact, highly reactive aliphatic probe. Validating its target engagement via mass spectrometry (MS) is critical for distinguishing specific active-site labeling from promiscuous off-target reactions.

Comparative Analysis: NESF vs. Alternative Covalent Warheads

When designing a covalent probe, selecting the appropriate warhead is a delicate balance of reactivity, steric hindrance, and aqueous stability. NESF offers a unique profile compared to established aryl sulfonyl fluorides and fluorosulfates.

Table 1: Comparative Performance of Covalent Warheads

Warhead TypeRepresentative ExamplePrimary NucleophilesSteric BulkReactivity & Stability Profile
Aliphatic Sulfonyl Fluoride 2-Nitroethane-1-sulfonyl fluoride (NESF)Lys, Tyr, SerLowHigh intrinsic reactivity; susceptible to aqueous hydrolysis over long incubations.
Aryl Sulfonyl Fluoride XO44, AEBSFLys, TyrModerate to High[2].
Fluorosulfate -OSO2F probesTyrModerate[1].
Acrylamide OsimertinibCysModerate[1].

Expert Insight:[2]. However, their steric bulk can prevent access to cryptic or tightly packed binding pockets. NESF, being a small aliphatic molecule, bypasses these steric limitations. The trade-off is its higher intrinsic reactivity—driven by the strongly electron-withdrawing beta-nitro group—which necessitates rigorous MS validation to ensure specificity.

Warhead_Comparison Target Target Protein Nucleophiles NESF Aliphatic SF (NESF) Targets: Lys, Tyr, Ser Steric Bulk: Low NESF->Target High Reactivity ArylSF Aryl SF (e.g., XO44) Targets: Lys, Tyr Steric Bulk: High ArylSF->Target Tunable Reactivity FS Fluorosulfates Targets: Tyr Steric Bulk: Mod FS->Target Context-Dependent Acrylamide Acrylamides Targets: Cys Steric Bulk: Mod Acrylamide->Target Cys-Specific

Figure 1: Logical relationship and reactivity profiles of covalent warheads.

Mechanistic Mass Spectrometry: The +137.00 Da Shift

When NESF (Molecular Formula: C 2​ H 4​ FNO 4​ S, Exact Mass: 157.00 Da) reacts with a protein nucleophile, it undergoes a SuFEx reaction, losing a fluoride ion and a proton (HF, 20.01 Da). This yields a stable covalent adduct, manifesting as a highly specific mass shift of +137.00 Da on the target residue in high-resolution MS spectra.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness, MS protocols must be self-validating. A single-point labeling experiment is insufficient due to the risk of post-lysis artifacts. A robust system requires dose-escalation and strict kinetic controls.

MS_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Mass Spectrometry & Analysis N1 Live Cells / Lysate N2 NESF Probe Incubation (SuFEx Chemistry) N1->N2 N3 Covalent Protein-NESF Adduct (Lys/Tyr/Ser Modification) N2->N3 N4 Protein Extraction & Denaturation N3->N4 N5 Reduction & Alkylation N4->N5 N6 Proteolytic Digestion (Trypsin/GluC, pH 7.5) N5->N6 N7 LC-MS/MS Acquisition N6->N7 N8 Database Search (Variable Mod: +137.00 Da) N7->N8 N9 Site Identification & Occupancy Quantification N8->N9

Figure 2: Mass spectrometry workflow for validating NESF target engagement.

Protocol 1: Intact Protein Mass Spectrometry (Top-Down Validation)

Purpose: To confirm the stoichiometry of NESF binding (e.g., 1:1 vs. multiple additions) on a purified recombinant target.

  • Dose-Response Incubation: Incubate the target protein (1-5 µM) with escalating concentrations of NESF (1x, 5x, 10x, 50x molar excess) for 1 hour at 37°C.

    • Causality: Escalating doses create a self-validating system to prove saturable binding. If the protein continues to accumulate +137.00 Da shifts linearly at high concentrations, the binding is non-specific.

  • Rapid Quenching: Terminate the reaction by adding 0.1% formic acid.

    • Causality: Immediately lowering the pH protonates the nucleophiles and halts the SuFEx reaction, preventing artifactual labeling during downstream sample handling.

  • Desalting & LC-MS Acquisition: Pass the sample through a C4 ZipTip to remove unreacted NESF and buffer salts. Analyze via a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass. Identify the baseline protein mass and the +137.00 Da adduct.

Protocol 2: Bottom-Up LC-MS/MS for Site-Specific Mapping

Purpose:.

  • In Situ Labeling & Lysis: Treat live cells with NESF or a vehicle control (DMSO). Lyse cells in a denaturing buffer (e.g., 8M Urea).

    • Causality:[2].

  • Reduction & Alkylation: Reduce disulfide bonds with DTT (10 mM, 30 min) and alkylate with iodoacetamide (20 mM, 30 min in the dark).

  • Proteolytic Digestion (Critical Step): Dilute urea to <2M and digest with Trypsin/Lys-C for 4 hours at pH 7.5 .

    • Causality:[3]. Minimizing digestion time and lowering the pH preserves the delicate +137.00 Da modification.

  • LC-MS/MS Analysis: Analyze peptides using a reverse-phase C18 column coupled to an Orbitrap MS.

  • Data Processing & Self-Validation: Search the MS/MS spectra against the target database with a variable modification of +137.00 Da on Lys, Tyr, and Ser.

    • Self-Validation: True target engagement is confirmed when the extracted ion chromatogram (XIC) of the unmodified peptide decreases proportionally as the XIC of the modified peptide increases across the dose-response gradient.

References

  • Jones, L. H., et al. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science.[Link]

  • Chen, Y., et al. "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes." Nature Chemistry.[Link]

  • Chavas, T. E. J., et al. "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." ACS Chemical Biology.[Link]

  • Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Nitroethane-1-sulfonyl fluoride proper disposal procedures

Professional Handling and Disposal Protocols for 2-Nitroethane-1-sulfonyl Fluoride As an Application Scientist, establishing rigorous safety and logistical frameworks is paramount when integrating highly reactive electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Handling and Disposal Protocols for 2-Nitroethane-1-sulfonyl Fluoride

As an Application Scientist, establishing rigorous safety and logistical frameworks is paramount when integrating highly reactive electrophiles into drug development and synthetic workflows. 2-Nitroethane-1-sulfonyl fluoride (CAS: 461-39-2, Molecular Formula: C2H4FNO4S)[1] is a specialized reagent that requires strict lifecycle management.

Unlike standard organic solvents, sulfonyl fluorides possess unique reactivity profiles. While they are generally more stable to aqueous hydrolysis at neutral pH compared to their sulfonyl chloride counterparts[2], they remain potent electrophiles capable of causing severe chemical burns, eye damage, and respiratory toxicity[3][4]. Consequently, disposal and spill management cannot be treated as an afterthought; they must be engineered into the experimental design.

Below is the comprehensive, field-proven guide for the logistical management, routine disposal, and emergency containment of 2-Nitroethane-1-sulfonyl fluoride in a professional laboratory setting.

Part 1: Chemical Reactivity & Safety Profile

To design a self-validating disposal protocol, one must understand the causality behind the chemical's hazards. The sulfonyl fluoride moiety (-SO2F) acts as a reactive warhead. In the presence of strong nucleophiles or basic conditions, the fluorine atom acts as a leaving group, resulting in hydrolysis that yields the corresponding sulfonic acid and free fluoride ions[2][5].

Critical Operational Insight: Never attempt to neutralize bulk 2-Nitroethane-1-sulfonyl fluoride waste in-house via improvised base hydrolysis. Uncontrolled hydrolysis can lead to dangerous exotherms and the release of toxic hydrogen fluoride (HF) gas or nitrogen oxides (NOx) from the nitro group. All disposal must be routed through institutional Environmental Health and Safety (EHS) channels[3][6].

Quantitative Safety Data Summary
ParameterSpecification / RequirementRationale
Hazard Classification Corrosive, Toxic, Irritant[4][7]Causes severe skin burns and serious eye damage; respiratory irritant[3][4].
Primary PPE Gas-tight chemical suit (for spills), face shield, chemical-impermeable gloves[3][8]Prevents dermal absorption and inhalation of reactive vapors[3][7].
Incompatibilities Strong bases, strong oxidizing agentsContact can trigger uncontrolled exothermic degradation and toxic gas release.
Storage Requirements Store locked up; cool, dry, well-ventilated area[4][6]Minimizes ambient hydrolysis and pressure buildup in containers[6].

Part 2: Institutional Waste Management Workflow (Routine Disposal)

For routine laboratory operations, the disposal of 2-Nitroethane-1-sulfonyl fluoride must follow a strict chain of custody to ensure environmental compliance and personnel safety.

Step-by-Step Methodology:

  • Segregation & Containment: Collect all unreacted 2-Nitroethane-1-sulfonyl fluoride and contaminated reaction solvents in a dedicated, chemically compatible waste carboy (e.g., high-density polyethylene, HDPE). Do not mix with incompatible waste streams such as strong aqueous bases or oxidizers.

  • Environmental Isolation: Ensure the container is tightly closed immediately after adding waste. "Do not let the chemical enter drains" or waterways, as it poses a severe environmental hazard[3][7].

  • Labeling: Affix a standardized EHS hazardous waste label. Explicitly list "2-Nitroethane-1-sulfonyl fluoride" and mark the primary hazards as "Corrosive" and "Toxic."

  • Secure Storage: Transfer the sealed waste container to a designated, ventilated hazardous waste accumulation area. The storage area must be "locked up" and kept away from direct sunlight or heat sources[6][8].

  • EHS Transfer: Arrange for pickup by a licensed professional waste disposal service[7]. The approved facility will typically destroy the compound via controlled, high-temperature incineration equipped with flue gas scrubbing to safely neutralize the resulting hydrogen fluoride and sulfur oxides[3].

Part 3: Emergency Spill Containment & Decontamination Protocol

In the event of an accidental release, immediate mechanical containment is prioritized over chemical neutralization to prevent the aerosolization of toxic vapors.

Step-by-Step Methodology:

  • Immediate Evacuation: Evacuate all non-essential personnel to safe areas upwind of the spill[3][7].

  • PPE Donning: Emergency responders must don maximum PPE, including a self-contained breathing apparatus (SCBA) or a BS/NIOSH-approved respirator, a face shield, and a complete chemical protection suit[7][8].

  • Source Control: If safe to do so, secure the source of the leak. Crucial: NEVER direct a water jet onto the liquid, as this can scatter the reactive chemical and accelerate toxic vapor release[8].

  • Inert Absorption: Cover the entire spill area with an inert, non-combustible absorbent material. Dry sand or vermiculite are the industry standards[6]. Causality: Inert absorbents physically trap the liquid without initiating an exothermic chemical reaction.

  • Mechanical Collection: Using spark-proof tools[3], carefully sweep and shovel the saturated absorbent into a heavy-duty, sealable hazardous waste container[7].

  • Final Decontamination: Only after all bulk material is removed should the area be washed. Wash the contaminated surface with plenty of water[6], ensuring that the wash water is also collected and treated as hazardous waste.

Part 4: Operational Workflow Visualization

The following diagram maps the logical decision tree for handling 2-Nitroethane-1-sulfonyl fluoride waste, ensuring clear delineation between routine logistics and emergency response.

G Start 2-Nitroethane-1-sulfonyl fluoride Waste Routine Routine Lab Waste Start->Routine Spill Accidental Spill Start->Spill Segregate 1. Segregate & Seal in HDPE Container Routine->Segregate Evacuate 1. Evacuate Area & Don Maximum PPE Spill->Evacuate Label 2. Label as Hazardous (Corrosive/Toxic) Segregate->Label EHS 3. Transfer to Licensed Disposal Facility Label->EHS Absorb 2. Absorb with Inert Sand/Vermiculite Evacuate->Absorb Collect 3. Sweep into Sealed Hazardous Waste Bin Absorb->Collect Collect->EHS

Figure 1: Decision matrix for routine disposal vs. emergency spill containment of sulfonyl fluorides.

References

  • Wikipedia. Perfluorobutanesulfonyl fluoride. Available at: [Link]

  • PNAS. Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Nitroethane-1-sulfonyl fluoride

This guide provides critical safety, handling, and logistical protocols for 2-Nitroethane-1-sulfonyl fluoride (CAS: 461-39-2)[1]. Due to the highly reactive nature of sulfonyl fluorides and the oxidative potential of the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides critical safety, handling, and logistical protocols for 2-Nitroethane-1-sulfonyl fluoride (CAS: 461-39-2)[1]. Due to the highly reactive nature of sulfonyl fluorides and the oxidative potential of the nitro group, this document is strictly intended for researchers and scientists operating within professional, fully equipped laboratory environments under institutional Environmental Health and Safety (EHS) oversight.

Part 1: Hazard Assessment & Mechanistic Causality

To establish a self-validating safety protocol, one must understand the chemical causality driving the hazards of 2-nitroethane-1-sulfonyl fluoride (C₂H₄FNO₄S)[1].

  • Electrophilic Reactivity (-SO₂F): Sulfonyl fluorides are widely utilized in Sulfur Fluoride Exchange (SuFEx) click chemistry due to their stable yet highly selective electrophilic nature. While significantly more resistant to hydrolysis than sulfonyl chlorides, they can decompose under strongly basic conditions or extreme heat to liberate toxic fluoride ions and hydrofluoric acid (HF).

  • Oxidative Potential (-NO₂): The presence of the nitroalkane moiety introduces a risk of rapid exothermic decomposition if exposed to strong reducing agents, concentrated alkalis, or elevated temperatures.

  • Toxicological Profile: As a reactive alkylating and acylating agent, it poses severe risks of skin corrosion, serious eye damage, and respiratory toxicity. Inhalation of vapors or aerosols can cause delayed pulmonary edema.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with reactive nitro-organic compounds. The following PPE matrix is mandatory for all operational workflows.

PPE CategorySpecification & MaterialCausality / Rationale
Primary Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Laminate (e.g., Silver Shield)Nitroalkanes and sulfonyl compounds can rapidly permeate standard thin-film nitrile. Butyl rubber provides superior resistance to polar organic solvents and reactive fluorides.
Eye & Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldProtects against micro-splashes and potential pressure-release events during reagent transfer.
Body Protection Flame-resistant (FR) Lab Coat + Neoprene Chemical ApronMitigates exposure to corrosive spills and addresses the flammability/reactivity of the nitro group.
Respiratory & Engineering Certified Class II Type B Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of toxic vapors. The compound must never be handled on an open bench.

Part 3: Operational Workflow & Handling Protocols

The following step-by-step methodology ensures that the handling of 2-nitroethane-1-sulfonyl fluoride remains a self-validating system, where each safety checkpoint verifies the integrity of the previous step.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational and certified.

  • Clear the workspace of all incompatible materials, specifically strong bases (e.g., NaOH, KOH), strong reducing agents, and finely divided metals.

  • Ensure a specialized HF-exposure first aid kit (containing 2.5% Calcium Gluconate gel) is immediately accessible, as a precaution against unexpected hydrolysis.

Step 2: Reagent Transfer (Inert Atmosphere Recommended)

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to minimize ambient moisture, which can slowly hydrolyze the -SO₂F group over time.

  • Using a chemically resistant glass syringe or a PTFE-lined cannula, transfer the required volume of 2-nitroethane-1-sulfonyl fluoride.

  • Causality Check: Avoid using metal needles if degradation is suspected, as liberated HF can react with metals to produce flammable hydrogen gas.

Step 3: Reaction Monitoring

  • Maintain strict temperature control. Monitor the reaction for unexpected exotherms using an internal thermocouple.

  • If the temperature rises unprompted by >5°C within a 1-minute window, immediately lower the reaction vessel into a pre-prepared ice-water bath.

Part 4: Spill Response & Disposal Plans

Do not attempt to neutralize reactive sulfonyl fluorides using DIY chemical treatments, as this can trigger violent exothermic reactions and off-gas toxic byproducts (NOx, SOx, HF).

Immediate Spill Protocol:

  • Isolate: Lower the fume hood sash completely. Alert laboratory personnel and evacuate the immediate vicinity.

  • Contain: Wearing full PPE, cover the spill with a chemically inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or specialized HazMat absorbent pads). Never use combustible materials like paper towels or sawdust.

  • Collect: Carefully sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) or PTFE-lined hazardous waste container.

Disposal Plan:

  • Segregation: Store the collected waste in a designated "Halogenated Organic Waste" container. Do not mix with aqueous waste, acids, or bases.

  • Labeling: Clearly label the container with the chemical name, CAS number (461-39-2), and the specific hazards (Corrosive, Toxic, Fluoride-containing).

  • EHS Transfer: Coordinate exclusively with your institution's EHS department or a licensed commercial hazardous waste disposal contractor for final incineration at a permitted facility.

Visualization: Safety & Disposal Workflow

SafetyWorkflow Start Pre-Operation Risk Assessment PPE Don Required PPE (Butyl Gloves, Shield) Start->PPE Cleared FumeHood Transfer in Certified Fume Hood PPE->FumeHood Verified Reaction Execute Reaction (Temp Control) FumeHood->Reaction Inert Atmos. Spill Spill Detected? Reaction->Spill Monitor Contain Absorb with Inert Material (Sand) Spill->Contain Yes Waste Segregate as Halogenated Waste Spill->Waste No (Routine) Contain->Waste Collect EHS Transfer to EHS for Incineration Waste->EHS Logged

Operational safety and disposal workflow for reactive sulfonyl fluorides.

References

Sources

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